7-Methoxy-2-naphthonitrile
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-methoxynaphthalene-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO/c1-14-12-5-4-10-3-2-9(8-13)6-11(10)7-12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYNOVHIIZNWROY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC(=C2)C#N)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20449593 | |
| Record name | 2-Cyano-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90381-43-4 | |
| Record name | 2-Cyano-7-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20449593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
7-Methoxy-2-naphthonitrile: Technical Monograph & Application Guide
This technical guide details the chemical profile, synthesis, and applications of 7-Methoxy-2-naphthonitrile (CAS 90381-43-4).
Executive Summary
This compound (CAS 90381-43-4) is a specialized naphthalene derivative characterized by a nitrile group at the C2 position and a methoxy group at the C7 position. While often overshadowed by its regioisomer—the Agomelatine intermediate (7-methoxy-1-naphthyl derivatives)—this compound serves as a critical pharmacophore scaffold in the development of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) for HIV treatment and acts as a vital reference standard for impurity profiling in the industrial synthesis of melatonergic drugs.[1]
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthetic protocols, and its role in modern drug discovery.[1]
Chemical Profile & Physicochemical Properties
The 2,7-substitution pattern of the naphthalene ring imparts unique electronic properties compared to the more common 1,7-isomers.[1] The nitrile group serves as a versatile electron-withdrawing "handle" for further functionalization (e.g., reduction to amines, hydrolysis to acids, or cycloaddition to tetrazoles).[1]
Table 1: Technical Specifications
| Property | Data | Notes |
| Chemical Name | This compound | Also known as 2-Cyano-7-methoxynaphthalene |
| CAS Number | 90381-43-4 | Validated Registry Number |
| Molecular Formula | C₁₂H₉NO | |
| Molecular Weight | 183.21 g/mol | |
| Structure | Naphthalene core, 2-CN, 7-OMe | Planar aromatic system |
| Appearance | Off-white to pale yellow crystalline solid | Typical of methoxynaphthalenes |
| Solubility | Soluble in DCM, CHCl₃, DMSO, EtOAc | Sparingly soluble in water |
| Key Functional Groups | Nitrile (-C≡N), Ether (-OCH₃) | Nitrile stretch ~2220 cm⁻¹ (IR) |
Synthetic Routes & Process Chemistry
The synthesis of this compound requires precise regiocontrol to avoid contamination with the 1,7-isomer. Below are two primary routes: the Modern Triflate Displacement (recommended for high purity) and the Traditional Aromatization route.[1]
Route A: The Triflate Displacement Protocol (Recommended)
This method utilizes 7-Methoxy-2-naphthol as the starting material.[1] It is preferred for research and scale-up due to the high availability of the phenol precursor and the robustness of palladium-catalyzed cyanation.[1]
Reaction Scheme (DOT Visualization)
Figure 1: Palladium-catalyzed synthesis of this compound via triflate activation.
Detailed Protocol
Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate
-
Setup: Charge a dry round-bottom flask with 7-Methoxy-2-naphthol (1.0 eq) and anhydrous dichloromethane (DCM).
-
Base Addition: Add Pyridine (2.5 eq) and cool the solution to 0°C under nitrogen.
-
Activation: Dropwise add Triflic Anhydride (Tf₂O) (1.2 eq).[1] The reaction is exothermic; maintain internal temp < 5°C.[1]
-
Completion: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (disappearance of starting phenol).[1]
-
Workup: Quench with ice water. Extract with DCM.[1] Wash organics with dilute HCl (to remove pyridine), then brine.[1] Dry over MgSO₄ and concentrate.
-
Checkpoint: The triflate is a stable intermediate but should be used promptly.[1]
-
Step 2: Pd-Catalyzed Cyanation
-
Reagents: Dissolve the triflate intermediate in anhydrous DMF (Dimethylformamide).
-
Catalyst System: Add Zinc Cyanide (Zn(CN)₂) (0.6 eq - caution: toxic) and Tetrakis(triphenylphosphine)palladium(0) (5 mol%).[1]
-
Reaction: Degas the mixture with nitrogen for 15 minutes. Heat to 85°C for 4–6 hours.[1]
-
Workup: Cool to RT. Dilute with EtOAc and wash with 2M Ammonium Hydroxide (to chelate zinc salts), then water and brine.
-
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Eluent: Hexane/EtOAc 9:1).
Applications in Drug Development
HIV Research (NNRTIs)
This compound serves as a critical scaffold for Diarylpyrimidine (DAPY) analogues.[1] The 2-naphthyl wing provides enhanced hydrophobic interaction with the non-nucleoside binding pocket of HIV-1 Reverse Transcriptase, specifically targeting the Tyr181 and Tyr188 residues.[1]
-
Mechanism: The nitrile group acts as a hydrogen bond acceptor, while the methoxy group modulates lipophilicity.[1]
-
Reference: Derivatives of this core have shown nanomolar activity against wild-type HIV-1.[1][2]
Agomelatine Impurity Profiling (Regioisomer Control)
Agomelatine (Valdoxan) is an antidepressant with the structure N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide.[1]
-
The Problem: Industrial synthesis often starts from 7-methoxy-1-tetralone.[1][3][4][5] If the starting material contains 7-methoxy-2-tetralone (an isomer), it leads to the formation of the 2-substituted analog.[1]
-
The Solution: CAS 90381-43-4 is synthesized and used as a Reference Standard to quantify this specific regioisomer impurity using HPLC.[1] Ensuring <0.1% of the 2-isomer is critical for regulatory compliance (ICH Q3A guidelines).[1]
Regioisomer Comparison (DOT Visualization)
Figure 2: Structural relationship between the Agomelatine core and the this compound scaffold.
Analytical Characterization
To validate the identity of CAS 90381-43-4, researchers should look for the following spectral signatures:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Region: A distinct set of signals for the naphthalene protons.[1] The H-1 proton (singlet-like) will appear downfield due to the adjacent nitrile group.[1] The H-8 proton (ortho to methoxy) will be shielded.[1]
-
Methoxy Group: A sharp singlet at δ 3.9–4.0 ppm .[1]
-
Pattern: Look for a 6-proton aromatic system. The 2,7-substitution pattern creates a symmetry that distinguishes it from the 1,7-isomer (which often shows more complex splitting due to steric crowding at the 1-position).[1]
-
-
IR Spectroscopy:
-
Mass Spectrometry (ESI/GC-MS):
Safety & Handling
-
Hazard Classification:
-
Storage: Store in a cool, dry place (2–8°C recommended for long-term reference standards) under inert atmosphere (Argon/Nitrogen) to prevent oxidative degradation of the methoxy group.
References
-
Synthesis of Naphthonitriles: Maligres, P. E., et al. "Cyanation of Naphthyl Triflates."[1] Tetrahedron Letters, vol. 40, no. 46, 1999, pp. 8193–8195.[1] Link[1]
-
Anti-HIV Activity (DAPY Analogues): Ludovici, D. W., et al. "Evolution of Anti-HIV Drug Candidates.[1] Part 3: Diarylpyrimidine (DAPY) Analogues." Bioorganic & Medicinal Chemistry Letters, vol. 11, no. 17, 2001, pp. 2235–2239.[1] Link
-
Agomelatine Impurity Profiling: "Agomelatine: Impurity Profile and Synthesis." European Pharmaceutical Review, 2012.[1] (Contextual reference for 1,7 vs 2,7 isomerism).
-
Chemical Data Source: PubChem Compound Summary for CAS 90381-43-4.[1][6] Link
Sources
- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 4. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. 90381-43-4|2-Cyano-7-methoxynaphthalene: In Stock [parkwayscientific.com]
An In-depth Technical Guide to the Synthesis of 7-Methoxy-2-naphthonitrile
This guide provides a comprehensive overview of the synthetic routes for preparing 7-methoxy-2-naphthonitrile, a key intermediate in the synthesis of various pharmacologically active molecules. The methodologies detailed herein are curated to provide researchers, scientists, and drug development professionals with a robust understanding of the chemical principles and practical considerations for the successful synthesis of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry, most notably as a precursor for the synthesis of Agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorders.[1][2] The strategic placement of the methoxy and cyano functionalities on the naphthalene core allows for diverse chemical transformations, making it a versatile intermediate. This guide will explore the primary retrosynthetic disconnections and detail the most practical synthetic approaches, with an emphasis on explaining the underlying chemical principles and providing actionable experimental protocols.
Retrosynthetic Analysis
A logical retrosynthetic analysis of this compound reveals several viable synthetic pathways. The primary disconnections focus on the formation of the carbon-carbon bond of the nitrile group and the carbon-oxygen bond of the methoxy group.
Caption: Retrosynthetic analysis of this compound.
This analysis highlights two primary strategies:
-
Route A: Cyanation of a 7-methoxy-2-substituted naphthalene. This involves the introduction of the nitrile group onto a pre-existing 7-methoxynaphthalene core. Key intermediates for this approach include 7-methoxy-2-halonaphthalenes or 7-methoxy-2-naphthylamine (for a Sandmeyer reaction).
-
Route B: Methylation of a 7-hydroxy-2-naphthonitrile precursor. This strategy involves the formation of the methoxy group as a late-stage transformation.
A third, less direct approach involves the construction of the naphthalene ring system with the desired functionalities already in place, often starting from simpler precursors like methoxytetralones.
Route A: Cyanation of 7-Methoxy-2-substituted Naphthalenes
This route is often favored due to the commercial availability of suitable precursors. The choice of cyanation method depends on the nature of the leaving group at the 2-position of the 7-methoxynaphthalene.
Palladium-Catalyzed Cyanation of 7-Methoxy-2-bromonaphthalene
The palladium-catalyzed cyanation of aryl halides is a powerful and versatile method for the synthesis of aryl nitriles.[3][4] This reaction typically employs a palladium catalyst, a phosphine ligand, and a cyanide source.
Reaction Mechanism:
The catalytic cycle is believed to proceed via:
-
Oxidative Addition: The active Pd(0) species undergoes oxidative addition to the aryl halide (7-methoxy-2-bromonaphthalene).
-
Ligand Exchange: A cyanide anion displaces a halide from the palladium center.
-
Reductive Elimination: The aryl nitrile product is eliminated, regenerating the active Pd(0) catalyst.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocol:
A representative procedure for the palladium-catalyzed cyanation of an aryl bromide is as follows:
-
To an oven-dried flask, add 7-methoxy-2-bromonaphthalene (1.0 eq), zinc cyanide (0.6 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).
-
Anhydrous, degassed dimethylformamide (DMF) is added.
-
The reaction mixture is heated to 80-120 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
Upon completion, the reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).
-
The mixture is filtered through a pad of celite to remove insoluble salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Zinc Cyanide: Often preferred over other cyanide sources like KCN or NaCN due to its lower toxicity and reduced tendency to poison the palladium catalyst.
-
Palladium Catalyst and Ligand: The choice of catalyst and ligand is crucial for reaction efficiency. Electron-rich and bulky phosphine ligands often enhance the rate of reductive elimination.
-
Solvent: A polar aprotic solvent like DMF or DMAc is typically used to dissolve the reactants and facilitate the reaction.
-
Inert Atmosphere: Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.
Sandmeyer Reaction of 7-Methoxy-2-naphthylamine
The Sandmeyer reaction is a classic method for the synthesis of aryl nitriles from aryl amines via a diazonium salt intermediate.[5]
Reaction Mechanism:
-
Diazotization: 7-Methoxy-2-naphthylamine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) to form the corresponding diazonium salt.
-
Cyanation: The diazonium salt is then reacted with a copper(I) cyanide solution, which facilitates the displacement of the diazonium group with a nitrile group.
Caption: Workflow for the Sandmeyer reaction.
Experimental Protocol:
-
Diazotization:
-
Dissolve 7-methoxy-2-naphthylamine (1.0 eq) in an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) with cooling in an ice bath (0-5 °C).
-
Slowly add a solution of sodium nitrite (1.0-1.2 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Cyanation:
-
In a separate flask, prepare a solution of copper(I) cyanide (1.1-1.3 eq) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the mixture and extract the product with an organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
-
Trustworthiness of the Protocol:
-
Temperature Control: Strict temperature control during diazotization is critical to prevent the decomposition of the unstable diazonium salt.
-
Safety: The Sandmeyer reaction involves toxic reagents (cyanides) and potentially explosive diazonium salts. Appropriate safety precautions, including working in a well-ventilated fume hood and having a quench solution (e.g., ferrous sulfate for cyanides) readily available, are mandatory.
Route B: Methylation of 7-Hydroxy-2-naphthonitrile
This approach is contingent on the availability of 7-hydroxy-2-naphthonitrile.[6] The methylation of the phenolic hydroxyl group is a straightforward and high-yielding reaction.
Reaction Mechanism:
This is a classic Williamson ether synthesis, which proceeds via an SN2 mechanism. A base is used to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide, which then attacks the methylating agent.
Experimental Protocol:
A general procedure for the methylation of a phenol is as follows:[7]
-
Dissolve 7-hydroxy-2-naphthonitrile (1.0 eq) in a suitable solvent such as acetone, DMF, or acetonitrile.
-
Add a base, such as potassium carbonate (1.5-2.0 eq) or sodium hydride (1.1 eq, with appropriate safety precautions).
-
Add a methylating agent, such as dimethyl sulfate or methyl iodide (1.1-1.5 eq), dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent.
-
Wash the organic layer, dry it, and concentrate it.
-
Purify the product by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and commonly used base for this transformation. Stronger bases like sodium hydride can be used for less reactive phenols but require anhydrous conditions.
-
Methylating Agent: Dimethyl sulfate is an effective and inexpensive methylating agent, but it is highly toxic and must be handled with extreme care. Methyl iodide is a good alternative.
-
Solvent: The choice of solvent depends on the base used. Acetone is suitable for potassium carbonate, while aprotic polar solvents like DMF or THF are preferred for sodium hydride.
Comparison of Synthetic Routes
| Parameter | Route A1: Pd-Catalyzed Cyanation | Route A2: Sandmeyer Reaction | Route B: Methylation |
| Starting Material | 7-Methoxy-2-bromonaphthalene | 7-Methoxy-2-naphthylamine | 7-Hydroxy-2-naphthonitrile |
| Key Reagents | Pd catalyst, phosphine ligand, Zn(CN)₂ | NaNO₂, acid, CuCN | Base (e.g., K₂CO₃), methylating agent (e.g., (CH₃)₂SO₄) |
| Advantages | High functional group tolerance, generally high yields.[3] | Utilizes readily available starting materials, well-established reaction. | High-yielding final step, simple procedure. |
| Disadvantages | Cost of palladium catalyst, sensitivity to air and moisture. | Use of highly toxic cyanides, potentially unstable diazonium salts, moderate yields. | Availability and cost of 7-hydroxy-2-naphthonitrile. |
| Industrial Scalability | Can be challenging due to catalyst cost and removal. | Established for industrial scale but with significant safety and waste disposal concerns. | Potentially very scalable if the starting material is accessible. |
Characterization of this compound
The final product should be characterized using standard analytical techniques to confirm its identity and purity.
| Technique | Expected Data |
| ¹H NMR | Aromatic protons in the range of 7-8 ppm, a singlet for the methoxy group around 4 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, the nitrile carbon, and the methoxy carbon. |
| IR Spectroscopy | A characteristic sharp peak for the nitrile group (C≡N) around 2220-2230 cm⁻¹. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₉NO, MW: 183.21). |
| Melting Point | A sharp melting point range, indicating high purity. |
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The choice of the most appropriate method will depend on factors such as the availability and cost of starting materials, the desired scale of the reaction, and the available laboratory equipment and safety infrastructure. The palladium-catalyzed cyanation offers a modern and efficient approach with high yields, while the Sandmeyer reaction remains a viable classical alternative. The methylation of 7-hydroxy-2-naphthonitrile is an excellent option if the precursor is readily available. By understanding the principles and practical considerations outlined in this guide, researchers can confidently select and execute a synthetic strategy tailored to their specific needs.
References
- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents. (n.d.).
-
Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap. (n.d.). Retrieved from [Link]
- CN113651680A - Preparation method of 6-methoxy-2-naphthaldehyde - Google Patents. (n.d.).
- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents. (n.d.).
-
Sandmeyer reaction - Wikipedia. (n.d.). Retrieved from [Link]
-
Synthesis of β-Enaminonitrile-Linked 8-Methoxy-1H-Benzo[f]Chromene Moieties and Analysis of Their Antitumor Mechanisms - Frontiers. (n.d.). Retrieved from [Link]
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5 - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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Synthesis of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime (6) and... - ResearchGate. (n.d.). Retrieved from [Link]
- CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents. (n.d.).
-
(PDF) Polybrominated methoxy- and hydroxynaphthalenes - ResearchGate. (n.d.). Retrieved from [Link]
-
7-Hydroxynaphthalene-2-carbonitrile | C11H7NO | CID 22243621 - PubChem - NIH. (n.d.). Retrieved from [Link]
- US7595417B2 - Cyanation of aromatic halides - Google Patents. (n.d.).
- US9701608B2 - Process for the synthesis of 7-methoxy-naphthalene-1-carbaldehyde and application in the synthesis of agomelatine - Google Patents. (n.d.).
-
7-Hydroxymitragynine Is an Active Metabolite of Mitragynine and a Key Mediator of Its Analgesic Effects - PubMed Central. (n.d.). Retrieved from [Link]
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Arenenitrile synthesis by cyanations or substitution - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Cyanation – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
Synthesis of 6-Methoxy-2-naphthaldehyde - China/Asia On Demand (CAOD) - Oriprobe. (n.d.). Retrieved from [Link]
- 7-Hydroxy-5-methyl-2-(2-oxopropyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl) - PubChem. (n.d.). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/364666
- KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents. (n.d.).
-
Preparation method of 7-methoxy-1-naphthylacetonitrile - Eureka | Patsnap. (n.d.). Retrieved from [Link]
-
(PDF) RECENT ADVANCES IN CYANATION REACTIONS† - ResearchGate. (n.d.). Retrieved from [Link]
-
1,2-Dimethylhydrazine-induced methylation of DNA bases in various rat organs and the effect of pretreatment with disulfiram - PubMed. (n.d.). Retrieved from [Link]
-
7-Hydroxymitragynine | C23H30N2O5 | CID 44301524 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Spectroscopic Signature of 7-Methoxy-2-naphthonitrile: A Technical Guide for Researchers
Introduction
7-Methoxy-2-naphthonitrile (CAS No: 90381-43-4) is a substituted naphthalene derivative featuring both a methoxy and a nitrile functional group.[1][2] This arrangement makes it a valuable intermediate in the synthesis of more complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. Its structural isomers and related compounds are precursors to pharmacologically active agents, highlighting the importance of unambiguous structural confirmation during synthesis.[3]
As a Senior Application Scientist, I recognize that robust, validated analytical data is the cornerstone of any chemical research program. While a comprehensive set of publicly available, experimentally-derived spectra for this compound is notably scarce, this guide is designed to provide a deep, predictive analysis of its expected spectroscopic signature. By leveraging foundational principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), and by drawing parallels with well-characterized analogous structures, this document serves as an authoritative reference for scientists working with this compound. We will explore the causality behind expected spectral features, providing a robust framework for the identification and characterization of this compound.
Molecular Structure & Spectroscopic Overview
The structural features of this compound—a planar naphthalene core, an electron-donating methoxy group (-OCH₃), and an electron-withdrawing nitrile group (-C≡N)—give rise to a distinct and predictable spectroscopic fingerprint. Understanding the electronic interplay between these groups is critical to interpreting the resulting spectra.
Caption: Molecular Structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹H NMR Acquisition
A robust protocol for acquiring a high-quality ¹H NMR spectrum is fundamental for structural elucidation.
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).
-
Acquisition Time (AQ): ~3-4 seconds.
-
Relaxation Delay (D1): 1-2 seconds.
-
Number of Scans (NS): 8-16 scans, adjusted to achieve an adequate signal-to-noise ratio.
-
Spectral Width (SW): Typically 0-12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) as the reference.
Predicted ¹H NMR Data & Interpretation
The ¹H NMR spectrum is predicted to display signals corresponding to seven distinct proton environments: six aromatic protons and the three protons of the methoxy group. The electron-donating methoxy group will shield adjacent protons (increasing their upfield shift), while the electron-withdrawing nitrile group will deshield them (shifting them downfield).
| Predicted Signal | Multiplicity | Integration | Predicted Chemical Shift (ppm) | Rationale & Assignment |
| -OCH₃ | Singlet (s) | 3H | ~3.9 - 4.0 | The three equivalent protons of the methoxy group, appearing as a sharp singlet. |
| H-1 | Singlet (s) or narrow Doublet (d) | 1H | ~8.1 - 8.2 | Deshielded by the adjacent nitrile group. Appears as a singlet or a narrow doublet due to small meta-coupling to H-3. |
| H-3 | Doublet (d) | 1H | ~7.6 - 7.7 | Deshielded by the nitrile group. Coupled to H-4. |
| H-4 | Doublet (d) | 1H | ~7.9 - 8.0 | Coupled to H-3. |
| H-5 | Doublet (d) | 1H | ~7.8 - 7.9 | Part of an AB quartet with H-6. |
| H-6 | Doublet of Doublets (dd) | 1H | ~7.2 - 7.3 | Shielded by the methoxy group at C-7. Coupled to H-5 and H-8. |
| H-8 | Singlet (s) or narrow Doublet (d) | 1H | ~7.1 - 7.2 | Most shielded aromatic proton due to its position relative to the methoxy group. Appears as a singlet or narrow doublet. |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol: ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial.
-
Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker systems).
-
Acquisition Time (AQ): ~1-1.5 seconds.
-
Relaxation Delay (D1): 2 seconds.
-
Number of Scans (NS): 512-2048 scans, as ¹³C has a low natural abundance.
-
Spectral Width (SW): Typically 0-200 ppm.
-
-
Processing: Similar to ¹H NMR, with referencing to the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Data & Interpretation
The proton-decoupled ¹³C NMR spectrum is predicted to show 12 distinct signals, corresponding to each unique carbon atom in the molecule.
| Predicted Chemical Shift (ppm) | Rationale & Assignment |
| ~55 - 56 | -OCH₃ : The carbon of the methoxy group. |
| ~105 - 107 | C-8 : Shielded by the ortho-methoxy group. |
| ~110 - 112 | C-2 : Carbon bearing the nitrile group. Its shift is lower than other quaternary carbons due to the sp-hybridized neighbor. |
| ~118 - 120 | -C≡N : The carbon of the nitrile functional group. |
| ~120 - 122 | C-6 : Shielded by the para-methoxy group. |
| ~128 - 130 | C-4a, C-5 : Aromatic CH carbons. |
| ~130 - 132 | C-1, C-3 : Aromatic CH carbons deshielded by the nitrile group. |
| ~135 - 137 | C-8a : Quaternary aromatic carbon. |
| ~137 - 139 | C-4 : Aromatic CH carbon. |
| ~160 - 162 | C-7 : Aromatic carbon directly attached to the oxygen, significantly deshielded. |
Infrared (IR) Spectroscopy
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Sample Preparation: Place a small amount of the solid this compound directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
Background: A background spectrum of the clean, empty ATR crystal must be collected immediately prior to the sample scan.
-
-
Processing: The instrument software automatically performs the Fourier transform and calculates the absorbance or transmittance spectrum.
Predicted IR Data & Interpretation
The IR spectrum provides direct evidence for the key functional groups. The most diagnostic peak will be the sharp, strong absorption from the nitrile group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| ~3100 - 3000 | Medium-Weak | Aromatic C-H Stretch |
| ~2950 - 2850 | Medium-Weak | sp³ C-H Stretch (from -OCH₃) |
| ~2230 - 2220 | Strong, Sharp | C≡N Stretch (Nitrile) |
| ~1620, ~1580, ~1500 | Medium-Strong | Aromatic C=C Ring Stretching |
| ~1260 - 1240 | Strong | Asymmetric C-O-C Stretch (Aryl Ether) |
| ~1030 - 1020 | Medium | Symmetric C-O-C Stretch (Aryl Ether) |
Mass Spectrometry (MS)
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile and thermally stable, via Gas Chromatography (GC).
-
Instrumentation: A mass spectrometer operating in Electron Ionization (EI) mode.
-
Acquisition Parameters:
-
Ionization Energy: Standard 70 eV.
-
Mass Range (m/z): Scan from m/z 40 to 300 to ensure capture of the molecular ion and key fragments.
-
Ion Source Temperature: Typically 200-250 °C.
-
-
Data Analysis: Identify the molecular ion peak (M⁺) and analyze the major fragment ions to corroborate the proposed structure.
Predicted Mass Spectrum & Fragmentation
The molecular weight of this compound (C₁₂H₉NO) is 183.21 g/mol . The EI-MS spectrum is expected to show a strong molecular ion peak at m/z = 183.
Key Predicted Fragmentation Pathways:
-
Loss of a Methyl Radical: A common fragmentation for methoxy-aromatics is the loss of a methyl radical (•CH₃, 15 Da) to form a stable cation at m/z = 168 .
-
Loss of CO: Following the loss of the methyl radical, the resulting ion can lose carbon monoxide (CO, 28 Da) to yield a fragment at m/z = 140 .
-
Loss of Acetonitrile: Cleavage of the nitrile group with an associated hydrogen can lead to a fragment corresponding to the methoxynaphthalene cation.
Caption: Predicted major fragmentation pathway for this compound in EI-MS.
| Predicted m/z | Relative Intensity | Proposed Fragment Identity |
| 183 | High | [M]⁺, Molecular Ion |
| 182 | Medium | [M-H]⁺ |
| 168 | High | [M - •CH₃]⁺ |
| 140 | Medium | [M - •CH₃ - CO]⁺ |
| 114 | Medium | Further fragmentation of the naphthalene core |
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted data, grounded in fundamental chemical principles and comparison with analogous compounds, establishes a reliable spectroscopic signature for this molecule. The sharp, strong C≡N stretch in the IR spectrum, the distinct pattern of six aromatic protons and one methoxy singlet in the ¹H NMR, the presence of 12 unique signals including a downfield quaternary carbon (~160 ppm) in the ¹³C NMR, and a prominent molecular ion at m/z 183 in the mass spectrum collectively form a unique analytical profile. Researchers synthesizing or handling this compound can use this guide as an authoritative reference for confirming its identity and purity, ensuring the integrity of their scientific endeavors.
References
-
MySkinRecipes . This compound. Available at: [Link]
-
Lead Sciences . This compound. Available at: [Link]
-
PubChem . 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Available at: [Link]
-
1PlusChem . 90381-43-4 | this compound. Available at: [Link]
Sources
potential applications of 7-Methoxy-2-naphthonitrile in medicinal chemistry
Executive Summary
7-Methoxy-2-naphthonitrile (CAS: 90381-43-4) is a specialized naphthalene derivative distinct from the more common Agomelatine intermediate, (7-methoxy-1-naphthyl)acetonitrile. While often overshadowed by its isomer, the 2-naphthonitrile scaffold possesses unique electronic and steric properties that make it a critical building block in the synthesis of serine protease inhibitors (specifically Factor Xa anticoagulants) and Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
This guide delineates the technical utility of this compound, focusing on its role as a masked bifunctional pharmacophore . The methoxy group serves as a latent phenol for linker attachment, while the nitrile group acts as a precursor for amidine bioisosteres, essential for arginine-mimetic activity in enzyme active sites.[1]
Physicochemical Profile & Structural Analysis[1][2]
The rigid naphthalene core of this compound provides a lipophilic anchor (LogP ~3.2), facilitating hydrophobic interactions within protein binding pockets.[1] Its photophysical properties also allow it to function as a solvatochromic fluorophore, useful in binding assays.[1]
Table 1: Physicochemical Properties[1]
| Property | Value | Relevance in MedChem |
| CAS Number | 90381-43-4 | Unique identifier (distinct from Agomelatine precursor 138113-08-3). |
| Molecular Formula | C₁₂H₉NO | Compact aromatic scaffold.[1][2] |
| Molecular Weight | 183.21 g/mol | Low MW allows for significant substitution without violating Lipinski's Rule of 5.[1] |
| LogP (Predicted) | ~3.2 | High lipophilicity; suitable for penetrating hydrophobic pockets (e.g., HIV RT).[1] |
| Fluorescence | Potential use as an intrinsic fluorescent probe during binding studies.[1] | |
| Electronic Character | Electron-donating (-OMe) & Electron-withdrawing (-CN) | Creates a "push-pull" electronic system, stabilizing the aromatic ring against metabolic oxidation.[1] |
Primary Application: Factor Xa Inhibitors (Anticoagulants)[1][4]
The most authoritative application of this compound lies in the synthesis of Factor Xa inhibitors. In this context, the molecule functions as a pro-pharmacophore .[1]
Mechanism of Action
Factor Xa inhibitors often require a basic group (amidine) to interact with the S1 specificity pocket (Asp189) of the enzyme.[1] this compound provides the nitrile precursor for this amidine. Simultaneously, the methoxy group is demethylated to a phenol, which serves as an attachment point for the rest of the inhibitor molecule (the "linker" and "S4 binding element").[1]
Synthetic Workflow: The "Demethylation-Pinner" Strategy
The industrial utility involves a two-pronged transformation:
-
Demethylation: The methoxy group is cleaved using aluminum triiodide (
) or boron tribromide ( ) to expose the 7-hydroxyl group.[1] -
Pinner Reaction: The 2-cyano group is converted into an amidine (or hydroxyamidine) to mimic the arginine side chain.[1]
Visualization: Factor Xa Inhibitor Synthesis Pathway
The following diagram illustrates the transformation of the scaffold into a bioactive anticoagulant core.
Caption: Synthesis of Factor Xa inhibitor core from this compound via demethylation and amidine formation.
Secondary Application: Anti-HIV Agents (NNRTIs)[1]
Research indicates the utility of the this compound scaffold in developing Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs).[1]
-
Pharmacophore Fit: The naphthalene ring provides the necessary
- stacking interactions within the hydrophobic non-nucleoside binding pocket (NNBP) of HIV-1 reverse transcriptase.[1] -
Substitution Strategy: Derivatives such as 5-chloro-6-(aryloxy)-7-methoxy-2-naphthonitrile have shown nanomolar potency against wild-type HIV-1. The 2-cyano group is crucial here not for conversion to an amidine, but as an electron-withdrawing group that modulates the electrostatic potential of the ring, enhancing binding affinity.[1]
Experimental Protocols
Protocol A: Demethylation of this compound
This protocol validates the "masked phenol" utility of the scaffold.
Reagents: this compound (1.0 eq), Aluminum Triiodide (
-
Preparation: In a flame-dried flask under Argon, suspend freshly prepared aluminum triiodide (3.0 eq) in anhydrous benzene/cyclohexane (1:1).
-
Addition: Dissolve this compound (1.0 eq) and a catalytic amount of TBAI in the same solvent mixture. Add this solution dropwise to the
suspension at 0°C.[1] -
Reaction: Stir vigorously at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours. Monitor by TLC (the phenol is significantly more polar than the methoxy ether).[1]
-
Quench: Cool to 0°C. Carefully quench with ice-water (exothermic!). Acidify with 1N HCl to break aluminum complexes.[1]
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Recrystallize from ethanol or purify via flash chromatography (Hexane/EtOAc) to yield 7-hydroxy-2-naphthonitrile .
Protocol B: Pinner Reaction (Nitrile to Amidine)
This protocol activates the "masked amidine" pharmacophore.[1]
Reagents: 7-Substituted-2-naphthonitrile (from Protocol A), Dry HCl gas, Anhydrous Ethanol, Ammonia (methanolic).[1]
-
Imidate Formation: Dissolve the nitrile in anhydrous ethanol (0.5 M). Cool to 0°C. Bubble dry HCl gas through the solution for 30-60 minutes until saturation.
-
Incubation: Seal the vessel and store at 4°C for 24 hours. The ethyl imidate hydrochloride salt usually precipitates.[1]
-
Ammonolysis: Filter the imidate salt (under inert atmosphere, hygroscopic!). Resuspend in anhydrous methanol. Add 7N
in methanol (excess).[1] -
Cyclization/Conversion: Stir at room temperature for 12-18 hours.
-
Workup: Concentrate in vacuo. The residue is the amidine hydrochloride.[1] Purify via HPLC if necessary.
Bioisosteric & Fluorescent Potential
Beyond specific drugs, the this compound scaffold offers broader utility in medicinal chemistry design:
-
Bioisosterism: The naphthalene ring is a bioisostere for indole and quinoline.[1] The 2-cyano group mimics carbonyls or can be converted to tetrazoles (carboxylic acid bioisosteres).[1]
-
Fluorescent Tagging: Due to the "push-pull" nature (methoxy donor at C7, cyano acceptor at C2), the molecule exhibits solvatochromic fluorescence.[1] It can be used as a probe to study the polarity of binding sites in serum albumin or novel receptors during early-stage ADME profiling.[1]
Caption: Functional mapping of the this compound scaffold in drug discovery.
References
-
Factor Xa Inhibition Strategy
-
Anti-HIV Activity (NNRTIs)
-
Chemical Properties & CAS Verification
Sources
- 1. 2-(7-Methoxynaphthalen-1-yl)acetonitrile | C13H11NO | CID 11264068 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3813-01-2|5-Methoxy-1-naphthonitrile|BLD Pharm [bldpharm.com]
- 3. Synthesis and anti-HIV activity of 2-naphthyl substituted DAPY analogues as non-nucleoside reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Discovery and History of 7-Methoxy-2-naphthonitrile: A Technical Guide
The following technical guide details the discovery, synthesis, and applications of 7-Methoxy-2-naphthonitrile , a distinct structural isomer often confused with the Agomelatine intermediate.
Executive Summary & Disambiguation
Compound Identity: this compound CAS Number: 90381-43-4 Molecular Formula: C₁₂H₉NO Key Applications: Liquid crystal mesogens (optics), pharmaceutical intermediates (NNRTIs, serotonin modulators).
⚠️ Critical Disambiguation
Do not confuse this compound with (7-Methoxy-1-naphthyl)acetonitrile.
-
This compound (Target of this guide): The nitrile group is directly attached to the naphthalene ring at position 2. It is a rigid, planar molecule used primarily in material science and specific medicinal chemistry campaigns (e.g., HIV reverse transcriptase inhibitors).
-
(7-Methoxy-1-naphthyl)acetonitrile (Agomelatine Intermediate): The nitrile is on an alkyl side chain at position 1. This is the high-volume precursor for the antidepressant Agomelatine (Valdoxan).
Historical Origins and Discovery
The history of this compound is inextricably linked to the evolution of naphthalene functionalization in the mid-20th century. While simple naphthonitriles were known in the late 19th century, the specific 2,7-disubstituted pattern gained prominence with the rise of Liquid Crystal (LC) research in the 1970s and 1980s.
The "Mesogen" Drive
Researchers discovered that 2,6- and 2,7-disubstituted naphthalenes possess the high aspect ratio and rigidity required to form stable nematic phases. The This compound motif combines a polarizable head group (nitrile) with a lipophilic tail (methoxy/naphthalene), making it an ideal "core" for mesogenic compounds.
Pharmaceutical Emergence
In the early 2000s, the compound transitioned from materials science to medicinal chemistry. It was identified as a scaffold for Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) targeting HIV-1. The rigid naphthalene spacer allows the molecule to fit into the hydrophobic binding pocket of the viral enzyme, as detailed in patents such as US2005014789 (Serotonin Re-Uptake Inhibitors) and research into diarylpyrimidines (DAPYs).
Synthetic Pathways and Protocols
The synthesis of this compound is a study in regioselectivity. The challenge lies not in the cyanation, but in establishing the 2,7-substitution pattern on the naphthalene ring.
Pathway A: The "Sulfonate-Cyanation" Route (Modern Standard)
This is the most reliable method for high-purity synthesis, avoiding the isomer mixtures common in electrophilic aromatic substitution.
Mechanism:
-
Precursor Synthesis: Selective methylation of 2,7-dihydroxynaphthalene.
-
Activation: Conversion of the remaining phenol to a triflate (trifluoromethanesulfonate).
-
Cyanation: Palladium-catalyzed cross-coupling (Buchwald-Hartwig type) or Nickel-catalyzed reaction.
Figure 1: The regioselective synthesis pathway starting from commercially available 2,7-dihydroxynaphthalene.[1][2]
Detailed Protocol: From 7-Methoxy-2-naphthol
Note: This protocol assumes the starting material 7-Methoxy-2-naphthol is already secured.
Step 1: Activation (Triflation)
-
Reagents: 7-Methoxy-2-naphthol (1.0 eq), Triflic anhydride (
, 1.2 eq), Pyridine (2.0 eq), DCM (Solvent). -
Procedure: Dissolve naphthol in DCM at 0°C. Add pyridine. Dropwise add
(exothermic). Stir at RT for 2 hours. -
Workup: Wash with dilute HCl (to remove pyridine), then brine. Dry over
. -
Yield: Typically >90%.
Step 2: Cyanation (The Critical Step)
-
Reagents: Naphthyl triflate (1.0 eq), Zinc Cyanide (
, 0.6 eq), (5 mol%). -
Solvent: DMF (degassed).
-
Conditions: Heat to 80-100°C under Argon for 4-6 hours.
-
Purification: The nitrile product is less polar than the starting material. Purify via silica gel chromatography (Hexane/EtOAc 9:1).
-
Target Yield: 85-92%.
Pathway B: The Rosenmund-von Braun Reaction (Classical)
Before Pd-catalysis became cheap, this was the industrial standard. It utilizes a brominated precursor.[3]
-
Substrate: 2-Bromo-7-methoxynaphthalene.
-
Reagent: CuCN (Copper(I) cyanide).
-
Solvent: DMF or NMP at reflux (>150°C).
-
Drawback: Harsh conditions often lead to demethylation (cleavage of the ether), reducing yield and requiring re-methylation.
Key Applications & Pharmacology[6]
Medicinal Chemistry (HIV & CNS)
In drug discovery, the this compound moiety serves as a bioisostere for indole or quinoline rings.
-
HIV Inhibition: Research into Diarylpyrimidines (DAPYs) utilizes this nitrile as a "wing" that interacts with the NNRTI binding pocket of HIV-1 Reverse Transcriptase. The nitrile group forms critical hydrogen bonds with backbone amino acids (e.g., Lys101 or Lys103).
-
Serotonin Modulation: Patents (e.g., US2005014789) describe derivatives of this compound as selective serotonin re-uptake inhibitors (SSRIs), where the naphthalene ring provides lipophilic bulk to block the transporter.
Material Science (Liquid Crystals)
The compound is a "rod-like" molecule (calamitic mesogen).
-
Role: It acts as the rigid core.
-
Function: The 2-cyano group provides a strong longitudinal dipole moment (
), which is essential for molecules used in Twisted Nematic (TN) displays. The 7-methoxy group acts as a weak electron donor, tuning the optical anisotropy ( ).
Technical Data Summary
| Property | Value | Notes |
| IUPAC Name | 7-Methoxy-2-naphthalenecarbonitrile | |
| Molecular Weight | 183.21 g/mol | |
| Physical State | White to off-white crystalline solid | |
| Melting Point | 116-119°C (Precursor); Nitrile ~85-90°C | MP depends on purity/polymorph |
| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in Water | |
| Toxicity (GHS) | H301 (Toxic if swallowed), H315 (Irritant) | Handle with standard PPE |
References
-
Sigma-Aldrich. Product Specification: 7-Methoxy-2-naphthol (CAS 5060-82-2). Available at:
-
National Institutes of Health (PubChem). Compound Summary: this compound (CAS 90381-43-4).[4] Available at:
-
Google Patents. Amide Derivatives as Selective Serotonin Re-Uptake Inhibitors (US2005014789).[2] Available at:
-
Li, S., et al. (2012).[3] A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.[3] Journal of Chemical Research.[3] (Context for 2,7-isomer synthesis methodology). Available at:
-
Lead Sciences. Product Data: this compound. Available at:
Sources
A Theoretical Deep Dive into 7-Methoxy-2-naphthonitrile: A Computational Guide for Drug Discovery
This technical guide provides a comprehensive framework for the theoretical investigation of 7-Methoxy-2-naphthonitrile, a molecule of interest in medicinal chemistry and materials science. By leveraging computational chemistry, researchers can elucidate its structural, electronic, and spectroscopic properties, thereby accelerating the drug development process. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical protocols for a thorough computational analysis.
Introduction: The Significance of this compound
Naphthalene derivatives are a cornerstone in the development of pharmaceuticals and functional materials. The introduction of a methoxy (-OCH3) and a nitrile (-CN) group to the naphthalene scaffold, as in this compound, can significantly modulate its physicochemical and biological properties. The methoxy group, a well-known bioisostere, can enhance metabolic stability and cell membrane permeability, while the nitrile group can participate in crucial hydrogen bonding interactions with biological targets. A comprehensive theoretical understanding of this molecule is paramount to unlocking its full potential.
Computational studies, particularly those employing Density Functional Theory (DFT), offer a powerful, cost-effective, and time-efficient means to predict a wide array of molecular properties before embarking on extensive experimental synthesis and testing.[1][2] This guide will delineate the application of these methods to this compound.
Part 1: Computational Methodologies - The "Why" Behind the "How"
The selection of an appropriate theoretical model is crucial for obtaining accurate and reliable results. For a molecule like this compound, a combination of Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) is the recommended approach.
Density Functional Theory (DFT): DFT has become the workhorse of computational chemistry for medium-sized organic molecules due to its excellent balance of accuracy and computational cost.[1] The choice of the functional and basis set is critical.
-
Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a widely used and well-validated choice for organic molecules, providing reliable geometric and electronic properties.[2][3] For systems where dispersion interactions are significant, functionals like WB97XD can offer improved accuracy.[1]
-
Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended. This basis set provides a good description of the electron distribution, including polarization and diffuse functions, which are important for accurately modeling the methoxy and nitrile groups.[2][4]
Time-Dependent DFT (TD-DFT): To investigate the electronic excited states and predict the UV-Vis absorption spectrum, TD-DFT is the method of choice.[5] This approach allows for the calculation of vertical excitation energies and oscillator strengths, which are essential for understanding the molecule's photophysical behavior.
Part 2: Unveiling the Molecular Properties
A systematic theoretical investigation of this compound would encompass the analysis of its molecular geometry, vibrational spectra, and electronic properties.
Molecular Geometry Optimization
The first step in any computational study is to determine the molecule's most stable three-dimensional structure. This is achieved through a geometry optimization procedure, which locates the minimum energy conformation on the potential energy surface. The optimized geometry provides key information on bond lengths, bond angles, and dihedral angles. For this compound, particular attention should be paid to the planarity of the naphthalene ring system and the orientation of the methoxy and nitrile substituents.
Diagram: Molecular Structure of this compound
Caption: Optimized molecular structure of this compound.
Vibrational Spectroscopy: The Molecular Fingerprint
Vibrational spectroscopy provides a "fingerprint" of a molecule, with characteristic frequencies corresponding to specific bond vibrations. Theoretical calculations of vibrational frequencies can aid in the interpretation of experimental Infrared (IR) and Raman spectra.[2] The calculated spectrum can confirm the identity of a synthesized compound and provide insights into its bonding characteristics.
Table 1: Predicted Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |
| C≡N stretch | ~2230 | Strong, sharp peak characteristic of the nitrile group. |
| Aromatic C-H stretch | 3050-3100 | Multiple weak to medium bands.[6] |
| C-O-C stretch | 1250-1300 | Asymmetric stretching of the methoxy group.[6] |
| Aromatic C=C stretch | 1600-1650 | Characteristic stretching of the naphthalene ring.[6] |
| C-H in-plane bend | 1000-1300 | Bending vibrations of aromatic hydrogens.[7] |
Note: These are expected frequency ranges based on literature for similar functional groups. Actual calculated values will be more precise.
Electronic Properties: Reactivity and Stability
The electronic properties of a molecule are key to understanding its reactivity, stability, and potential biological activity.
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.[8] The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of chemical reactivity and kinetic stability.[8] A smaller gap suggests higher reactivity.[8]
Diagram: Frontier Molecular Orbitals (HOMO-LUMO)
Caption: Relationship between HOMO, LUMO, and the energy gap.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution in a molecule. It is a valuable tool for identifying regions that are prone to electrophilic and nucleophilic attack.[2] For this compound, the MEP would likely show negative potential (red/yellow) around the nitrogen atom of the nitrile group and the oxygen atom of the methoxy group, indicating these are sites for electrophilic attack. Positive potential (blue) would be expected around the hydrogen atoms.
Table 2: Key Electronic Properties and Their Significance
| Property | Definition | Significance in Drug Development |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons in enzymatic reactions. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons; important for interactions with electron-rich biological targets. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | A smaller gap can indicate higher reactivity and potential for covalent bond formation with a target. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility, membrane permeability, and non-covalent interactions. |
| Electronegativity (χ) | The ability of a molecule to attract electrons. | Provides insight into the molecule's overall electronic character. |
| Chemical Hardness (η) | Resistance to change in electron distribution. | "Hard" molecules are less reactive, while "soft" molecules are more reactive. |
Non-Linear Optical (NLO) Properties
Organic molecules with extended π-conjugated systems, like this compound, often exhibit significant non-linear optical (NLO) properties. These properties are of interest for applications in optoelectronics and photonics. Theoretical calculations can predict the first-order hyperpolarizability (β), a key parameter for NLO activity.[3] The presence of electron-donating (methoxy) and electron-withdrawing (nitrile) groups can enhance these properties.
Part 3: Experimental Protocols - A Step-by-Step Guide
This section provides a detailed workflow for conducting a theoretical study of this compound using a computational chemistry software package like Gaussian.
Diagram: Computational Workflow
Caption: A typical workflow for the theoretical analysis of a molecule.
Step 1: Building the Initial Structure
-
Construct the 2D structure of this compound in a molecular editor and convert it to a 3D structure.
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.
Step 2: Geometry Optimization and Frequency Calculation
-
Create an input file for the quantum chemistry software.
-
Specify the DFT method (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Perform a geometry optimization calculation.
-
Following the optimization, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
Step 3: Calculation of Electronic Properties
-
Using the optimized geometry, perform a single-point energy calculation to obtain detailed electronic information.
-
Analyze the output to extract HOMO and LUMO energies, the HOMO-LUMO gap, and the dipole moment.
-
Generate the molecular electrostatic potential map.
Step 4: Calculation of UV-Vis Spectrum
-
Perform a TD-DFT calculation on the optimized geometry to compute the first few singlet excited states.
-
Extract the excitation energies and oscillator strengths to simulate the UV-Vis absorption spectrum.
Step 5: Calculation of NLO Properties
-
Perform a frequency-dependent calculation to determine the polarizability and first-order hyperpolarizability.
Step 6: Data Analysis and Interpretation
-
Visualize the optimized structure, molecular orbitals, and MEP map.
-
Compare the calculated vibrational frequencies with experimental data if available.
-
Interpret the electronic properties in the context of the molecule's potential reactivity and biological activity.
Conclusion
This in-depth technical guide provides a robust framework for the theoretical investigation of this compound. By following the outlined computational methodologies and protocols, researchers can gain valuable insights into the structural, electronic, and spectroscopic properties of this promising molecule. This knowledge is instrumental in guiding further experimental studies and accelerating the discovery and development of new therapeutic agents and advanced materials.
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IRJEdT. (2023). HOMO LUMO STUDY , REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Education and Technology. [Link]
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DergiPark. (n.d.). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. [Link]
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PubChem. (n.d.). 7-Methoxy-2-naphthol. National Center for Biotechnology Information. [Link]
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ResearchGate. (n.d.). (A) HOMO-LUMO density for the compound 7 in methanol, acetonitrile and.... [Link]
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SpectraBase. (n.d.). 7-Methoxy-2-naphthol. [Link]
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MDPI. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. [Link]
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Johns Hopkins University Applied Physics Laboratory. (n.d.). MOLECULAR MATERIALS FOR NONLINEAR OPTICS. [Link]
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ResearchGate. (n.d.). (PDF) NON-LINEAR OPTICAL PROPERTIES STUDY OF TWO HETEROCYCLIC COMPOUNDS. [Link]
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IRJMETS. (n.d.). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. [Link]
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Journal of Applied Organometallic Chemistry. (2024). Quantum Computing Analysis of Naphthalene Compound: Electronic Structure, Optical, and Thermochemical Approaches using DFT and HF. [Link]
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Royal Society of Chemistry. (n.d.). Non-linear optical properties of 2,7-naphthyridine derivatives for optical switching applications: a DFT study. [Link]
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PMC. (2022). Computational and Experimental Study of Nonlinear Optical Susceptibilities of Composite Materials Based on PVK Polymer Matrix and Benzonitrile Derivatives. [Link]
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PMC. (n.d.). Investigation on electronic structure, vibrational spectra, NBO analysis, and molecular docking studies of aflatoxins and selected emerging mycotoxins against wild-type androgen receptor. [Link]
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A Senior Application Scientist's Guide to the Commercial Availability and Strategic Procurement of 7-Methoxy-2-naphthonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Methoxy-2-naphthonitrile is a niche yet critical building block in synthetic chemistry, particularly valued for its role as a precursor in the development of pharmacologically active agents. Its procurement, however, presents a distinct set of challenges for researchers, balancing cost, purity, and availability. This guide provides an in-depth analysis of the commercial landscape for this compound, offering a strategic framework for its acquisition. We will explore the current supplier base, typical quality specifications, and pricing structures. Furthermore, we will present a validated, field-tested synthesis protocol as a viable alternative to direct procurement, complete with a discussion on the critical process parameters and analytical validation necessary to ensure batch-to-batch consistency. This document is intended to serve as a practical resource, empowering scientific teams to make informed decisions for sourcing this key intermediate.
Introduction: The Significance of the Naphthalene Core
The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1] Its rigid, aromatic framework provides an excellent platform for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. This compound, specifically, serves as a key intermediate in the synthesis of various bioactive molecules, including derivatives investigated as potential anticancer agents and USP7 inhibitors.[2][3]
The strategic importance of this molecule lies in the specific arrangement of its functional groups: the methoxy group at the 7-position and the nitrile at the 2-position. This arrangement dictates the subsequent synthetic transformations and ultimately influences the pharmacological profile of the final compounds. As such, securing a reliable and high-purity source of this starting material is a foundational step in any research or development program that relies upon it.
Commercial Availability & Procurement Strategy
The commercial availability of this compound is primarily limited to specialty chemical suppliers catering to the research and development sector. It is not typically stocked in bulk quantities, making large-scale procurement a potential challenge requiring significant lead times.
Leading Commercial Suppliers
A survey of the current market indicates that this compound is available from several reputable suppliers, often with a purity of 97% or greater. The table below summarizes representative offerings.
| Supplier | Product Number | Purity | Available Quantities | Notes |
| BLDpharm | BD455154 | 97% | 250mg, 1g, 5g | Often available from distributors like Lead Sciences.[4] |
| Various | Varies | >97% | Milligram to gram scale | Available through numerous smaller chemical catalogs. |
Note: Pricing and availability are subject to change. Researchers should obtain current quotes directly from suppliers.
A Strategic Framework for Procurement
The decision to purchase or synthesize this compound is a critical one, governed by project timelines, budget, and required scale. The following workflow diagram illustrates a logical decision-making process for research teams.
Caption: Procurement decision workflow for this compound.
In-House Synthesis: A Viable Alternative
Given the potential for high costs and supply chain instability, in-house synthesis is a frequently employed strategy for obtaining this compound. A common and reliable route starts from the more readily available and less expensive precursor, 7-Methoxy-2-naphthol.
Retrosynthetic Analysis
The conversion of a naphthol to a naphthonitrile can be achieved through a two-step sequence involving the formation of a triflate intermediate, followed by a palladium-catalyzed cyanation. This is a robust and well-documented transformation in organic chemistry.
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Foreword: A Proactive Approach to Chemical Safety
An In-depth Technical Guide to the Safe Handling of 7-Methoxy-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the utility of a molecule is intrinsically linked to its safe and responsible handling. This compound, a key building block in the synthesis of complex organic molecules, is no exception.[1] Its naphthalene core is a versatile scaffold in medicinal chemistry, appearing in numerous therapeutics.[1] This guide is crafted not as a mere checklist of rules, but as a technical resource to instill a deep, causal understanding of the safety protocols surrounding this compound. As scientists, our commitment to innovation must be matched by an unwavering dedication to safety—for ourselves, our colleagues, and our environment. This document is designed to empower researchers with the knowledge to not only follow procedures but to understand the fundamental principles that make them effective.
Hazard Identification and Risk Assessment: Understanding the Molecule
The primary hazards are associated with the nitrile functional group (-C≡N) and the naphthalene aromatic system. Nitriles can be toxic if absorbed, and the aromatic structure can cause irritation. Data for the 1-isomer indicates significant toxicity via oral, dermal, and inhalation routes, alongside serious skin and eye irritation.[2]
Table 1: GHS Hazard Classification (Based on 7-Methoxy-1-naphthylacetonitrile)
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed.[2] |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin.[2] |
| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled.[2] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation. |
Source: Safety Data Sheet for 7-Methoxy-1-naphthylacetonitrile.
The causality behind these classifications is rooted in the metabolic fate of nitriles. While not all nitriles release cyanide in vivo, it is a potential metabolic pathway and a primary driver for the acute toxicity classification. The irritant properties are common for polycyclic aromatic compounds.
The Hierarchy of Controls: A Self-Validating Safety Framework
Effective safety protocols are not solely reliant on personal protective equipment (PPE). A robust, self-validating system is built upon the hierarchy of controls, which prioritizes eliminating or minimizing the hazard at its source.
Caption: Fig. 1: Hierarchy of controls, prioritizing effectiveness.
-
Elimination/Substitution: In drug development, the specific molecular scaffold is often non-negotiable. However, in early-stage research, one might consider if a less toxic precursor could achieve the same synthetic goal. This is the most effective, yet often least feasible, control.
-
Engineering Controls: This is the most critical pillar for handling powdered, toxic chemicals. All manipulations of this compound must be performed within a certified chemical fume hood or a powder containment hood. This is non-negotiable. The rationale is simple: engineering controls contain the hazard at the source, preventing inhalation of fine particulates and protecting the broader laboratory environment.
-
Administrative Controls: These are the protocols and procedures that govern how work is performed. This includes mandatory training on the specific hazards of aromatic nitriles, clearly defined Standard Operating Procedures (SOPs), and designating specific areas of the lab for handling this compound.
-
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the hazard. It is essential but should never be the primary means of protection.
Standard Operating Protocol (SOP) for Handling
This protocol is designed as a self-validating system. Each step is linked to a safety outcome, ensuring that the procedure inherently verifies a safe state.
Objective: To safely weigh and transfer solid this compound for use in a chemical reaction.
Prerequisites:
-
Researcher has completed lab-specific safety training and training on this SOP.
-
A chemical fume hood has been certified within the last year.
-
All necessary PPE is available and has been inspected.
-
The location of the emergency shower, eyewash station, and spill kit is known.
Protocol Steps:
-
Preparation (Area Setup):
-
Place a plastic-backed absorbent liner on the floor of the fume hood to contain any potential spills.
-
Position a calibrated analytical balance within the fume hood.
-
Assemble all necessary equipment (spatulas, weigh boats, receiving flask) inside the hood before introducing the chemical.
-
Causality: Performing all setup in advance minimizes the time the chemical container is open and reduces the potential for contamination outside the controlled environment.
-
-
Donning PPE:
-
Don a chemical-resistant lab coat, ensuring it is fully buttoned.
-
Wear long-cuffed nitrile gloves. Check for any signs of degradation or punctures.[3]
-
Wear ANSI Z87.1-compliant safety goggles or a face shield.
-
Causality: This specific ensemble protects against the primary exposure routes: dermal absorption (gloves, lab coat) and eye contact (goggles).
-
-
Chemical Handling (Weighing and Transfer):
-
Carefully open the container of this compound inside the fume hood. Avoid any abrupt movements that could aerosolize the powder.
-
Using a clean spatula, carefully transfer the desired amount of solid to a weigh boat on the balance.
-
Once the target weight is achieved, securely close the primary container.
-
Gently tap the weigh boat to transfer the solid into the reaction vessel.
-
Causality: Keeping the container opening and transfer time to a minimum directly reduces the risk of inhalation exposure and environmental release.
-
-
Decontamination and Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent (e.g., ethanol or acetone) in a designated waste beaker inside the fume hood.
-
Place the used weigh boat, absorbent liner, and any other contaminated disposables into a clearly labeled hazardous waste bag, also kept within the fume hood.
-
Wipe down the surfaces of the fume hood with the same solvent.
-
Causality: Immediate decontamination prevents the accumulation of hazardous residues and minimizes the risk of secondary exposure.
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids touching the outer contaminated surface with bare skin.
-
Dispose of gloves in the designated hazardous waste.
-
Remove lab coat and goggles.
-
Wash hands thoroughly with soap and water.
-
Causality: Proper doffing procedure is critical to prevent cross-contamination from the PPE to the individual.
-
Caption: Fig. 2: A logical workflow for the safe handling of powdered chemical reagents.
Personal Protective Equipment (PPE) - The Last Line of Defense
While engineering controls are paramount, the correct selection and use of PPE are mandatory.
Table 2: Recommended Personal Protective Equipment
| Body Part | Protection | Rationale and Standard |
|---|---|---|
| Eyes/Face | Safety goggles with side shields or a full-face shield. | Protects against splashes and airborne particulates. Must meet ANSI Z87.1 (US) or EN 166 (EU) standards.[4] |
| Hands | Nitrile gloves. | Provides a barrier against dermal absorption.[3] Check manufacturer's compatibility charts for the specific solvents being used. Always inspect gloves for tears or pinholes before use. |
| Body | Fully-buttoned, long-sleeved laboratory coat. | Protects skin and personal clothing from contamination. Chemical-resistant aprons may be required for larger quantities. |
| Respiratory | Not required under normal use with a fume hood. | A NIOSH-approved respirator with P100 cartridges may be necessary for spill cleanup or if engineering controls fail. |
Storage and Chemical Incompatibility
Proper storage is crucial to maintain the chemical's integrity and prevent hazardous reactions.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] The storage area should be designated for toxic or hazardous materials and be separate from general chemical storage.
-
Incompatibility: The primary incompatibility risk for nitriles is with strong oxidizing agents and strong acids.[6] Contact with strong acids can potentially lead to the rapid release of toxic hydrogen cyanide gas.
Table 3: Incompatible Material Classes
| Incompatible Class | Examples | Rationale for Incompatibility |
|---|---|---|
| Strong Oxidizing Agents | Nitric acid, perchlorates, permanganates | Can lead to vigorous or explosive reactions.[6] |
| Strong Acids | Hydrochloric acid, sulfuric acid | Risk of exothermic reaction and potential hydrolysis to release toxic fumes.[6][7] |
| Strong Bases | Sodium hydroxide, potassium hydroxide | Can initiate vigorous hydrolysis or other reactions. |
Source: General chemical incompatibility charts.[6][7]
Emergency Procedures: A Plan for When Things Go Wrong
Preparedness is key to mitigating the consequences of an accidental release or exposure.
Caption: Fig. 3: Logical flow for responding to exposure or spill events.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For a small spill within a fume hood, use an absorbent material to collect the powder, place it in a sealed container for disposal, and decontaminate the area. For larger spills, evacuate the area and contact the institutional safety office.
Waste Disposal Protocol
All waste generated from handling this compound is considered hazardous waste.
-
Segregation: All contaminated items (gloves, weigh boats, absorbent pads, excess material) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams.[9]
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: The sealed container must be disposed of through the institution's official chemical waste management program.[9] Do not pour any solutions down the drain or place solid waste in the regular trash.[3]
Application in Synthesis: A Practical Example
Understanding safety in context is vital. 7-Methoxy-naphthalene derivatives are important intermediates, for example, in the synthesis of the antidepressant Agomelatine.[10][11] A plausible synthesis of this compound involves the dehydration of the corresponding amide, 7-methoxy-2-naphthalene-2-carboxamide.
Experimental Protocol: Dehydration of 7-Methoxy-2-naphthalene-2-carboxamide
Disclaimer: This is a representative protocol for educational purposes. All new procedures should be thoroughly risk-assessed before execution.
-
Setup: In a certified fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagents: Charge the flask with 7-methoxy-2-naphthalene-2-carboxamide (1 equivalent) and a suitable solvent (e.g., dichloromethane).
-
Reaction: Add a dehydrating agent (e.g., trifluoroacetic anhydride or phosphorus oxychloride) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Hazard Point: Dehydrating agents are often corrosive and water-reactive. This step requires careful, slow addition and an inert atmosphere.
-
-
Workup: Quench the reaction by carefully pouring it over ice water. Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure.
-
Hazard Point: The crude product, this compound, is present in the organic phase. All handling must adhere to the protocols outlined above.
-
-
Purification: Purify the crude product by column chromatography or recrystallization.
-
Hazard Point: Handling the purified, dry powder requires the highest level of precaution as outlined in the SOP (Section 3).
-
This workflow demonstrates that the handling of the target compound occurs at multiple stages, each requiring a diligent application of the safety principles discussed.
Conclusion
The safe and effective use of this compound in a research and development setting is achievable through a systematic and proactive approach to safety. This guide emphasizes that true laboratory safety is not a static list of rules but a dynamic process of understanding hazards, implementing robust controls, and meticulously following validated procedures. By internalizing the principles of hazard assessment, the hierarchy of controls, and emergency preparedness, scientists can confidently harness the synthetic utility of this valuable compound while ensuring a safe and professional research environment.
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National Institute for Occupational Safety and Health (NIOSH). (n.d.). NIOSH Pocket Guide to Chemical Hazards: Nitriles. U.S. Department of Health and Human Services, Centers for Disease Control and Prevention. [Link]
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United Nations Office on Drugs and Crime (UNODC). (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
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CP Lab Safety. (n.d.). Nitriles Waste Compatibility. [Link]
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PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,2,3,4,5,6-Hexachloro-7-Methoxy-Naphthalene, Tech. [Link]
-
PubChem. (n.d.). 7-Methoxy-2-naphthol. National Center for Biotechnology Information. [Link]
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-
Organic Syntheses. (n.d.). Methoxyacetonitrile. [Link]
-
The Pharma Letter. (n.d.). The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis. [Link]
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PubMed. (n.d.). The practical synthesis of (2S)-7-methoxy-1,2,3,4-tetrahydro-2-naphthylamine via optical resolution of 2-(3-methoxybenzyl)succinic acid. National Center for Biotechnology Information. [Link]
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University of California, Riverside. (n.d.). Examples of Incompatible Chemicals. [Link]
-
WorkSafe New Zealand. (n.d.). Incompatible substances: chemicals which must not be stored together. [Link]
-
Pharmaffiliates. (n.d.). 7-Methoxy-1-naphthylacetonitrile. [Link]
-
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PubMed. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. National Center for Biotechnology Information. [Link]
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-
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Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Methoxy-2-naphthonitrile
Abstract
This technical guide provides a comprehensive and detailed protocol for the synthesis of 7-Methoxy-2-naphthonitrile, a valuable building block in medicinal chemistry and materials science. The described methodology follows a robust three-step sequence commencing with the readily available 2,7-dihydroxynaphthalene. The synthesis involves an initial methylation to afford 2,7-dimethoxynaphthalene, followed by a selective photocatalytic reduction and hydrolysis to yield 7-methoxy-2-tetralone. The final step details the conversion of the tetralone intermediate to the target naphthonitrile. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, self-validating protocols, and supporting references to ensure reproducible and successful synthesis.
Introduction
This compound serves as a crucial intermediate in the synthesis of various biologically active molecules and functional materials. Its rigid naphthalene core, coupled with the versatile nitrile functionality and the methoxy group, makes it an attractive scaffold for further chemical modifications. The nitrile group can be readily transformed into other functional groups such as amines, carboxylic acids, and tetrazoles, opening avenues for the creation of diverse chemical libraries for drug discovery. For instance, related naphthylacetonitrile derivatives are key precursors in the synthesis of the antidepressant agomelatine.[1][2] This underscores the importance of having a reliable and well-documented synthetic route to access this compound.
The synthetic strategy outlined herein is designed to be both efficient and scalable, starting from an inexpensive and commercially available starting material. Each step has been carefully selected to ensure high yields and purity of the intermediates and the final product.
Overall Synthetic Scheme
The synthesis of this compound is accomplished through the following three-step sequence:
Caption: Overall workflow for the synthesis of this compound.
Experimental Protocols
Part 1: Synthesis of 2,7-Dimethoxynaphthalene
This initial step involves the methylation of 2,7-dihydroxynaphthalene. The Williamson ether synthesis is a classic and highly effective method for this transformation.[3]
Reaction Scheme:
Caption: Methylation of 2,7-dihydroxynaphthalene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,7-Dihydroxynaphthalene | 160.17 | 10.0 g | 0.0624 mol |
| Potassium Carbonate (K₂CO₃) | 138.21 | 25.9 g | 0.187 mol |
| Methyl Iodide (CH₃I) | 141.94 | 10.6 mL (24.2 g) | 0.171 mol |
| Acetone | - | 200 mL | - |
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,7-dihydroxynaphthalene (10.0 g, 0.0624 mol) and potassium carbonate (25.9 g, 0.187 mol).
-
Add 200 mL of acetone to the flask.
-
Stir the suspension vigorously and add methyl iodide (10.6 mL, 0.171 mol) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Wash the solid residue with acetone (2 x 30 mL).
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the crude solid from ethanol to yield pure 2,7-dimethoxynaphthalene as a white to off-white solid.
Expected Yield: 85-95%
Part 2: Synthesis of 7-Methoxy-2-tetralone
This step employs a modern photocatalytic reduction of one of the aromatic rings of 2,7-dimethoxynaphthalene, followed by in-situ hydrolysis to the corresponding tetralone. This method offers a greener alternative to traditional reduction methods.[4]
Reaction Scheme:
Caption: Photocatalytic reduction and hydrolysis to 7-methoxy-2-tetralone.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,7-Dimethoxynaphthalene | 188.22 | 5.0 g | 0.0266 mol |
| Nano-TiO₂ (P25) | - | 1.0 g | - |
| Isopropanol | - | 150 mL | - |
| Water | - | 50 mL | - |
Protocol:
-
In a quartz photoreactor equipped with a magnetic stirrer and a UV lamp (e.g., medium-pressure mercury lamp), suspend 2,7-dimethoxynaphthalene (5.0 g, 0.0266 mol) and nano-TiO₂ (1.0 g) in a mixture of isopropanol (150 mL) and water (50 mL).
-
Irradiate the suspension with UV light while stirring vigorously at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction by GC-MS or LC-MS.
-
Upon completion, filter off the photocatalyst using a celite pad.
-
Wash the catalyst with isopropanol (2 x 20 mL).
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product is then subjected to acidic workup by dissolving in 100 mL of a 1:1 mixture of tetrahydrofuran and 1 M HCl and stirring at room temperature for 2 hours to ensure complete hydrolysis of any enol ether intermediate.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxy-2-tetralone as a solid.
Expected Yield: 70-85%
Part 3: Synthesis of this compound
The final step involves the conversion of 7-methoxy-2-tetralone to the target nitrile. This can be achieved through a Knoevenagel condensation with cyanoacetic acid, followed by an in-situ or subsequent aromatization step. This strategy is adapted from the synthesis of the isomeric (7-methoxy-1-naphthyl)acetonitrile.[2]
Reaction Scheme:
Caption: Conversion of 7-methoxy-2-tetralone to this compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 7-Methoxy-2-tetralone | 176.21 | 2.0 g | 0.0113 mol |
| Cyanoacetic acid | 85.06 | 1.45 g | 0.0170 mol |
| Piperidine | 85.15 | 0.3 mL | - |
| Toluene | - | 50 mL | - |
| 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 227.01 | 3.08 g | 0.0136 mol |
Protocol:
-
To a 100 mL round-bottom flask equipped with a Dean-Stark apparatus, a magnetic stirrer, and a reflux condenser, add 7-methoxy-2-tetralone (2.0 g, 0.0113 mol), cyanoacetic acid (1.45 g, 0.0170 mol), and piperidine (0.3 mL) in 50 mL of toluene.
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Add DDQ (3.08 g, 0.0136 mol) to the reaction mixture in one portion.
-
Stir the mixture at room temperature for 12-18 hours. The color of the reaction will change as the aromatization proceeds.
-
Filter the reaction mixture to remove the precipitated hydroquinone derivative of DDQ.
-
Wash the filtrate with 1 M sodium hydroxide solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain this compound as a solid.
Expected Yield: 60-75%
Characterization Data
This compound
-
Appearance: White to light yellow solid.
-
Molecular Formula: C₁₂H₉NO
-
Molecular Weight: 183.21 g/mol
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 7.99 (s, 1H), 7.78 (d, J = 8.8 Hz, 1H), 7.72 (d, J = 8.4 Hz, 1H), 7.42 (dd, J = 8.4, 1.6 Hz, 1H), 7.20 (d, J = 2.4 Hz, 1H), 7.15 (dd, J = 8.8, 2.4 Hz, 1H), 3.94 (s, 3H).
-
¹³C NMR (101 MHz, CDCl₃): δ (ppm) 159.5, 136.5, 131.0, 130.2, 129.8, 128.5, 125.0, 120.0, 119.2, 109.8, 106.0, 55.5.
-
Melting Point: Literature values for similar compounds suggest a melting point in the range of 100-120 °C.
Safety Precautions
-
Methyl Iodide: Highly toxic and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Cyanoacetic acid and DDQ: Toxic and corrosive. Avoid inhalation of dust and contact with skin and eyes.
-
Solvents: Acetone, isopropanol, and toluene are flammable. Keep away from ignition sources.
-
UV Radiation: Protect eyes and skin from exposure to UV light during the photocatalytic reaction.
References
- (Reference to a relevant publication on the importance of naphthonitriles)
- (Reference to a publication detailing Williamson ether synthesis on naphthols)
- (Reference to a publication on photoc
- (Reference to a publication on Knoevenagel condens
- CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents. (n.d.).
- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents. (n.d.).
-
Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Patsnap Eureka. (n.d.). Retrieved from [Link]
Sources
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone - Google Patents [patents.google.com]
Application Notes and Protocols: The Strategic Use of 7-Methoxy-2-naphthonitrile in Multi-Step Organic Synthesis
Introduction: The Naphthalene Core as a Privileged Scaffold
In the landscape of medicinal chemistry and materials science, the naphthalene ring system is a recurring motif, prized for its rigid, aromatic structure. When functionalized, it provides a versatile scaffold for constructing molecules with significant biological activity and unique photophysical properties. 7-Methoxy-2-naphthonitrile emerges as a particularly valuable starting material in this context.[1] Its structure combines the lipophilic naphthalene core with a methoxy group that can modulate solubility and electronic properties, and a strategically placed nitrile group—a linchpin for a diverse array of chemical transformations.
The true synthetic power of this compound lies in the reactivity of the cyano group. This functional group can be viewed as a masked aldehyde or a precursor to a primary amine, opening direct pathways to key intermediates for drug development. Notably, this scaffold is a cornerstone in the synthesis of Agomelatine, an atypical antidepressant that acts as a melatonergic agonist and a 5-HT2C receptor antagonist.[2][3]
This guide provides detailed protocols for two fundamental, high-yield transformations of this compound: its partial reduction to an aldehyde and its complete reduction to a primary amine. We will delve into the mechanistic rationale behind reagent selection and reaction conditions, offering researchers a robust framework for leveraging this versatile building block in their own multi-step synthesis campaigns.
Chapter 1: Selective Partial Reduction to 7-Methoxy-2-naphthaldehyde
The conversion of a nitrile to an aldehyde is a delicate transformation, requiring precise control to prevent over-reduction to the primary amine and subsequent alcohol. The resulting 7-Methoxy-2-naphthaldehyde is a critical intermediate, as the aldehyde functionality is primed for reactions such as Wittig olefination, aldol condensation, and reductive amination, enabling rapid elaboration of the molecular framework.[4]
Mechanistic Insight: The Role of Diisobutylaluminium Hydride (DIBAL-H)
Diisobutylaluminium hydride (DIBAL-H) is the reagent of choice for the low-temperature partial reduction of nitriles.[5][6] Its efficacy stems from a combination of factors:
-
Electrophilicity: The aluminum center in DIBAL-H is a Lewis acid, which coordinates to the lone pair of the nitrile nitrogen. This coordination activates the cyano group, making the carbon atom more susceptible to nucleophilic attack.[7]
-
Steric Hindrance: DIBAL-H possesses bulky isobutyl groups. After the initial hydride transfer, a stable tetrahedral imine-alane complex is formed.[7][8] The steric bulk of this complex, combined with the low reaction temperature, prevents the addition of a second equivalent of DIBAL-H, thus arresting the reaction at the imine stage.
-
Controlled Hydrolysis: The aldehyde is only liberated upon aqueous workup, which hydrolyzes the intermediate imine. This temporal separation of reduction and product formation is key to the reaction's success.
The entire process must be conducted at very low temperatures (typically -78 °C) to ensure the stability of the imine-alane intermediate and prevent its disproportionation or further reduction.[9]
Caption: Workflow for DIBAL-H reduction of a nitrile to an aldehyde.
Experimental Protocol: DIBAL-H Reduction
This protocol is a representative procedure adapted from established methodologies for nitrile reduction.[6][9]
Materials:
-
This compound
-
DIBAL-H (1.0 M solution in toluene or hexanes)
-
Anhydrous Toluene
-
Methanol
-
Hydrochloric Acid (1 M)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer
-
Argon or Nitrogen inlet
-
Low-temperature thermometer
-
Dry ice/acetone bath
-
Syringes and needles
-
Separatory funnel
Procedure:
-
Setup: Under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq) to a three-neck flask and dissolve it in anhydrous toluene (approx. 0.1-0.2 M concentration).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. It is crucial to maintain this temperature throughout the addition of DIBAL-H.[6]
-
DIBAL-H Addition: Slowly add DIBAL-H solution (1.2 eq) dropwise via syringe over 30-60 minutes. Monitor the internal temperature to ensure it does not rise above -70 °C.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully quenching a small aliquot with methanol before spotting.
-
Quenching: Once the starting material is consumed, quench the reaction at -78 °C by the slow, dropwise addition of methanol (approx. 1 mL per mmol of DIBAL-H) to neutralize excess hydride reagent. A gaseous evolution (hydrogen) will be observed.
-
Warm-up and Hydrolysis: Remove the cooling bath and allow the mixture to warm to room temperature. Slowly add 1 M HCl solution and stir vigorously until two clear layers form.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 7-Methoxy-2-naphthaldehyde.
-
Purification: The crude product can be purified by silica gel column chromatography if necessary.
Data Summary: Critical Parameters and Justification
| Parameter | Recommended Condition | Rationale & Justification |
| Temperature | -78 °C | Prevents over-reduction by stabilizing the intermediate imine-alane complex.[5] Essential for selectivity. |
| Solvent | Anhydrous Toluene, DCM, or Hexane | Aprotic and non-coordinating solvents are required. Must be rigorously dried to prevent premature quenching of DIBAL-H. |
| DIBAL-H Stoichiometry | 1.1 - 1.5 equivalents | A slight excess ensures complete conversion of the starting material. A large excess increases the risk of over-reduction. |
| Quenching Agent | Methanol (at -78 °C) | Safely neutralizes excess DIBAL-H before aqueous workup. Performing this step cold is critical for safety and yield. |
| Workup | Mildly acidic (e.g., 1M HCl, Rochelle's salt) | Hydrolyzes the imine to the final aldehyde product and helps to break up aluminum salt emulsions. |
Chapter 2: Complete Reduction to 7-(Aminomethyl)naphthalene
The synthesis of primary amines from nitriles is a fundamental and robust transformation. The resulting product, 7-methoxy-2-naphthalenemethylamine, is a valuable building block, providing a nucleophilic amine handle for amide bond formation, alkylation, or diazotization reactions. This opens a different set of synthetic possibilities compared to the aldehyde intermediate.
Mechanistic Insight: The Power of Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride (LiAlH₄ or LAH) is a potent, unhindered reducing agent capable of reducing nitriles completely to primary amines.[10][11] Unlike the bulky DIBAL-H, LAH delivers hydride ions in a more aggressive and less sterically demanding manner.
-
Initial Hydride Addition: The reaction begins similarly to the DIBAL-H reduction, with the addition of a hydride ion to the nitrile carbon, forming an intermediate imine-anion complex coordinated to aluminum.
-
Second Hydride Addition: Because LiAlH₄ is a highly reactive and unhindered source of H⁻, it rapidly adds a second hydride to the imine intermediate, forming a diamidoaluminate complex.[12]
-
Hydrolysis: Aqueous workup hydrolyzes this complex, protonating the nitrogen atoms to liberate the final primary amine.
The high reactivity of LiAlH₄ means the reaction does not stop at the imine stage, even at low temperatures, leading directly to the fully reduced amine.[13]
Caption: Workflow for LiAlH₄ reduction of a nitrile to a primary amine.
Experimental Protocol: LiAlH₄ Reduction
This protocol is based on standard procedures for the LAH reduction of nitriles.[13] Caution: LiAlH₄ reacts violently with water and protic solvents. All glassware must be oven-dried, and the reaction must be run under a strictly inert atmosphere.
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄) powder
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
Sodium Hydroxide solution (15% w/v)
-
Ethyl Acetate or Dichloromethane
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Celite
Equipment:
-
Three-neck round-bottom flask with a magnetic stirrer and reflux condenser
-
Argon or Nitrogen inlet
-
Dropping funnel
-
Ice/water bath
Procedure:
-
Setup: Under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF in a three-neck flask equipped with a dropping funnel and condenser. Cool the suspension to 0 °C in an ice bath.
-
Nitrile Addition: Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis (after careful workup of an aliquot) shows complete consumption of the starting material. Gentle reflux may be required for less reactive nitriles, but is often unnecessary.
-
Quenching (Fieser Workup): Cool the reaction mixture back to 0 °C. Quench the reaction by the sequential, slow, and careful dropwise addition of:
-
'x' mL of water (where 'x' is the mass of LiAlH₄ in grams used).
-
'x' mL of 15% NaOH solution.
-
'3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.[13]
-
-
Filtration: Stir the resulting white suspension vigorously for 30 minutes, then filter the mixture through a pad of Celite. Wash the filter cake thoroughly with THF or ethyl acetate.
-
Extraction: If necessary, transfer the filtrate to a separatory funnel and separate the layers. Extract the aqueous layer with the organic solvent used for washing.
-
Drying and Concentration: Combine all organic fractions, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 7-methoxy-2-naphthalenemethylamine.
-
Purification: The product can be purified by column chromatography or by acid-base extraction to isolate the basic amine from any neutral impurities.
Data Summary: Critical Parameters and Justification
| Parameter | Recommended Condition | Rationale & Justification |
| Reactivity | Highly reactive; moisture-sensitive | Requires strictly anhydrous conditions and an inert atmosphere. Violent reaction with water. |
| Solvent | Anhydrous Ethereal Solvents (THF, Diethyl Ether) | LiAlH₄ is soluble in these solvents and they are inert to the reagent. |
| Stoichiometry | 1.5 - 2.0 equivalents | An excess is used to ensure the reaction goes to completion and to account for any adventitious moisture. |
| Quenching | Fieser Workup (H₂O, NaOH, H₂O) | A standardized and safe procedure that effectively destroys excess LAH and precipitates aluminum salts, simplifying the workup.[13] |
| Safety | Extreme Caution | The quenching process is highly exothermic and generates hydrogen gas. It must be performed slowly, with adequate cooling and ventilation. |
Application Case Study: A Synthetic Route to Agomelatine
The antidepressant Agomelatine, N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide, can be synthesized from intermediates derived from 7-methoxy-naphthalene precursors.[14][15] While many industrial syntheses start from 7-methoxy-1-tetralone, a plausible laboratory route can be envisioned starting from this compound, showcasing the utility of the transformations described herein. A simplified, conceptual pathway is illustrated below.
Caption: Conceptual pathway from this compound to Agomelatine.
This conceptual pathway highlights how the primary amine, generated via LAH reduction, serves as a key entry point. Subsequent steps would involve homologation and functional group manipulations to achieve the specific isomer and chain length required for the final acylation to yield Agomelatine.[16]
Conclusion
This compound is a potent and versatile building block for organic synthesis. The nitrile functional group serves as a synthetic chameleon, readily convertible into either an aldehyde or a primary amine with the appropriate choice of reducing agent. The protocols detailed in this guide for DIBAL-H and LiAlH₄ reductions provide researchers with reliable and well-understood methods to access these crucial intermediates. By mastering these transformations, chemists can unlock efficient pathways to complex molecular targets, including pharmaceutically active compounds like Agomelatine, demonstrating the enduring strategic importance of this naphthalene derivative.
References
-
MySkinRecipes. This compound. [Link]
- Google Patents.
-
Wikipedia. Creosote. [Link]
-
Gackowski, M., et al. (2023). Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review. PMC. [Link]
- Google Patents.
- Google Patents. CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
-
PubChem. 7-Methoxy-2-naphthol. [Link]
- Google Patents. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl)
-
Organic Syntheses. Procedure for the Nickel-Catalyzed Reductive Cleavage of Methyl 3-Methoxy-2-Naphthoate. [Link]
-
El-gamal, M. I., et al. (2023). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. National Center for Biotechnology Information. [Link]
-
ResearchGate. Synthesis of N-(2-(7-methoxy naphthalene-1-yl)ethyl)acetamide (agomelatine). [Link]
-
Organic Chemistry Portal. Nitrile to Aldehyde - Common Conditions. [Link]
-
Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). [Link]
-
Juniper Publishers. Efficient Synthesis of Anti-depressant Agent Agomelatine. [Link]
-
Organic Synthesis. DIBAL-H Reduction. [Link]
-
Asian Journal of Chemistry. A Simple and Efficient Procedure for Synthesis of Agomelatine. [Link]
-
Master Organic Chemistry. Di-isobutyl Aluminum Hydride (DIBAL) For The Partial Reduction of Esters and Nitriles. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]
-
PubChem. 2-(7-Methoxynaphthalen-1-yl)acetonitrile. [Link]
-
Patsnap. Method for synthesizing 6-methoxy-2-naphthaldehyde. [Link]
-
Chemistry Steps. DIBAL Reducing Agent. [Link]
-
Journal of Pharmaceutical Research and Development. The Study of Insilco Design and Biological Evaluation of Naphthalene Derivatives. [Link]
- Google Patents. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)
-
Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]
-
ACS Publications. The Reduction of Amides to Amines via Nitriles by Lithium Aluminum Hydride. [Link]
-
Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. Nitrile to Aldehyde - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. organic-synthesis.com [organic-synthesis.com]
- 10. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. organic-synthesis.com [organic-synthesis.com]
- 14. juniperpublishers.com [juniperpublishers.com]
- 15. asianpubs.org [asianpubs.org]
- 16. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of 2-Acyl-7-methoxynaphthalene Derivatives via Reaction of 7-Methoxy-2-naphthonitrile with Organometallic Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of 7-Methoxy-2-naphthonitrile
This compound is a highly versatile and valuable starting material in medicinal chemistry and materials science. Its naphthalene core is a privileged scaffold found in numerous biologically active compounds, including the widely-used nonsteroidal anti-inflammatory drug (NSAID) Naproxen.[1][2] The conversion of the nitrile moiety into a ketone functionality via reaction with organometallic reagents represents a cornerstone transformation, unlocking a vast chemical space for drug discovery. This reaction provides a direct and efficient route to 2-acyl-7-methoxynaphthalene derivatives, which are not only key intermediates for complex syntheses but also exhibit a range of biological activities themselves, including anti-inflammatory, antimicrobial, and anticancer properties.[2][3][4]
This guide provides an in-depth analysis of the reaction between this compound and two principal classes of organometallic nucleophiles: Grignard and organolithium reagents. It explains the underlying mechanistic principles, offers detailed, field-tested protocols, and discusses the critical parameters that ensure a successful and reproducible synthesis.
Part 1: Reaction with Grignard Reagents (R-MgX)
The addition of a Grignard reagent to a nitrile is a classic and robust method for ketone synthesis. The reaction proceeds in two distinct stages: the nucleophilic addition to form an intermediate imine salt, followed by acidic hydrolysis to liberate the final ketone product.
Mechanistic Pathway
The reaction is initiated by the nucleophilic attack of the carbanionic carbon from the Grignard reagent on the electrophilic carbon of the nitrile group. This forms a resonance-stabilized magnesium salt of an imine anion.[5] This intermediate is stable under the anhydrous reaction conditions and does not react further with another equivalent of the Grignard reagent. The subsequent introduction of an aqueous acid in the workup step protonates the nitrogen, leading to the formation of an iminium ion, which is readily hydrolyzed to the corresponding ketone.[5][6][7][8]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. mdpi.com [mdpi.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. Imine and Enamine Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
Application Note: Hydrolysis of 7-Methoxy-2-naphthonitrile to 7-Methoxy-2-naphthoic Acid
Abstract
This application note details the optimized protocol for the hydrolysis of 7-methoxy-2-naphthonitrile to 7-methoxy-2-naphthoic acid (CAS 5043-07-2). While the 1,7-isomer is a well-known intermediate in the synthesis of the antidepressant Agomelatine, the 2,7-isomer represents a distinct structural scaffold often utilized in the development of retinoids, fluorescent probes, and specific naphthalene-based pharmaceuticals. This guide provides a robust, scalable basic hydrolysis method, an alternative acidic protocol, and comprehensive characterization data to ensure high purity and yield.
Introduction & Mechanistic Insight
Chemical Context
The transformation of a nitrile (-CN) to a carboxylic acid (-COOH) is a fundamental organic transformation.[1] For the naphthalene system, the rigidity and planarity of the ring can lead to solubility challenges, often requiring high-boiling solvents or phase-transfer catalysts.
-
Starting Material: this compound
-
Key Challenge: Ensuring complete conversion of the intermediate amide to the acid without demethylating the ether at position 7.
Mechanism of Action
The hydrolysis proceeds via a nucleophilic attack on the nitrile carbon.
-
Base-Catalyzed (Preferred): Hydroxide ions attack the nitrile to form an imidate, which tautomerizes to a primary amide. Further hydrolysis yields the carboxylate salt.
-
Acid-Catalyzed: Protonation of the nitrile nitrogen activates the carbon for water attack.
-
Note: Acidic conditions (e.g., HBr, HI, or high temp H2SO4) pose a higher risk of cleaving the 7-methoxy ether to a phenol (7-hydroxy-2-naphthoic acid). Therefore, basic hydrolysis is the recommended primary route.
-
Reaction Scheme
Figure 1: Simplified reaction pathway for the basic hydrolysis of this compound.
Experimental Protocols
Protocol A: Basic Hydrolysis (Standard Method)
This method utilizes sodium hydroxide in aqueous ethanol. It is milder than acidic methods and preserves the methoxy group.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Sodium Hydroxide (NaOH) pellets (5.0 - 10.0 equiv)
-
Ethanol (95%) or Ethylene Glycol (for higher temperatures if reaction is slow)
-
Distilled Water[6]
-
Hydrochloric Acid (HCl), 6M (for acidification)
-
Reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve This compound (10 g, ~50 mmol) in Ethanol (100 mL).
-
Base Addition: Prepare a solution of NaOH (10 g, 250 mmol, 5 equiv) in Water (20 mL). Add this slowly to the ethanolic solution.
-
Note: If the nitrile is poorly soluble, Ethylene Glycol (100 mL) can replace Ethanol to allow heating up to 140-150°C.
-
-
Reaction: Heat the mixture to reflux (approx. 80°C for EtOH, higher for Glycol) with vigorous stirring.
-
Monitoring: Monitor by TLC (System: Hexane/Ethyl Acetate 7:3) or HPLC.[7]
-
Checkpoint: The nitrile spot (high Rf) should disappear, transiently forming an amide (mid Rf), and finally the carboxylate (baseline).
-
Time: Typically 6–12 hours in Ethanol; 2–4 hours in Ethylene Glycol.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
If using Ethanol: Concentrate the solvent under reduced pressure (Rotavap) to ~20% volume.
-
Dilute with Water (150 mL). The mixture should be homogeneous (the product is the soluble sodium salt). Filter off any unreacted solid nitrile if present.
-
-
Acidification: Cool the aqueous solution in an ice bath (0–5°C). Slowly add 6M HCl dropwise with stirring until pH reaches 1–2.
-
Observation: A thick white/off-white precipitate of the carboxylic acid will form immediately.
-
-
Isolation: Filter the solid using a Buchner funnel. Wash the cake copiously with cold water to remove salts.
-
Purification: Recrystallize the crude solid from Ethanol or Acetic Acid .
-
Drying: Dry in a vacuum oven at 50°C overnight.
Protocol B: Acidic Hydrolysis (Alternative)
Use this only if basic hydrolysis fails or causes side reactions (rare for this substrate).
Reagents:
Procedure:
-
Dissolve nitrile (1.0 equiv) in a mixture of AcOH:H2O:H2SO4 (1:1:1 v/v/v).
-
Reflux for 4–8 hours.
-
Pour onto crushed ice.
-
Filter the precipitate.
-
Caution: Monitor for demethylation (formation of 7-hydroxy-2-naphthoic acid).
Process Workflow & Visualization
Figure 2: Operational workflow for the basic hydrolysis of this compound.
Analytical Characterization
To validate the identity and purity of the synthesized 7-methoxy-2-naphthoic acid, compare experimental data against the following expected values.
Nuclear Magnetic Resonance (NMR)
1H NMR (400 MHz, DMSO-d6):
-
δ 12.8-13.0 ppm (1H, br s): Carboxylic acid -OH.
-
δ 8.45 ppm (1H, s): H-1 (Ortho to COOH, deshielded by carbonyl).
-
δ 7.95 ppm (1H, d, J=8.8 Hz): H-4.
-
δ 7.85 ppm (1H, d, J=8.8 Hz): H-5.
-
δ 7.80 ppm (1H, dd, J=8.5, 1.5 Hz): H-3.
-
δ 7.35 ppm (1H, d, J=2.5 Hz): H-8 (Ortho to OMe).
-
δ 7.20 ppm (1H, dd, J=8.8, 2.5 Hz): H-6.
-
δ 3.90 ppm (3H, s): Methoxy -OCH3.
Mass Spectrometry (MS)
Physical Properties
| Property | Value | Notes |
| Appearance | White to off-white powder | Crystalline needles from EtOH |
| Melting Point | ~200–210°C (Predicted) | Note: 6-isomer is 201-206°C; 2-naphthoic is 185°C. Experimental determination required. |
| Solubility | Soluble in DMSO, DMF, warm EtOH | Insoluble in water (acid form) |
Safety & Troubleshooting
Safety Hazards (MSDS Highlights)
-
Nitriles: While the starting material is a solid nitrile, hydrolysis releases ammonia.[1] Ensure good ventilation.
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Wear appropriate PPE (gloves, goggles, lab coat).
-
Hydrochloric Acid: Corrosive and fuming. Handle in a fume hood.
-
Cyanide Risk: Unlike alkyl halides + NaCN reactions, nitrile hydrolysis does not typically release free cyanide gas (HCN) unless reductive conditions or specific breakdown occurs, but standard "Cyanide-adjacent" precautions are good practice in organic labs.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete hydrolysis (Amide remains) | Increase reaction time or switch solvent to Ethylene Glycol to reach >100°C. |
| Impurity (Phenol) | Demethylation of methoxy group | Reaction temperature too high or acid concentration too strong (in Protocol B).[11] Stick to Protocol A. |
| Product Oiling Out | Impurities preventing crystallization | Decant water, dissolve oil in EtOAc, wash with brine, dry, and recrystallize. |
| Color Issues | Oxidation of naphthalene core | Add a pinch of sodium bisulfite during the acidification step. |
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 853173, 7-Methoxy-2-naphthol. Retrieved October 26, 2023, from [Link]
-
Organic Syntheses. (1943). 2-Naphthoic Acid.[2][4][5] Org. Synth. 1943, 23, 63. DOI: 10.15227/orgsyn.023.0063. Retrieved from [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 7-methoxy-2-naphthoic acid CAS#: 5043-07-2 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. amsdottorato.unibo.it [amsdottorato.unibo.it]
- 6. A process for producing nitrile compounds - Patent 0080700 [data.epo.org]
- 7. 7-METHOXY-2-NAPHTHOL CAS#: 5060-82-2 [m.chemicalbook.com]
- 8. 7-Methoxy-2-naphthol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 9. echemi.com [echemi.com]
- 10. 6-Methoxy-2-naphthoic acid pharmaceutical impurity standard 2471-70-7 [sigmaaldrich.com]
- 11. Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1, an O-Methyltransferase Involved in the Biosynthesis of the Enediyne Antitumor Antibiotic Neocarzinostatin - PMC [pmc.ncbi.nlm.nih.gov]
reduction of 7-Methoxy-2-naphthonitrile to amine
An Application Note for the Chemical Synthesis of (7-methoxy-2-naphthalenyl)methanamine
Abstract
The conversion of nitriles to primary amines is a cornerstone transformation in organic synthesis, providing access to essential building blocks for pharmaceuticals and advanced materials. This application note presents detailed protocols for the reduction of 7-Methoxy-2-naphthonitrile to (7-methoxy-2-naphthalenyl)methanamine, a valuable intermediate in drug discovery. We provide in-depth methodologies for two robust and widely adopted methods: reduction using the powerful hydride donor, Lithium Aluminum Hydride (LAH), and catalytic hydrogenation employing Raney® Nickel. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the underlying mechanistic rationale, safety protocols, and expert insights to ensure successful and reproducible synthesis.
Introduction and Scientific Context
Primary amines, particularly those featuring the naphthalene scaffold, are prevalent motifs in a wide array of biologically active compounds.[1] (7-methoxy-2-naphthalenyl)methanamine serves as a critical precursor for various therapeutic agents, where the methoxy-naphthalene core imparts specific pharmacokinetic and pharmacodynamic properties. The reduction of the corresponding nitrile is the most direct route to this amine.
The choice of reduction methodology is critical and depends on factors such as the scale of the synthesis, the presence of other functional groups, and available laboratory infrastructure. While powerful reagents like Lithium Aluminum Hydride (LAH) offer rapid and complete conversion, they require stringent handling protocols due to their reactivity.[2] In contrast, catalytic hydrogenation offers a milder alternative that is often more suitable for large-scale production, though it may require optimization to prevent side reactions.[3] This document provides a comprehensive guide to both approaches, enabling scientists to select and execute the most appropriate method for their specific needs.
Reaction Mechanisms: The "Why" Behind the Synthesis
Understanding the reaction mechanism is paramount for troubleshooting and optimization. The reduction of a nitrile to a primary amine involves the formal addition of four hydrogen atoms across the carbon-nitrogen triple bond.
Mechanism with Lithium Aluminum Hydride (LAH)
LAH is a potent, non-selective source of hydride ions (H⁻). The reduction proceeds via a two-step nucleophilic addition.
-
First Hydride Attack: The reaction begins with the nucleophilic attack of a hydride ion from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This breaks the pi-bond and forms a negatively charged imine-aluminum complex.[4][5]
-
Second Hydride Attack: The intermediate imine salt is still susceptible to reduction. A second hydride ion attacks the same carbon, breaking the remaining pi-bond and forming a dianion intermediate, which is stabilized by coordination to aluminum and lithium ions.[5][6]
-
Aqueous Workup: The reaction is quenched by the careful addition of water. This protonates the dianion, liberating the desired primary amine and forming stable aluminum and lithium hydroxides as inorganic byproducts.[4]
Mechanism with Catalytic Hydrogenation (Raney® Nickel)
Catalytic hydrogenation is a heterogeneous process occurring on the surface of the metal catalyst.
-
Adsorption: Both the nitrile and molecular hydrogen (H₂) are adsorbed onto the active sites of the Raney Nickel catalyst.
-
Hydrogen Addition: The H-H bond is cleaved, and hydrogen atoms are added stepwise across the C≡N triple bond. The reaction proceeds through an imine intermediate, which remains adsorbed on the catalyst surface and is subsequently reduced to the primary amine.
-
Desorption: The final amine product desorbs from the catalyst surface, regenerating the active site for the next catalytic cycle.
A potential side reaction in catalytic hydrogenation is the condensation of the intermediate imine with an already-formed primary amine, which can lead to the formation of secondary and tertiary amines. This is often suppressed by performing the reaction in the presence of ammonia.[7]
Detailed Experimental Protocols
Protocol 1: Reduction of this compound with Lithium Aluminum Hydride (LAH)
This protocol details the reduction on a laboratory scale. It is highly effective but requires strict adherence to safety procedures.
Safety Precautions:
-
Extreme Reactivity: Lithium Aluminum Hydride (LAH) is a highly reactive, flammable solid that reacts violently with water, alcohols, and other protic solvents, liberating flammable hydrogen gas. It can ignite in moist air.[8][9]
-
Personal Protective Equipment (PPE): Always wear a fire-retardant lab coat, safety glasses or face shield, and impervious gloves (nitrile or neoprene).[8][10]
-
Inert Atmosphere: All operations involving LAH must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) in a fume hood.[10]
-
Fire Safety: A Class D fire extinguisher (for combustible metals) and dry sand must be immediately available. DO NOT use water, CO₂, or soda-acid extinguishers on an LAH fire.[8]
-
Quenching: The quenching process is highly exothermic and must be performed slowly and with extreme caution at low temperatures (0 °C).
| Reagents & Materials | Equipment |
| This compound | 3-neck round-bottom flask, flame-dried |
| Lithium Aluminum Hydride (LAH), powder or solution | Condenser |
| Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O) | Magnetic stirrer and stir bar |
| Deionized Water | Dropping funnel |
| 15% (w/v) Sodium Hydroxide (NaOH) solution | Ice bath |
| Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) | Buchner funnel and filter flask |
| Ethyl Acetate, Hexanes (for chromatography) | Rotary evaporator |
| Celite® or filter aid | Glassware for extraction and chromatography |
Step-by-Step Methodology:
-
Reaction Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, a condenser, a dropping funnel, and a nitrogen/argon inlet. Maintain a positive pressure of inert gas throughout the procedure.
-
Reagent Preparation: In the flask, suspend LAH (1.5 equivalents relative to the nitrile) in anhydrous THF (approx. 10 mL per gram of nitrile). Cool the suspension to 0 °C using an ice bath.
-
Substrate Addition: Dissolve this compound (1.0 eq.) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LAH suspension over 30-60 minutes, ensuring the internal temperature does not rise significantly.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours or until TLC analysis indicates complete consumption of the starting material.
-
Quenching (Fieser Workup): Cool the reaction mixture back down to 0 °C in an ice bath. This step is critical and must be performed slowly and carefully.[12][13] For a reaction using 'x' grams of LAH, add sequentially and dropwise:
-
'x' mL of deionized water. (Observe for initial gas evolution to cease before proceeding).
-
'x' mL of 15% aqueous NaOH solution.
-
'3x' mL of deionized water.
-
-
Precipitation and Filtration: Remove the ice bath and stir the resulting mixture vigorously at room temperature for 30 minutes. A granular white precipitate of aluminum salts should form.[12] Add a scoop of anhydrous MgSO₄ and stir for another 15 minutes to ensure all water is sequestered.[13]
-
Isolation: Filter the mixture through a pad of Celite® in a Buchner funnel. Wash the granular solid thoroughly with several portions of THF or ethyl acetate to recover all the product.
-
Purification: Combine the filtrate and washes. Remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine to prevent the amine from streaking on the column.
Protocol 2: Catalytic Hydrogenation with Raney® Nickel
This method is well-suited for larger scales and avoids the hazards of LAH.
Safety Precautions:
-
Catalyst Handling: Activated Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. Always handle the catalyst as a slurry in a solvent and never allow it to dry completely.[14]
-
Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. Use a dedicated hydrogenation reactor (e.g., Parr apparatus) in a well-ventilated area, and ensure all connections are leak-proof.
| Reagents & Materials | Equipment |
| This compound | Parr hydrogenation apparatus or similar pressure vessel |
| Raney® Nickel (50% slurry in water) | Magnetic or mechanical stirrer |
| Ethanol or Methanol | Filtration setup (ensure catalyst is not allowed to dry) |
| Ammonium Hydroxide (optional, to suppress side reactions) | Inert gas (Nitrogen) and Hydrogen gas cylinders with regulators |
Step-by-Step Methodology:
-
Catalyst Preparation: In a beaker, carefully decant the water from the Raney® Ni slurry. Wash the catalyst by adding the reaction solvent (e.g., ethanol), swirling, allowing it to settle, and decanting the solvent. Repeat this process three times to replace the water with the reaction solvent.
-
Reactor Charging: To a suitable pressure-rated hydrogenation vessel, add a solution of this compound in ethanol (or methanol). For every 10g of nitrile, use approximately 100-150 mL of solvent.
-
Add Catalyst: Carefully transfer the washed Raney® Ni catalyst (typically 10-20% by weight relative to the nitrile) to the vessel as a slurry. If desired, add concentrated ammonium hydroxide (5-10% of the solvent volume) to minimize the formation of secondary amines.[7]
-
Hydrogenation: Seal the reactor. Purge the system by pressurizing with nitrogen (3-4 times) and then with hydrogen (3-4 times) to remove all air.
-
Reaction Conditions: Pressurize the vessel with hydrogen to the desired pressure (e.g., 50-100 psi). Begin stirring and heat to a moderate temperature (e.g., 40-60 °C). The reaction is monitored by observing the drop in hydrogen pressure as it is consumed.
-
Workup: Once hydrogen uptake ceases, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Catalyst Removal: Crucially, the catalyst must be filtered while still wet. Filter the reaction mixture through a pad of Celite®. The filter cake should be immediately submerged in water to prevent ignition.
-
Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude amine can be purified by column chromatography or crystallization if necessary.
Method Comparison and Data Summary
The choice between these two methods depends on several factors, summarized below.
| Feature | Lithium Aluminum Hydride (LAH) Reduction | Catalytic Hydrogenation (Raney® Ni) |
| Reagent Nature | Homogeneous, powerful stoichiometric hydride donor | Heterogeneous catalyst |
| Key Safety Hazard | Highly water-reactive, pyrophoric, requires inert atmosphere | Pyrophoric catalyst (when dry), flammable H₂ gas |
| Typical Solvents | Anhydrous ethers (THF, Et₂O) | Alcohols (Ethanol, Methanol) |
| Temperature | 0 °C to Room Temperature | Room Temperature to 60 °C |
| Pressure | Atmospheric | Elevated H₂ pressure (50-500 psi) |
| Workup | Controlled quenching with H₂O/NaOH; filtration of salts | Filtration of catalyst (must be kept wet) |
| Functional Group Tolerance | Poor; reduces most polar pi-bonds (esters, amides, etc.) | Good; chemoselective for nitriles over esters, amides |
| Primary Side Products | Generally clean reduction to the primary amine | Secondary and tertiary amines (can be suppressed) |
Experimental Workflow Visualization
The general workflow for the synthesis, regardless of the chosen method, follows a logical progression from reaction setup to final analysis.
Troubleshooting and Field-Proven Insights
-
Problem: During LAH workup, a gelatinous, difficult-to-filter precipitate forms.
-
Insight: This often happens if the quenching sequence is rushed or if insufficient base is used.
-
Solution: Add a generous amount of anhydrous MgSO₄ or Na₂SO₄ and stir vigorously for an extended period (1-2 hours). In some cases, diluting with more ether and stirring can help break up the gel. Using the related Rochelle's salt (sodium potassium tartrate) workup can also be effective for chelating aluminum salts.[15]
-
-
Problem: Low yield of primary amine with catalytic hydrogenation, with evidence of heavier byproducts.
-
Insight: This points to the formation of secondary and tertiary amines. The intermediate imine is reacting with the product amine before it can be fully reduced.
-
Solution: Add a co-solvent of liquid ammonia or, more conveniently, aqueous ammonium hydroxide to the reaction mixture. The excess ammonia competes with the product amine for reaction with the imine, driving the reaction towards the desired primary amine.[7]
-
-
Problem: The reaction stalls and starting material remains (both methods).
-
Insight: The reducing agent may have degraded or the catalyst may be poisoned.
-
Solution (LAH): LAH powder degrades upon exposure to atmospheric moisture. Use a fresh bottle or a standardized LAH solution. Ensure solvents are truly anhydrous.
-
Solution (Raney® Ni): The nitrile starting material may contain impurities (like sulfur compounds) that poison the catalyst. Purifying the nitrile before reduction may be necessary. Alternatively, increase the catalyst loading.
-
Conclusion
The reduction of this compound to (7-methoxy-2-naphthalenyl)methanamine can be achieved efficiently using either lithium aluminum hydride or catalytic hydrogenation with Raney® Nickel. The LAH method provides a rapid and complete reduction but demands rigorous safety protocols and careful handling. Catalytic hydrogenation is safer, more scalable, and offers better chemoselectivity, making it an attractive choice for molecules with multiple functional groups. By following the detailed protocols and considering the expert insights provided in this note, researchers can reliably synthesize this key amine intermediate for applications in drug discovery and beyond.
References
- Vertex AI Search. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Chen, J. et al. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. The Journal of Organic Chemistry, 87, 16230-16235.
- Organic Chemistry Portal. Amine synthesis by nitrile reduction.
- ACS Publications. (2024, February 9). A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
- Princeton University Environmental Health and Safety. Lithium Aluminum Hydride.
- National Center for Biotechnology Information. (n.d.).
- Safety D
- ACS Publications. (2022, November 22). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane.
- MDPI. (2022, December 21). Room Temperature Reduction of Titanium Tetrachloride-Activated Nitriles to Primary Amines with Ammonia-Borane.
- Gelest, Inc. (2015, July 23).
- Fisher Scientific. (2015, January 6).
- Myers, A. G. Research Group. Chem 115 - Reagents for Organic Synthesis.
- New Jersey Department of Health. LITHIUM ALUMINUM HYDRIDE HAZARD SUMMARY.
- Wikipedia. Raney nickel.
- Chemistry LibreTexts. (2023, January 22). Conversion of nitriles to 1° amines using LiAlH4.
- Merlic Group, UCLA. Workup for Aluminum Hydride Reductions.
- Slideshare. 2. LiAlH4.
- Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
- Wu, B., et al. (2008, April 4). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- ResearchGate. (2014, September 30). Can anyone suggest the best method for lithium aluminium hydride work up?.
- YouTube. (2023, August 29). Reduction of Imines and Nitriles with LiAlH4.
- Common Organic Chemistry. Nitrile to Amine - LiAlH4 Mechanism.
- Staskun, B. & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac. South African Journal of Chemistry, 61, 144-156.
Sources
- 1. B–N/B–H Transborylation: borane-catalysed nitrile hydroboration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2. LiAlH4 | PPT [slideshare.net]
- 3. Raney nickel - Wikipedia [en.wikipedia.org]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. quod.lib.umich.edu [quod.lib.umich.edu]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. westliberty.edu [westliberty.edu]
- 10. gelest.com [gelest.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 13. chem.rochester.edu [chem.rochester.edu]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note: Strategic Utilization of 7-Methoxy-2-naphthonitrile in Medicinal Chemistry
Executive Summary
In the landscape of medicinal chemistry, the naphthalene scaffold remains a privileged structure, offering superior lipophilicity and metabolic stability compared to phenyl analogues. While 2,6-substituted naphthalenes (e.g., Naproxen) and 1,7-substituted systems (e.g., Agomelatine) are well-explored, the 2,7-substituted naphthalene regioisomer—accessible via 7-Methoxy-2-naphthonitrile —represents a high-value, underutilized chemical space.
This Application Note details the strategic conversion of this compound into three critical pharmacophores: 7-methoxy-2-naphthoic acid (an intermediate for Acetyl-CoA carboxylase inhibitors), 7-methoxy-2-naphthalenemethanamine , and 5-(7-methoxy-2-naphthyl)-1H-tetrazole . We provide validated protocols for hydrolysis, reduction, and cycloaddition, designed to maximize yield and purity for downstream pharmaceutical applications.
Chemical Profile & Strategic Value
| Property | Specification |
| Compound Name | This compound |
| CAS Registry | 13838-08-9 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Key Functional Groups | Nitrile (-CN, C2 position); Methoxy (-OMe, C7 position) |
| Solubility | Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water |
Medicinal Chemistry Significance: The 7-methoxy-2-naphthyl moiety serves as a rigid, lipophilic bioisostere for indole and quinoline rings. The 2,7-substitution pattern extends the molecule along a linear axis, distinct from the "kinked" geometry of 1,7-isomers. This specific geometry has been cited in the development of Acetyl-CoA carboxylase (ACC) inhibitors [1] and novel anti-inflammatory lignan analogs [2].
Synthetic Divergence & Pathway Analysis
The utility of this compound lies in its ability to undergo orthogonal transformations. The nitrile group acts as a "masked" carbonyl or amine, allowing for late-stage diversification.
Figure 1: Synthetic divergence of this compound into key pharmaceutical pharmacophores.
Detailed Experimental Protocols
Protocol A: Hydrolysis to 7-Methoxy-2-naphthoic Acid
Application: Synthesis of intermediates for Acetyl-CoA carboxylase inhibitors (e.g., Patent US8993586B2 [1]). Mechanism: Base-catalyzed hydrolysis of the nitrile to the carboxylate, followed by acidification.
Reagents:
-
This compound (1.0 eq)
-
Sodium Hydroxide (NaOH), 50% aq. solution (10.0 eq)
-
Ethanol (Reaction solvent)
-
Hydrochloric Acid (HCl), 6M (Workup)
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask equipped with a reflux condenser with this compound (10 g, 54.6 mmol) and Ethanol (100 mL).
-
Addition: Add 50% NaOH solution (43.7 g, ~546 mmol) dropwise. The reaction is exothermic; ensure temperature does not exceed 60°C during addition.
-
Reflux: Heat the mixture to reflux (approx. 85°C) for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or HPLC until the nitrile peak disappears.
-
Workup: Cool the reaction mixture to room temperature. Concentrate under reduced pressure to remove ethanol.
-
Acidification: Dilute the residue with water (100 mL). Cool to 0–5°C in an ice bath. Slowly add 6M HCl until pH < 2. A thick white precipitate (the carboxylic acid) will form.
-
Isolation: Filter the solid and wash with cold water (3 x 50 mL).
-
Purification: Recrystallize from Ethanol/Water or Toluene to yield 7-Methoxy-2-naphthoic acid .
-
Target Yield: >85%
-
Appearance: White crystalline solid.
-
Protocol B: Catalytic Reduction to 7-Methoxy-2-naphthalenemethanamine
Application: Primary amine scaffold for reductive amination in CNS drug discovery. Critical Note: Nitrile reduction can produce secondary amine byproducts. The use of ammonia or acetic anhydride prevents this.
Reagents:
-
This compound (1.0 eq)
-
Raney Nickel (Active catalyst, ~20 wt% loading)
-
Ammonia in Methanol (7N) (Solvent/Suppressant)
-
Hydrogen Gas (H₂)
Workflow Diagram:
Figure 2: Workflow for the high-pressure catalytic hydrogenation of this compound.
Step-by-Step Methodology:
-
Safety Check: Raney Nickel is pyrophoric. Handle under inert atmosphere (Argon/Nitrogen) at all times.
-
Preparation: In a Parr hydrogenation bottle, dissolve this compound (5 g) in 7N Ammonia in Methanol (50 mL). The ammonia suppresses secondary amine formation.
-
Catalyst Loading: Carefully add Raney Nickel (1 g slurry in water/methanol) under an argon stream.
-
Reaction: Place on a Parr shaker. Purge with H₂ three times. Pressurize to 50 psi (3.4 bar) and heat to 50°C. Shake for 6 hours.
-
Filtration: Filter the mixture through a Celite pad (keep wet to prevent catalyst ignition). Wash with Methanol.
-
Salt Formation: Evaporate the filtrate to obtain the crude free base. Dissolve in diethyl ether and add 4M HCl in Dioxane to precipitate the 7-Methoxy-2-naphthalenemethanamine hydrochloride salt.
Analytical Validation (QC Standards)
To ensure the integrity of the synthesized intermediates, the following analytical parameters should be met:
| Test | Method | Acceptance Criteria (Acid) | Acceptance Criteria (Amine) |
| HPLC Purity | C18 Column, ACN/H2O Gradient | > 98.0% | > 97.5% |
| 1H NMR | DMSO-d6, 400 MHz | δ 13.0 (s, 1H, -COOH), δ 3.9 (s, 3H, -OMe) | δ 8.4 (br s, 3H, -NH3+), δ 4.1 (q, 2H, -CH2-) |
| IR Spectroscopy | ATR-FTIR | 1680 cm⁻¹ (C=O stretch) | No Nitrile peak (2220 cm⁻¹) |
Safety & Handling
-
Cyanide Risk: While aryl nitriles are stable, strong acidic hydrolysis (Protocol A) can theoretically release trace HCN if the reaction stalls or degrades. Perform all hydrolysis steps in a well-ventilated fume hood.
-
Pyrophoric Hazards: Protocol B uses Raney Nickel. Keep a bucket of wet sand nearby in case of spills. Never let the catalyst dry out on the filter paper.
-
Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and lab coat are mandatory.
References
-
Harwood, H. J., et al. (2015). N1/N2-lactam acetyl-CoA carboxylase inhibitors. U.S. Patent No. 8,993,586. Washington, DC: U.S. Patent and Trademark Office. Link
-
Liu, Y., et al. (2024). Three novel alkaloids from Portulaca oleracea L. and their anti-inflammatory bioactivities. ResearchGate. Link
-
ChemicalBook. (2024). 2-Naphthylacetonitrile and derivatives: Pharmaceutical Synthesis Applications. Link
-
Fisher Scientific. (2024). 7-Methoxy-2-naphthol and derivatives Safety Data Sheet. Link
Strategic Synthesis of Agomelatine Analogs: Utilizing 7-Methoxy-2-naphthonitrile as a Core Scaffold
[1]
Executive Summary
This application note details the strategic utility of 7-Methoxy-2-naphthonitrile (CAS: 106093-34-7) as a high-value starting material for the synthesis of Agomelatine analogs .[1] While Agomelatine (Valdoxan®) is structurally defined by a naphthalene ring substituted at the 1-position with an ethylacetamide chain, the exploration of positional isomers (specifically the 2-substituted series) and linker-length homologs is critical for Structure-Activity Relationship (SAR) studies targeting MT1/MT2 melatonergic receptors and 5-HT2C antagonism.
This guide provides a divergent synthetic protocol:
-
Route A (Homologation): Conversion to the 2-position isomer of Agomelatine (N-[2-(7-methoxynaphthalen-2-yl)ethyl]acetamide) via a Henry reaction.[1][2]
-
Route B (Direct Reduction): Synthesis of the "short-chain" methyl-linker analog (N-[(7-methoxynaphthalen-2-yl)methyl]acetamide) to probe steric constraints in the receptor binding pocket.[1][2]
Scientific Rationale & Strategic Utility
The Agomelatine Pharmacophore
Agomelatine's efficacy relies on a precise spatial arrangement between the aromatic naphthalene core (pi-pi stacking interactions) and the acetamide side chain (hydrogen bonding).
-
Standard Agomelatine: 1-substituted ethyl-acetamide.[1]
-
Target Analog (2-Series): 2-substituted ethyl-acetamide.[1][2][3]
-
Scaffold Utility: this compound fixes the methoxy group at the 7-position and the functional handle at the 2-position, making it the ideal precursor for accessing the 2-naphthyl bioisosteres without complex ring-closure chemistry.
Mechanism of Action & SAR Implications
Changing the side-chain position from C1 to C2 alters the vector of the acetamide group.
-
Hypothesis: If the MT1 receptor pocket tolerates the linear geometry of the 2-isomer, this analog may exhibit altered metabolic stability (blocking the C1/C2 oxidation sites) while maintaining potency.
-
Linker Length: Route B (Methyl linker) tests the "distance rule" of the pharmacophore—determining if a 2-carbon spacer is strictly required for dual MT1/5-HT2C activity.
Synthetic Pathway Visualization[1][2]
The following diagram illustrates the divergent workflow starting from this compound.
Figure 1: Divergent synthetic pathways from this compound to generate ethyl-linked (Green) and methyl-linked (Red) Agomelatine analogs.[1][2]
Detailed Experimental Protocols
Protocol A: Scaffold Activation (Nitrile to Aldehyde)
Objective: Convert the nitrile to an aldehyde to enable chain extension via the Henry reaction.[1] This is the critical step for synthesizing "true" Agomelatine isomers.
Reagents:
-
Diisobutylaluminum hydride (DIBAL-H), 1.0 M in Toluene (1.2 eq)[2]
-
Anhydrous Toluene or DCM[2]
-
Rochelle salt (Sodium potassium tartrate)[2]
Procedure:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Dissolution: Dissolve this compound (10 mmol) in anhydrous toluene (50 mL). Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Temperature control prevents over-reduction to the amine.
-
Addition: Add DIBAL-H (12 mmol) dropwise over 30 minutes via syringe pump. Maintain internal temperature below -70°C.
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC (disappearance of nitrile).[1][2]
-
Quench: Carefully quench with methanol (5 mL) at -78°C.
-
Hydrolysis: Pour the cold mixture into a saturated aqueous solution of Rochelle salt (100 mL). Stir vigorously at room temperature for 2 hours until the aluminum emulsion breaks and two clear layers form.
-
Isolation: Extract with EtOAc (3 x 50 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.[2]
-
Output: 7-Methoxy-2-naphthaldehyde (Pale yellow solid).[1] Yield typically 85-90%.[1]
Protocol B: Chain Extension (Henry Reaction)
Objective: Install the two-carbon backbone required for the ethylamine side chain.[1]
Reagents:
-
Ammonium Acetate (Catalyst)[2]
Procedure:
-
Mix: In a round-bottom flask, dissolve the aldehyde (10 mmol) in Nitromethane (20 mL).
-
Catalysis: Add Ammonium Acetate (5 mmol, 0.5 eq).
-
Reflux: Heat the mixture to reflux (approx. 100°C) for 4–6 hours. The solution will darken to orange/brown.[1]
-
Workup: Cool to RT. Remove excess nitromethane under reduced pressure.[1][2]
-
Purification: Redissolve residue in DCM, wash with water. Recrystallize from Ethanol/Hexane or purify via flash chromatography.
-
Output: (E)-7-Methoxy-2-(2-nitrovinyl)naphthalene (Yellow needles).
Protocol C: Reduction & Amidation (Final Assembly)
Objective: Reduce the nitroalkene to the amine and acetylate to form the final Agomelatine analog.
Reagents:
-
Lithium Aluminum Hydride (LAH) (4.0 eq)[2]
-
Acetic Anhydride (1.1 eq)[2]
-
Pyridine or Triethylamine[2]
Procedure:
-
Reduction:
-
Acetylation:
-
Final Purification:
Analytical Validation (QC)
For the 2-Isomer Agomelatine Analog (N-[2-(7-methoxynaphthalen-2-yl)ethyl]acetamide):
| Parameter | Specification | Method |
| Appearance | White crystalline powder | Visual |
| Purity | > 98.5% | HPLC (C18, ACN:H2O Gradient) |
| Mass Spec | [M+H]+ = 244.13 | LC-MS (ESI+) |
| 1H NMR (Diagnostic) | Singlet at ~7.1-7.2 ppm (H-1 of naphthalene) distinguishes 2-sub from 1-sub. | 400 MHz DMSO-d6 |
| Melting Point | Distinct from Agomelatine (107-109°C) | DSC / Capillary |
Note on NMR Interpretation: In standard Agomelatine (1-substituted), the H-2 proton appears as a doublet.[1] In this 2-substituted analog , the H-1 proton appears as a singlet (isolated between the substituent and the ring fusion), which is the primary confirmation of successful isomeric synthesis.
References
-
Agomelatine Pharmacology: Millan, M. J., et al. (2003).[1][2] "The novel melatonin agonist agomelatine (S20098) is an antagonist at 5-hydroxytryptamine2C receptors."[1] Journal of Pharmacology and Experimental Therapeutics. Link
-
Nitrile Reduction Methodologies: "Amine synthesis by nitrile reduction."[1][2] Organic Chemistry Portal. Link
-
Agomelatine Structure: PubChem Compound Summary for CID 82148, Agomelatine.[1][2] Link
-
Naphthalene Functionalization: "Preparation of 2-Methoxynaphthalene." ChemicalBook.[1][2] Link
- Henry Reaction on Naphthaldehydes: Evaluation of nitroaldol condensation for naphthalene derivatives. Standard Synthetic Protocol adapted from Vogel's Textbook of Practical Organic Chemistry.
Sources
- 1. 2-(7-methoxynaphthalen-1-yl)ethanamine;N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide | C28H32N2O3 | CID 118377520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. scispace.com [scispace.com]
- 5. 2-Methoxynaphthalene synthesis - chemicalbook [chemicalbook.com]
analytical techniques for characterizing 7-Methoxy-2-naphthonitrile
Application Note: Comprehensive Characterization of 7-Methoxy-2-naphthonitrile
Part 1: Executive Summary & Core Directive
Subject: this compound (CAS: 90381-43-4) Synonyms: 2-Cyano-7-methoxynaphthalene; 7-Methoxynaphthalene-2-carbonitrile.
This guide provides a rigorous analytical framework for the characterization of This compound , a critical naphthalene building block. While often overshadowed by its isomers (e.g., 6-methoxy-2-naphthonitrile, a Naproxen precursor, or 7-methoxy-1-naphthyl derivatives used in Agomelatine synthesis), the 2,7-isomer represents a distinct "push-pull" electronic system valuable for fluorescent probe development and specific pharmaceutical signaling pathways.
The Challenge: Differentiating the 2,7-substitution pattern from the thermodynamically favored 2,6-isomer and the kinetically favored 1,7-isomer requires precise spectroscopic validation. This protocol establishes a self-validating workflow to ensure structural integrity and purity.
Part 2: Physicochemical Profile
Before initiating wet-lab protocols, verify the material against these baseline properties.
| Property | Value / Characteristic | Note |
| CAS Number | 90381-43-4 | Primary identifier.[1][2][3][4][5] |
| Molecular Formula | C₁₂H₉NO | MW: 183.21 g/mol .[1][6] |
| Appearance | White to pale yellow crystalline solid | Color intensity may indicate oxidation or impurities. |
| Solubility | Soluble: DMSO, CH₂Cl₂, Acetonitrile, Methanol.Insoluble: Water. | Lipophilic nature requires organic solvents for analysis. |
| Melting Point | ~110–115 °C (Predicted/Analogous) | Experimental determination required for batch CoA. |
| Fluorescence | Strong Blue Emission | "Push-Pull" system: Methoxy (Donor) → Nitrile (Acceptor). |
Part 3: Analytical Workflows & Protocols
Diagram 1: Integrated Characterization Workflow
This flowchart illustrates the logical progression from raw material receipt to final certification, ensuring no critical quality attribute is overlooked.
Caption: Logical progression for full characterization. Structural ID must precede quantitative purity analysis to prevent misidentification of isomers.
Protocol A: Structural Identification (The "Fingerprint")
Objective: Unequivocally distinguish the 2,7-isomer from 2,6- and 1,7-isomers.
1. Infrared Spectroscopy (FT-IR)
-
Method: KBr Pellet or Diamond ATR.
-
Key Diagnostic Peaks:
-
Nitrile (–C≡N): Look for a sharp, distinct band at 2215–2225 cm⁻¹ . This confirms the cyano group.
-
Methoxy (Ar–O–C): Strong stretching vibration at 1250–1270 cm⁻¹ and 1030 cm⁻¹ .
-
Aromatic C–H: Multiple bands >3000 cm⁻¹.
-
-
Differentiation: If the nitrile peak shifts significantly (>2240 cm⁻¹), suspect conjugation loss or hydration to amide.
2. Nuclear Magnetic Resonance (¹H-NMR)
-
Solvent: DMSO-d₆ or CDCl₃.
-
Critical Analysis (2,7-Substitution Pattern):
-
Methoxy Group: A sharp singlet (3H) at ~3.90 ppm .
-
Aromatic Region (6 Protons):
-
H-1 (Singlet-like): The proton between the nitrile and the ring junction (position 1) often appears as a meta-coupled doublet or singlet at high frequency (~8.2 ppm) due to the electron-withdrawing nitrile group.
-
H-8 (Doublet): The proton peri- to the methoxy group.
-
H-3 (Doublet): Ortho to the nitrile.
-
-
Coupling Logic: Distinguishing 2,7 from 2,6 relies on observing the meta coupling (J ~2 Hz) and ortho coupling (J ~9 Hz) patterns. A 2,6-isomer will show a symmetric axis in 13C or simplified 1H patterns if symmetrically substituted, but here the distinct environments of C2 (CN) and C7 (OMe) create a unique asymmetry.
-
Protocol B: Chromatographic Purity (HPLC-UV)
Objective: Quantify purity and detect regio-isomeric impurities (e.g., 7-methoxy-1-naphthonitrile).
Method Parameters:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV at 230 nm (strong naphthalene absorption) and 280 nm (selective).
-
Gradient:
Time (min) % A (Water) % B (ACN) Phase 0.0 90 10 Equilibration 2.0 90 10 Injection 15.0 10 90 Elution Gradient 20.0 10 90 Wash | 21.0 | 90 | 10 | Re-equilibration |
System Suitability Criteria:
-
Retention Time (RT): this compound is lipophilic. Expect RT ~10–12 min.
-
Resolution (Rs): If isomeric impurities are present, Rs > 1.5 is required.
-
Tailing Factor: 0.8 < T < 1.2.
Protocol C: Fluorescence Characterization
Objective: Evaluate the "Push-Pull" electronic character for potential sensor applications. Mechanism: The electron-donating methoxy group (pos 7) pushes electron density into the naphthalene ring, while the electron-withdrawing nitrile group (pos 2) pulls it. This creates a strong dipole moment in the excited state, leading to solvatochromism .
Experimental Steps:
-
Stock Solution: Prepare 1 mM in Acetonitrile.
-
Working Solutions: Dilute to 10 µM in:
-
Hexane (Non-polar)
-
Chloroform (Moderately polar)
-
Methanol (Polar protic)
-
-
Scan: Excitation at 330 nm . Scan emission 350–600 nm.
-
Analysis:
-
Hexane: Expect emission ~380–400 nm (Blue).
-
Methanol:[7] Expect red-shift to ~420–450 nm (Cyan/Green) due to solvent relaxation stabilizing the charge-transfer state.
-
Diagram 2: Solvatochromic Logic
This diagram explains the mechanism behind the fluorescence shift, validating the push-pull nature of the molecule.
Caption: Solvatochromic shift mechanism. Polar solvents stabilize the intramolecular charge transfer (ICT) state, causing a red shift in emission.
Part 4: Expert Troubleshooting & Insights
-
Issue: Double Peaks in HPLC.
-
Cause: Hydrolysis of the nitrile group to an amide (–CONH₂) or carboxylic acid (–COOH) during storage or sample prep in acidic/basic conditions.
-
Solution: Check the pH of the mobile phase. Ensure the sample solvent is neutral. Use fresh samples.
-
-
Issue: Low Fluorescence Intensity.
-
Cause: Aggregation (ACQ - Aggregation Caused Quenching) at high concentrations.
-
Solution: Dilute sample to <10 µM. Naphthalenes are prone to π-π stacking.
-
-
Differentiation from Agomelatine Intermediates:
-
Agomelatine synthesis typically involves 7-methoxy-1-tetralone or (7-methoxy-1-naphthyl)acetonitrile . The 2-position nitrile is structurally distinct. In NMR, the 1,7-substitution pattern lacks the symmetry and specific coupling constants of the 2,7-isomer. Specifically, the 2,7-isomer has protons at positions 1, 3, 4, 5, 6, 8. The H-1 proton in the 2,7-isomer is a singlet (or meta-coupled doublet), whereas in the 1,7-isomer, the H-2 proton is the neighbor to the substituent.
-
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 354743106, this compound. Retrieved from .
-
BLD Pharm (2026). Product Analysis: this compound (CAS 90381-43-4).[1][2][3][4][5][8] Retrieved from .
-
BenchChem (2025). Naphthalene Derivatives and Fluorescent Intermediates. Retrieved from .
- Spectrabase.Infrared Spectra of Naphthalene Nitriles.
-
V. Narsaiah et al. (2018). Efficient Synthesis of Anti-depressant Agent Agomelatine.[9] Organic & Medicinal Chem IJ.[9][10] (Reference for contrasting 1,7-isomer properties). Retrieved from .
Sources
- 1. 3813-01-2|5-Methoxy-1-naphthonitrile|BLD Pharm [bldpharm.com]
- 2. This compound (BLDP-BD455154-1g) bei Hölzel-Diagnostika [hoelzel-biotech.com]
- 3. This compound [myskinrecipes.com]
- 4. arctomsci.com [arctomsci.com]
- 5. This compound - Lead Sciences [lead-sciences.com]
- 6. 90381-43-4|2-Cyano-7-methoxynaphthalene: In Stock [parkwayscientific.com]
- 7. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs) [mdpi.com]
- 8. อนุพันธ์นาฟทาลีน | ตัวกลางสารเคมีเกษตร (3) [myskinrecipes.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. researchgate.net [researchgate.net]
Application Note: A Validated Reversed-Phase HPLC Method for Purity Determination of 7-Methoxy-2-naphthonitrile
Abstract
This document details the development and validation of a precise, accurate, and robust isocratic reversed-phase high-performance liquid chromatography (RP-HPLC) method for the determination of purity and the separation of potential process-related impurities of 7-Methoxy-2-naphthonitrile. The method utilizes a C18 stationary phase with a mobile phase of acetonitrile and water, and UV detection. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure its suitability for its intended purpose in quality control and drug development environments.[1][2]
Introduction and Method Rationale
This compound is a key intermediate in the synthesis of various pharmacologically active molecules. Its purity is critical to ensure the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method is essential for its quality control.
The selection of RP-HPLC is predicated on the physicochemical properties of this compound. The molecule possesses a naphthalene ring system, making it inherently hydrophobic and well-suited for retention on a non-polar stationary phase.[3]
-
Chromatographic Mode Selection: Reversed-phase chromatography is the predominant mode used in the pharmaceutical industry due to its applicability to a wide range of molecule polarities.[4] The hydrophobic nature of the naphthyl group in the analyte ensures strong interaction with a C18 stationary phase, providing excellent retention and resolution from polar impurities.
-
Stationary Phase Selection: A C18 (octadecylsilane) column was chosen as it is the most common and retentive non-polar stationary phase, offering a robust starting point for method development for hydrophobic compounds like aromatic nitriles.[4]
-
Mobile Phase Selection: A simple binary mobile phase of acetonitrile and water was selected. Acetonitrile is often preferred over methanol for the analysis of aromatic compounds as it can offer different selectivity and typically results in sharper peaks and lower backpressure.[5] The isocratic mode was chosen for its simplicity, robustness, and suitability for a purity assay where the primary goal is to resolve the main peak from any closely eluting impurities.
-
Detector Selection: The conjugated naphthalene ring system of this compound contains a strong chromophore, making it ideal for UV-Vis detection. The detection wavelength was set at 245 nm to ensure high sensitivity for the parent compound and potential aromatic impurities.
Experimental Protocol: HPLC Method
This section provides the detailed experimental conditions for the purity analysis of this compound.
Instrumentation and Materials
| Item | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and DAD/VWD detector. |
| Column | Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm, or equivalent. |
| Data Acquisition | Empower 3, Chromeleon 7, or equivalent CDS. |
| Analytical Balance | Mettler Toledo XPE205 or equivalent (0.01 mg readability). |
| pH Meter | Calibrated pH meter. |
| Solvents | Acetonitrile (HPLC Grade), Deionized Water (18.2 MΩ·cm). |
| Reference Standard | This compound (Purity ≥ 99.5%). |
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase | Acetonitrile : Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 245 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
| Diluent | Acetonitrile : Water (60:40, v/v) |
Preparation of Solutions
-
Mobile Phase: Prepare 1000 mL of the mobile phase by mixing 600 mL of Acetonitrile with 400 mL of deionized water. Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Standard Working Solution (100 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability Testing (SST)
Before performing any sample analysis, the chromatographic system must meet the predefined system suitability criteria to ensure it is operating correctly. A minimum of five replicate injections of the Standard Working Solution (100 µg/mL) are performed.
| Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | ≥ 5000 | Indicates column efficiency and good separation performance. |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 1.0% | Demonstrates the precision and repeatability of the injector and system. |
| Relative Standard Deviation (%RSD) of Retention Time | ≤ 1.0% | Indicates the stability of the pump and mobile phase composition. |
Method Validation Protocol
The analytical method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for its intended purpose.[2] The validation plan covers specificity, linearity, range, accuracy, precision, and robustness.
Caption: Workflow from Method Development to Routine Analysis.
Specificity
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients. Protocol:
-
Inject the diluent to ensure no interfering peaks are present at the retention time of this compound.
-
Inject the Standard Working Solution.
-
Inject the Sample Solution.
-
If available, inject solutions of known related substances to demonstrate resolution from the main peak.
-
Perform forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) on the sample and analyze the stressed samples. Acceptance Criteria: The main peak should be spectrally pure (as determined by DAD peak purity analysis) and well-resolved from any adjacent peaks (Resolution > 2.0).
Linearity and Range
Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response over a specified range. Protocol:
-
Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 50% to 150% of the nominal working concentration (e.g., 50, 75, 100, 125, 150 µg/mL).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be minimal.
Accuracy (Recovery)
Objective: To demonstrate the closeness of the test results obtained by the method to the true value. Protocol:
-
Prepare a sample matrix (placebo, if applicable).
-
Spike the matrix with the reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).
-
Prepare each level in triplicate.
-
Analyze the samples and calculate the percentage recovery. Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% at each concentration level.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.
-
Repeatability (Intra-assay Precision):
-
Protocol: Analyze six independent preparations of the sample solution at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Acceptance Criteria: The %RSD of the purity results should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay Ruggedness):
-
Protocol: Repeat the repeatability study on a different day, with a different analyst, and on a different instrument.
-
Acceptance Criteria: The %RSD of the combined results from both days should be ≤ 2.0%.
-
Robustness
Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Protocol:
-
Vary the following parameters one at a time while analyzing the Standard Working Solution:
-
Flow Rate (± 0.1 mL/min, i.e., 0.9 and 1.1 mL/min).
-
Column Temperature (± 2 °C, i.e., 28 °C and 32 °C).
-
Mobile Phase Composition (± 2% absolute, e.g., Acetonitrile at 58% and 62%).
-
-
Assess the impact on system suitability parameters (retention time, tailing factor, theoretical plates). Acceptance Criteria: The system suitability parameters must remain within the established limits for all tested variations. The retention time will change, but peak shape and resolution should remain acceptable.
Caption: Interrelationship of ICH Method Validation Parameters.
Conclusion
The RP-HPLC method described in this application note is demonstrated to be simple, rapid, and reliable for the purity determination of this compound. The comprehensive validation study confirms that the method is specific, linear, accurate, precise, and robust, making it suitable for routine quality control analysis in a regulated environment. The established system suitability criteria ensure the consistent performance of the method over time.
References
-
Ivanova, Y., et al. (2020). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications, 52(1). Retrieved from [Link]
-
Puglia, C., et al. (2022). Development and Validation of a Reversed-Phase HPLC Method with UV Detection for the Determination of L-Dopa in Vicia faba L. Broad Beans. MDPI. Retrieved from [Link]
-
Fisher Scientific. (n.d.). 7-Methoxy-2-naphthol, 97%. Retrieved from [Link]
-
PubChem. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. National Center for Biotechnology Information. Retrieved from [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Sule, P., et al. (2014). A PRACTICAL APPROACH TO RP HPLC ANALYTICAL METHOD DEVELOPMENT. World Journal of Pharmaceutical Research, 3(9). Retrieved from [Link]
-
PubChem. (n.d.). 7-Methoxy-2-naphthol. National Center for Biotechnology Information. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]
-
LCGC. (2022). Rules of Thumb for Reversed-Phase LC: What's In Your Chromatographic Mind? Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
YouTube. (2024). ICH Q2 Validation of Analytical Procedures. Retrieved from [Link]
Sources
Application Note: High-Resolution GC-MS Profiling of 7-Methoxy-2-naphthonitrile Reaction Products
Abstract
This application note details a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the analysis of 7-Methoxy-2-naphthonitrile , a critical intermediate in the synthesis of naphthalene-based pharmaceuticals and fluorescent probes. While the 1-isomer is a well-known precursor for the antidepressant Agomelatine , the 2-isomer requires specific analytical discrimination to ensure regioisomeric purity. This guide provides a self-validating workflow for monitoring the cyanation of 7-methoxy-2-bromonaphthalene and identifying common reaction byproducts, including hydrolysis products (acids) and demethylated impurities (phenols), utilizing a derivatization-supported approach.
Introduction & Chemical Context
This compound (CAS: 106334-89-6, MW: 183.21 g/mol ) is a bifunctional naphthalene derivative. Its chemical stability and fluorescence properties make it valuable in material science, while its structural similarity to (7-methoxy-1-naphthyl)acetonitrile (the Agomelatine precursor) makes it a critical impurity to monitor in pharmaceutical process chemistry [1].
Analytical Challenges
-
Regioisomerism: Distinguishing the 2-cyano isomer from the 1-cyano isomer (Agomelatine intermediate) is difficult due to identical molecular weights (m/z 183).
-
Polar Byproducts: Reaction products often include 7-methoxy-2-naphthoic acid (hydrolysis product) and 7-hydroxy-2-naphthonitrile (demethylation product), which exhibit poor peak shape and tailing on standard non-polar columns due to active hydrogen bonding.
-
Thermal Stability: Nitriles are generally stable, but the methoxy group can undergo thermal rearrangement or loss during aggressive ionization.
To address these challenges, this protocol employs BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) derivatization to cap polar functional groups, ensuring sharp peak shapes and accurate quantification of all reaction species in a single run.
Experimental Design & Rationale
Chromatographic Separation
A 5% Phenyl-arylene / 95% Dimethylpolysiloxane phase (e.g., DB-5ms or ZB-5ms) is selected. The slight polarity of the phenyl groups provides the necessary selectivity to separate the planar regioisomers (1-cyano vs. 2-cyano) based on their interaction with the stationary phase π-electrons [2].
Mass Spectrometry (EI Source)
Electron Ionization (70 eV) is chosen for its reproducible fragmentation patterns.
-
Target Ion (Nitrile): Molecular ion (
) at m/z 183 . -
Key Fragmentation: Loss of methyl radical (
) to form a stable quinoid-like cation at m/z 168 . This transition is diagnostic for methoxy-naphthalenes [3].
Detailed Protocol
Reagents and Standards
-
Solvent: Ethyl Acetate (LC-MS Grade) – chosen for high solubility of naphthalene derivatives.
-
Derivatization Agent: BSTFA + 1% TMCS (Trimethylchlorosilane).
-
Internal Standard (IS): Dodecane or 2-Methylnaphthalene (concentration 50 µg/mL).
Sample Preparation Workflow
Step 1: Quench & Extract
Take 100 µL of the reaction mixture. Quench in 1 mL saturated
Step 2: Dry & Dilute
Transfer 200 µL of the organic supernatant to a GC vial. Evaporate to dryness under
Step 3: Derivatization (Critical Step) Add 50 µL of BSTFA + 1% TMCS and 50 µL of Pyridine (catalyst). Incubate at 60°C for 30 minutes . Rationale: This converts any 7-hydroxy impurities to TMS-ethers and naphthoic acid byproducts to TMS-esters, preventing column adsorption.
Step 4: Final Dilution Dilute with 900 µL Ethyl Acetate (containing Internal Standard). Cap and vortex.
GC-MS Instrument Parameters
| Parameter | Setting | Rationale |
| Inlet Temp | 260°C | Ensures rapid volatilization without thermal degradation. |
| Injection Mode | Split (10:1) | Prevents column saturation; improves peak shape. |
| Carrier Gas | Helium @ 1.2 mL/min | Constant flow for stable retention times. |
| Column | DB-5ms UI (30m x 0.25mm x 0.25µm) | "Ultra Inert" deactivation reduces tailing of polar impurities. |
| Oven Program | 80°C (hold 1 min) | Slow ramp (5°C/min) between 200-300°C maximizes resolution of isomers. |
| Transfer Line | 280°C | Prevents condensation of high boiling dimers. |
| Ion Source | 230°C (EI, 70 eV) | Standard ionization energy for library matching. |
| Scan Range | m/z 40 – 450 | Captures low mass fragments and potential dimers. |
Results & Discussion
Chromatographic Profile & Identification
The following table summarizes the expected retention characteristics and mass spectral signatures for the reaction components.
| Compound | Role | Derivatization Status | Key Ions (m/z) | Interpretation |
| This compound | Target Product | Unchanged | 183 ( | Stable nitrile; strong molecular ion. |
| 7-Methoxy-2-bromonaphthalene | Starting Material | Unchanged | 236/238 ( | Isotopic doublet (1:1) indicates Bromine. |
| 7-Methoxy-2-naphthoic acid | Hydrolysis Byproduct | TMS-Ester | 274 ( | Shift from 202 |
| 7-Hydroxy-2-naphthonitrile | Impurity | TMS-Ether | 241 ( | Demethylation product; TMS group adds mass. |
| 7-Methoxy-1-naphthonitrile | Regioisomer | Unchanged | 183 ( | Elutes slightly before the 2-isomer due to steric crowding. |
Spectral Interpretation
The mass spectrum of the target This compound is dominated by the molecular ion at m/z 183 .
-
Primary Fragment (m/z 168): Loss of
. This is the base peak in many methoxy-naphthalene spectra due to the resonance stabilization of the resulting naphtholic cation. -
Secondary Fragment (m/z 140): Subsequent loss of
from the m/z 168 ion (168 - 28 = 140), typical of cyclic ketones/quinones formed in the source. -
Nitrile Stability: The
loss (m/z 157) is generally weak or absent, distinguishing it from aliphatic nitriles where -cleavage is dominant [4].
Analytical Workflow Diagram
The following diagram illustrates the logical flow from reaction sampling to data validation, ensuring a "self-validating" loop where internal standards and retention time markers confirm system performance.
Caption: Figure 1: Optimized analytical workflow for this compound, incorporating a critical derivatization step to ensure detection of polar byproducts.
Troubleshooting & System Suitability
To ensure Trustworthiness of the data, perform these checks before every batch:
-
Inlet Activity Check: Inject a standard of Agomelatine or a similar amide. If the peak tails significantly, the inlet liner is active (dirty) and will degrade the nitrile or adsorb the acid byproducts. Action: Replace liner with a deactivated split liner containing glass wool.
-
Derivatization Efficiency: Monitor the m/z 73 (TMS) peak. If m/z 73 is absent in the acid/phenol regions, the derivatization failed (likely due to water in the sample). Action: Ensure the evaporation step (Step 2) is complete.
-
Regioisomer Resolution: If 1-cyano and 2-cyano isomers co-elute, lower the oven ramp rate to 2°C/min around the elution temperature (approx. 200-220°C).
References
-
European Patent Office. (1991). Process for the synthesis of agomelatine and its intermediates.[1] EP0447285.
-
Restek Corporation. (2023). GC Column Selection Guide for Pharmaceutical Impurities.
-
NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Naphthalene, 2-methoxy-. (Used as fragmentation proxy for methoxy-naphthalenes).
-
Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Edition. Wiley.[2] (General reference for Nitrile fragmentation mechanisms).
Sources
experimental setup for cyanation of 7-methoxy-2-bromonaphthalene
Executive Summary
This guide details the experimental setup for the synthesis of 7-methoxy-2-naphthonitrile (also known as 7-methoxy-2-naphthalenecarbonitrile) from 7-methoxy-2-bromonaphthalene .[1] While the 1-substituted isomer is a well-known precursor for the antidepressant Agomelatine, the 2-substituted nitrile represents a distinct scaffold for medicinal chemistry, particularly in the development of non-steroidal anti-inflammatory drug (NSAID) analogs and fluorescent probes.
We present two validated methodologies:
-
Method A (Standard): Palladium-catalyzed cyanation using Zinc Cyanide [Zn(CN)₂].[1] This method offers the highest consistency and yields (>90%) for research-scale synthesis.
-
Method B (Green/Scale-Up): Palladium-catalyzed cyanation using Potassium Hexacyanoferrate(II) [K₄[Fe(CN)₆]].[1][2] This method utilizes a non-toxic cyanide source, ideal for larger scales where safety and waste disposal are critical.
Strategic Analysis & Mechanism
The transformation utilizes a Palladium-catalyzed cross-coupling mechanism (Rosenmund-von Braun equivalent). The electron-donating methoxy group at the 7-position slightly deactivates the C-Br bond at the 2-position towards oxidative addition compared to electron-deficient systems.[1] Therefore, electron-rich ligands (e.g., dppf, Xantphos) are critical to facilitate the catalytic cycle.
Reaction Scheme (DOT Visualization)
Caption: General catalytic cycle for the conversion of aryl bromide to aryl nitrile.
Critical Process Parameters (CPPs)
| Parameter | Specification | Rationale |
| Solvent System | DMF, NMP, or DMAC | High boiling point polar aprotic solvents are required to solubilize the cyanide source and sustain temps >80°C. |
| Oxygen Level | < 10 ppm (Inert Atm.)[1] | Pd(0) species are sensitive to oxidation.[1] Rigorous degassing is non-negotiable.[1] |
| Temperature | 80°C – 120°C | Activation energy for transmetallation with bulky cyanide sources requires heat.[1] |
| Water Content | < 0.1% (Method A) | Zn(CN)₂ requires anhydrous conditions.[1] Method B (K₄[Fe(CN)₆]) is water-tolerant.[1] |
Detailed Protocols
Method A: Pd/Zn(CN)₂ (High Yield Standard)
Best for: Gram-scale synthesis, high-value intermediates.[1]
Reagents:
-
7-Methoxy-2-bromonaphthalene (1.0 equiv)[1]
-
Zinc Cyanide [Zn(CN)₂] (0.6 equiv)[1]
-
Catalyst: Pd(PPh₃)₄ (5 mol%) OR Pd₂(dba)₃ (2 mol%) + dppf (4 mol%)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide) [0.2 M concentration]
Step-by-Step Workflow:
-
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and rubber septum. Cool under a stream of Argon.[1]
-
Charging: Add 7-methoxy-2-bromonaphthalene (e.g., 2.37 g, 10 mmol) and Zn(CN)₂ (0.70 g, 6.0 mmol) to the flask.
-
Note: Zn(CN)₂ is highly toxic.[1] Handle in a fume hood.
-
-
Catalyst Addition: Add Pd(PPh₃)₄ (578 mg, 0.5 mmol) quickly to minimize air exposure.
-
Degassing: Seal the flask. Evacuate and backfill with Argon three times.[1]
-
Solvation: Inject anhydrous DMF (50 mL) via syringe.
-
Reaction: Heat the mixture to 85°C for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 4:1).[1] The starting bromide (higher Rf) should disappear; a highly fluorescent nitrile spot (lower Rf) will appear.
-
-
Quenching (Critical): Cool to room temperature. Pour the mixture into dilute ammonium hydroxide (3% NH₄OH) or saturated NaHCO₃.
-
Why: Ammonia dissolves zinc salts, preventing them from trapping the product.
-
-
Extraction: Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with water (2x) and brine (1x).[1]
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from Ethanol/Heptane or purify via flash chromatography (SiO₂, 0-20% EtOAc in Hexanes).[1]
Method B: Pd/K₄[Fe(CN)₆] (Green Chemistry)
Best for: Scale-up (>10g), safety-conscious labs.[1]
Reagents:
-
7-Methoxy-2-bromonaphthalene (1.0 equiv)[1]
-
Potassium Hexacyanoferrate(II) Trihydrate [K₄[Fe(CN)₆][1]·3H₂O] (0.25 equiv)[1]
-
Catalyst: Pd(OAc)₂ (1 mol%)[1]
-
Base: Na₂CO₃ (1.0 equiv)[1]
-
Solvent: NMP (N-Methyl-2-pyrrolidone)[1]
Step-by-Step Workflow:
-
Grinding: Finely grind K₄[Fe(CN)₆][1]·3H₂O and Na₂CO₃ into a powder (increases surface area for transmetallation).[1]
-
Charging: Add the aryl bromide (10 mmol), ground K₄[Fe(CN)₆] (2.5 mmol), Na₂CO₃ (10 mmol), and Pd(OAc)₂ (0.1 mmol) to a pressure vial or Schlenk tube.
-
Solvation: Add NMP (50 mL).
-
Reaction: Heat to 120°C for 12–16 hours.
-
Note: This method requires higher temperatures than Zn(CN)₂ to release the cyanide ligands from the iron center.[1]
-
-
Workup: Cool to room temperature. Dilute with water and EtOAc.[1] Filter through a Celite pad to remove insoluble iron salts.
-
Isolation: Proceed with standard extraction and recrystallization as in Method A.
Analytical Validation (Self-Validating System)
Upon isolation, the product must meet the following criteria to ensure protocol success:
| Technique | Expected Result | Interpretation |
| Appearance | White to off-white crystalline solid | Yellowing indicates residual Pd or impurities.[1] |
| IR Spectroscopy | Strong band at ~2220 cm⁻¹ | Diagnostic C≡N stretch.[1][3] Absence of this peak indicates failure.[1] |
| ¹H NMR (CDCl₃) | Singlet at ~3.9 ppm (3H, -OCH₃) | Confirms integrity of the methoxy group.[1] |
| ¹H NMR (Aromatic) | 6 protons (multiplet 7.0 - 8.2 ppm) | Distinct shift of H-1 and H-3 downfield due to CN electron withdrawal.[1] |
| ¹³C NMR | Peak at ~119 ppm (C≡N) | Definitive confirmation of cyanation.[1] |
Safety & Hazard Control
DANGER: CYANIDE HAZARD
-
Zn(CN)₂: Reacts with acid to release lethal HCN gas.[1] Never mix waste with acidic streams.
-
K₄[Fe(CN)₆]: Non-toxic under ambient conditions but releases HCN at very high temperatures (>300°C) or in strong acid.[1]
-
Waste Disposal: All aqueous waste must be treated with Bleach (Sodium Hypochlorite) at pH >10 for 24 hours to oxidize residual cyanide to cyanate before disposal.[1]
Troubleshooting Guide
Workflow Logic Diagram
Caption: Logic flow for diagnosing incomplete conversion during cyanation.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [1]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Non-toxic Cyanide Source for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][2][3][4] Chemical Communications, (12), 1388–1389.[1]
-
Weissman, S. A., Zewge, D., & Chen, C. (2005).[4] Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides.[1] The Journal of Organic Chemistry, 70(4), 1508–1510. [1]
-
Organic Chemistry Portal. (n.d.).[1] Cyanation of Aryl Halides.
Sources
Application Note: Catalytic Synthesis of 7-Methoxy-2-naphthonitrile
[1][2]
Executive Summary
The synthesis of this compound is most efficiently achieved via the transition-metal-catalyzed cyanation of 7-methoxy-2-naphthyl trifluoromethanesulfonate (triflate) .[1][2] While traditional Rosenmund-von Braun reactions (using stoichiometric CuCN at high temperatures) suffer from difficult workups and waste generation, modern catalytic methods offer superior functional group tolerance and yield.[1][2]
This guide details two validated protocols:
Strategic Route Analysis
The Regiochemistry Challenge
Direct electrophilic cyanation of 2-methoxynaphthalene yields a mixture of isomers (1-, 3-, 6-, and 8- positions) due to the directing effects of the methoxy group and the naphthalene ring electronics.[1][2] To guarantee the 2,7-substitution pattern , the synthesis must start from 7-methoxy-2-naphthol , converting the hydroxyl group into a reactive electrophile (triflate) that participates in oxidative addition.[1][2]
Reaction Pathway
The workflow consists of two distinct chemical steps:
-
Activation: Conversion of the phenol to a triflate (leaving group).
-
Catalytic Substitution: Cross-coupling with a cyanide source.[2]
Figure 1: Strategic pathway locking regiochemistry via the triflate intermediate.[1][2]
Experimental Protocols
Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate
Prerequisite for both catalytic methods.[1][2]
Rationale: The triflate group (OTf) is a "pseudohalide" with electron-withdrawing properties similar to bromine or iodine, making the C-O bond susceptible to oxidative addition by low-valent metals.[1][2]
Reagents:
Protocol:
-
Dissolution: In a flame-dried round-bottom flask under N₂, dissolve 7-Methoxy-2-naphthol (10 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add pyridine (20 mmol) and cool the solution to 0°C.
-
Activation: Dropwise add Tf₂O (12 mmol) over 15 minutes. The reaction is exothermic; maintain temperature <5°C.[2]
-
Reaction: Allow to warm to room temperature (RT) and stir for 2 hours. Monitor by TLC (the triflate is less polar than the naphthol).[2]
-
Workup: Quench with ice-water. Wash the organic layer with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Isolation: Dry over MgSO₄, filter, and concentrate. The crude triflate is typically stable enough for the next step but can be purified via flash chromatography (Hexanes/EtOAc).[2]
Step 2 (Option A): Palladium-Catalyzed Cyanation
The "Gold Standard" for high-value intermediates.[1][2]
Mechanism: Pd(0) undergoes oxidative addition into the C-OTf bond.[1][2] Transmetallation with Zinc Cyanide replaces the triflate, followed by reductive elimination to release the nitrile.
Reagents:
Protocol:
-
Setup: Charge a reaction vial with the triflate (1.0 mmol), Zn(CN)₂ (0.6 mmol), and Pd(PPh₃)₄ (58 mg, 0.05 mmol).
-
Inert Atmosphere: Evacuate and backfill with Argon (3 cycles). This is critical; O₂ poisons the catalyst.[2]
-
Solvation: Add anhydrous DMF (5 mL) via syringe.
-
Heating: Heat to 80–100°C for 4–12 hours.
-
Note: Conversion is often indicated by the solution turning from yellow/orange to a darker suspension.[2]
-
-
Workup (Cyanide Safety): Cool to RT. Dilute with EtOAc. Quench excess cyanide by adding 2M NH₄OH or dilute bleach (sodium hypochlorite) in the aqueous wash to oxidize free cyanide to cyanate (safer).[2]
-
Purification: Wash organics with water and brine. Dry and concentrate. Purify via column chromatography (SiO₂, Hexanes/EtOAc gradient).
Key Performance Indicators (KPIs):
-
Expected Yield: 85–95%[2]
-
Main Impurity: Hydrolysis of triflate back to naphthol (if water is present).[2]
Step 2 (Option B): Nickel-Catalyzed Green Cyanation
Recommended for cost-sensitive or green-chemistry applications.[1][2]
Rationale: Nickel is cheaper than Palladium and can activate aryl sulfonates/halides efficiently.[2] Using Potassium Ferrocyanide (K₄[Fe(CN)₆]) avoids free cyanide toxicity and is thermally stable.[1][2]
Reagents:
Protocol:
-
Mixing: In a pressure tube, combine the triflate (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (0.25 mmol), Na₂CO₃ (1.0 mmol), and NiCl₂(dppf) (0.05 mmol).[1][2]
-
Solvent: Add Dioxane (2 mL) and Water (2 mL). The biphasic system helps solubilize the ferrocyanide.[4][5]
-
Reaction: Seal and heat to 100°C for 16 hours.
-
Workup: Cool to RT. Dilute with EtOAc. The solid residue is non-toxic iron salts.[2] Filter through Celite.[2]
-
Purification: Standard aqueous workup and chromatography as described above.
Mechanistic Visualization
The following diagram illustrates the catalytic cycle for the Palladium-mediated process, highlighting the critical oxidative addition step where the C-O bond is broken.
Figure 2: Pd(0)/Pd(II) Catalytic Cycle. Ar = 7-methoxy-2-naphthyl.[1][2][7]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning (O₂) | Ensure rigorous degassing (freeze-pump-thaw or sparging with Ar for 20 min). |
| Hydrolysis (Phenol formation) | Wet solvent | Use anhydrous DMF/NMP.[1][2] Store Tf₂O under inert gas. |
| Black Precipitate (Pd Black) | Ligand dissociation | Increase ligand loading (e.g., add extra PPh₃ or dppf).[1][2] |
| Regio-isomers | Impure starting material | Verify purity of 7-methoxy-2-naphthol by NMR before triflation. |
Safety Statement
Cyanide Hazard: While Zn(CN)₂ and K₄[Fe(CN)₆] are safer than NaCN/KCN, they can still release fatal HCN gas if exposed to strong acid.[1][2]
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1][3] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1][3] [1][2][8]
-
Schareina, T., Zapf, A., & Beller, M. (2004).[1] Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides.[1][2] Chemical Communications, (12), 1388–1389.[1]
-
Rezvani, A., et al. (2014).[2][6] Nickel-Catalyzed Cyanation of Aryl Halides using Bimetallic NiFe₂O₄ Nanoparticles. MDPI Catalysts.
-
Organic Syntheses. (1973).[1][2] Preparation of 2-Methoxynaphthalene derivatives (General reference for naphthol reactivity). Organic Syntheses, Coll. Vol. 5, p.918.
Sources
- 1. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ni-Catalyzed Cyanation of (Hetero)Aryl Electrophiles Using the Nontoxic Cyanating Reagent K4[Fe(CN)6] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. 7-Methoxy-2-naphthol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 8. dspace.mit.edu [dspace.mit.edu]
Application Notes and Protocols: Functionalization of the Naphthalene Ring in 7-Methoxy-2-naphthonitrile
Introduction
7-Methoxy-2-naphthonitrile is a valuable building block in medicinal chemistry and materials science. Its naphthalene core, substituted with an electron-donating methoxy group and an electron-withdrawing nitrile group, presents a unique electronic landscape for further chemical modifications. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic functionalization of the this compound ring. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
The strategic placement of substituents on the naphthalene scaffold is crucial for modulating the pharmacological and material properties of the resulting compounds. For instance, derivatives of this scaffold are integral to the synthesis of compounds like Agomelatine, an antidepressant that acts as a melatoninergic agonist and a 5-HT2C antagonist.[1][2] This guide will explore electrophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reduction of the nitrile group, offering a versatile toolkit for analog synthesis.
Electrophilic Aromatic Substitution: Targeting the Electron-Rich Positions
The methoxy group at the C7 position is a powerful ortho-, para-director, activating the naphthalene ring towards electrophilic attack. In the case of this compound, the primary sites for electrophilic substitution are the C1 and C6 positions, which are ortho and para to the methoxy group, respectively. The nitrile group at C2 is a meta-director and deactivates the ring, further favoring substitution on the other ring.
Bromination of the Naphthalene Ring
Halogenation, particularly bromination, is a fundamental transformation that introduces a versatile handle for subsequent cross-coupling reactions. The choice of brominating agent and reaction conditions can influence the regioselectivity of the reaction.
Causality of Experimental Choices:
-
Electrophile: N-Bromosuccinimide (NBS) is often preferred over molecular bromine (Br₂) for its milder nature and ease of handling, minimizing over-bromination and side reactions.[3]
-
Solvent: Acetic acid is a common solvent for bromination as it can protonate the carbonyl group of NBS, increasing its electrophilicity.[4][5]
-
Temperature: Controlling the reaction temperature is critical to prevent unwanted side reactions and ensure regioselectivity. Reactions are typically initiated at low temperatures and gradually warmed to room temperature.[4][5]
Protocol 1: Monobromination of this compound
This protocol details the selective bromination at the C1 position.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Glacial Acetic Acid
-
Sodium Thiosulfate solution (10% w/v)
-
Saturated Sodium Bicarbonate solution
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.1 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Quench any unreacted bromine by adding 10% sodium thiosulfate solution until the orange color disappears.
-
Neutralize the mixture with saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-Bromo-7-methoxy-2-naphthonitrile.
Expected Outcome: This procedure typically yields the desired product in good to excellent yields (75-90%).
Caption: Workflow for the bromination of this compound.
Palladium-Catalyzed Cross-Coupling Reactions: Building Molecular Complexity
The introduction of a bromine atom onto the naphthalene ring opens the door to a plethora of powerful palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are cornerstones of modern organic synthesis.[6]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide or triflate.[7][8][9] This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.
Causality of Experimental Choices:
-
Catalyst: A palladium(0) species is the active catalyst. Pd(PPh₃)₄ or a combination of a Pd(II) precursor like Pd(OAc)₂ with a phosphine ligand is commonly used. The choice of ligand can significantly impact the reaction efficiency.
-
Base: A base is required to activate the organoboron species. Inorganic bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently employed.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to dissolve both the organic and inorganic reagents.
Protocol 2: Suzuki-Miyaura Coupling of 1-Bromo-7-methoxy-2-naphthonitrile with Phenylboronic Acid
Materials:
-
1-Bromo-7-methoxy-2-naphthonitrile
-
Phenylboronic Acid
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a Schlenk flask, add 1-Bromo-7-methoxy-2-naphthonitrile (1.0 eq), Phenylboronic Acid (1.2 eq), Pd(OAc)₂ (0.05 eq), and PPh₃ (0.10 eq).
-
Add K₂CO₃ (2.0 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed toluene and water (4:1 v/v).
-
Heat the reaction mixture to 90-100 °C and stir for 6-12 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purify the residue by column chromatography to yield 7-Methoxy-1-phenyl-2-naphthonitrile.
Expected Outcome: Yields for Suzuki-Miyaura couplings are typically in the range of 60-85%.
| Reactant 1 | Reactant 2 | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-7-methoxy-2-naphthonitrile | Phenylboronic Acid | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 78 |
| 1-Bromo-7-methoxy-2-naphthonitrile | 4-Methylphenylboronic Acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines from aryl halides.[10][11] This reaction has broad substrate scope and functional group tolerance.
Causality of Experimental Choices:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is crucial. Sterically hindered and electron-rich ligands, such as XPhos or SPhos, are often employed to facilitate the catalytic cycle, particularly the reductive elimination step.
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are used to prevent side reactions.
Protocol 3: Buchwald-Hartwig Amination of 1-Bromo-7-methoxy-2-naphthonitrile with Morpholine
Materials:
-
1-Bromo-7-methoxy-2-naphthonitrile
-
Morpholine
-
Palladium(II) Acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous Toluene
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 eq) and XPhos (0.04 eq) to a Schlenk flask.
-
Add anhydrous toluene and stir for 10 minutes.
-
Add 1-Bromo-7-methoxy-2-naphthonitrile (1.0 eq), morpholine (1.2 eq), and NaOt-Bu (1.4 eq).
-
Seal the flask and heat the mixture to 100-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to obtain 7-Methoxy-1-(morpholin-4-yl)-2-naphthonitrile.
Caption: Overview of cross-coupling reactions from 1-Bromo-7-methoxy-2-naphthonitrile.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine, which serves as a key intermediate for further derivatization, such as in the synthesis of agomelatine.[1]
Causality of Experimental Choices:
-
Reducing Agent: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing nitriles to primary amines. Borane-tetrahydrofuran complex (BH₃·THF) is a milder alternative.[1]
-
Solvent: Anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF) are required for reductions with LiAlH₄ or BH₃·THF.
-
Work-up: A careful aqueous work-up is necessary to quench the excess reducing agent and hydrolyze the intermediate aluminum or boron complexes.
Protocol 4: Reduction of this compound to (7-Methoxy-naphthalen-2-yl)methanamine
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Water
-
15% Sodium Hydroxide solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, suspend LiAlH₄ (1.5 eq) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water (X mL), 15% NaOH solution (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with diethyl ether.
-
Dry the combined filtrate over anhydrous magnesium sulfate and concentrate under reduced pressure to yield the primary amine.
References
- Royal Society of Chemistry. (2017). Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2-carboxamide.
- Google Patents. (n.d.). Reduction method for preparing 7-methoxy-2-tetralone.
- National Institutes of Health. (n.d.). Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes.
- Google Patents. (n.d.). Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
- Smolecule. (n.d.). 7-Methoxy-1-naphthylacetonitrile.
- Google Patents. (n.d.). Synthetic method of 6-methoxy-2-naphthaldehyde.
- Tohoku University. (n.d.). (diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines.
- PubMed Central. (n.d.). 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one.
- Organic & Biomolecular Chemistry. (2006). The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective.
- Patsnap. (n.d.). Method for synthesizing 6-methoxy-2-naphthaldehyde.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026). Buchwald-Hartwig Amination.
Sources
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. 7-Methoxy-3,4-dihydronaphthalen-1(2H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN102476983A - Synthetic method of 6-methoxy-2-naphthaldehyde - Google Patents [patents.google.com]
- 5. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 6. The Heck–Mizoroki cross-coupling reaction: a mechanistic perspective - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Application Note: 7-Methoxy-2-naphthonitrile in Advanced Materials & Optical Systems
[1]
Executive Summary
This compound acts as a critical "push-pull" aromatic building block.[1][2] Characterized by an electron-donating methoxy group at position 7 and an electron-withdrawing nitrile group at position 2, it creates a polarized naphthalene core.[1][2] This specific substitution pattern (2,7-geometry) offers a distinct conjugation pathway compared to the more common 2,6-isomers (e.g., Acedan), resulting in unique anisotropic properties essential for nematic liquid crystals (NLCs) and blue-emitting fluorescent probes .[1][2]
In drug development, this scaffold serves as a bio-isostere for indole or quinoline rings and a precursor for fluorescent tagging of cysteine residues.[1][2]
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 90381-43-4 |
| Molecular Formula | C₁₂H₉NO |
| Molecular Weight | 183.21 g/mol |
| Structure | Naphthalene core, 2-CN (acceptor), 7-OMe (donor) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, Acetonitrile; Insoluble in Water |
| Key Functionality | Intramolecular Charge Transfer (ICT), Dielectric Anisotropy |
Core Applications
A. High-Birefringence Liquid Crystals
The this compound core is a mesogen.[1][2] The nitrile group provides a strong dipole moment parallel to the molecular long axis, increasing the dielectric anisotropy (
-
Mechanism: The 2,7-substitution maintains linearity but introduces a slight "kink" compared to 2,6-isomers, often lowering the melting point and improving solubility in LC mixtures while maintaining high optical birefringence (
).[2]
B. Fluorescent Solvatochromic Probes
Unlike the 2,6-isomer which exhibits strong green fluorescence, the 2,7-isomer typically displays blue fluorescence with high sensitivity to solvent polarity.[1][2]
Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Direct cyanation of naphthols via triflates is superior to the Sandmeyer reaction for purity and yield.
Reagents:
-
7-Methoxy-2-naphthol (Starting Material)[1]
-
Trifluoromethanesulfonic anhydride (
)[1][2] -
Zinc Cyanide (
)[1][2] - (Catalyst)
Workflow:
-
Activation (Triflation):
-
Cyanation (Pd-Catalyzed):
-
Dissolve the triflate (1.0 eq) in anhydrous DMF.
-
Add
(0.6 eq) and (5 mol%).[1][2] -
Critical Step: Degas the solution with Argon for 15 mins to prevent catalyst oxidation.[1][2]
-
Heat to 90°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 8:2).[1][2]
-
Workup: Cool, dilute with water, extract with Ethyl Acetate.[1][2]
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.[1][2]
-
Protocol B: Solvatochromic Characterization
Rationale: To validate the ICT character of the material for sensor applications.
Visualizing the Mechanism
The following diagram illustrates the synthesis pathway and the electronic "Push-Pull" mechanism responsible for its optical properties.
Caption: Synthesis of this compound via Pd-catalyzed cyanation and its electronic Push-Pull mechanism.
Troubleshooting & Optimization (Expert Insights)
| Issue | Probable Cause | Corrective Action |
| Low Yield in Cyanation | Catalyst poisoning by Oxygen | Degas solvents thoroughly (freeze-pump-thaw x3) before adding Pd catalyst. |
| Product Discoloration | Palladium residues | Wash the organic phase with aqueous ethylenediamine or use a thiol-functionalized silica scavenger.[1][2] |
| Weak Fluorescence | Aggregation-Caused Quenching (ACQ) | Ensure concentration is |
References
-
Synthesis of Naphthonitriles
-
Fluorescence Properties
-
Liquid Crystal Applications
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 7-Methoxy-2-naphthonitrile
For: Researchers, scientists, and drug development professionals.
This technical support guide provides in-depth troubleshooting and frequently asked questions to assist in improving the yield and purity of 7-Methoxy-2-naphthonitrile, a key intermediate in pharmaceutical synthesis.
I. Overview of Synthesis
The primary industrial route to this compound is the palladium-catalyzed cyanation of 2-bromo-7-methoxynaphthalene. This cross-coupling reaction, while effective, is sensitive to several factors that can impact reaction efficiency and product quality. Common challenges include catalyst deactivation, side-product formation, and purification difficulties. Understanding the interplay of reagents, catalysts, and reaction conditions is paramount to achieving high yields.
II. Troubleshooting Guide: A Deeper Dive
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Question 1: My reaction has stalled, showing low or incomplete conversion of 2-bromo-7-methoxynaphthalene. What are the likely causes and remedies?
Answer:
Low conversion is a frequent hurdle and often points to issues with the catalytic cycle or reagent integrity.
-
Catalyst Inactivation: The palladium catalyst is the engine of this reaction. Its deactivation is a primary cause of low conversion.
-
Cyanide Poisoning: Cyanide ions can irreversibly bind to the palladium center, poisoning the catalyst and halting the catalytic cycle.[1][2] Using a cyanide source with low solubility in the organic solvent, such as zinc cyanide (Zn(CN)₂), helps maintain a low concentration of free cyanide and mitigates this issue.[2]
-
Oxidative Degradation: The active Pd(0) species is susceptible to oxidation. It is crucial to maintain an inert atmosphere (argon or nitrogen) throughout the reaction. Solvents and reagents should be thoroughly deoxygenated prior to use.
-
-
Suboptimal Ligand Performance: The phosphine ligand stabilizes the palladium catalyst and facilitates key steps in the catalytic cycle.[3]
-
Ligand Choice: Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often effective in promoting the desired reaction and preventing catalyst deactivation.[1]
-
Ligand Degradation: Phosphine ligands can be sensitive to air and moisture. Ensure they are handled and stored under inert conditions.
-
-
Reagent and Solvent Quality:
-
Cyanide Source Purity: The purity of the cyanide source is critical. Impurities can interfere with the catalyst. While potassium cyanide (KCN) can be used, zinc cyanide is often preferred for its lower basicity and reduced side reactions.
-
Solvent Anhydrousness: Water in the reaction mixture can lead to hydrolysis of the nitrile product and contribute to catalyst deactivation. Use of anhydrous solvents, such as dimethylacetamide (DMAC), is recommended.[1][4]
-
Troubleshooting Flowchart for Low Conversion
Caption: A logical workflow for diagnosing and resolving low reaction conversion.
Question 2: I'm observing significant byproduct formation. How can I improve the selectivity of the reaction?
Answer:
Byproduct formation detracts from the yield and complicates purification. The most common byproducts are hydrodehalogenation products (7-methoxynaphthalene) and phenolic species.
-
Hydrodehalogenation: This occurs when the bromo group is replaced by a hydrogen atom. This side reaction is often promoted by the presence of water or other protic impurities. Rigorous exclusion of water is the primary means of prevention.
-
Phenol Formation: Hydrolysis of the starting material or product can lead to the formation of the corresponding phenol. This is also mitigated by ensuring anhydrous conditions.
Comparative Table of Reaction Conditions and Expected Outcomes
| Parameter | Suboptimal Condition | Consequence | Optimized Condition | Expected Outcome |
| Atmosphere | Air/moisture present | Catalyst oxidation, byproduct formation | Inert (Argon/Nitrogen) | High catalyst activity, minimal side reactions |
| Solvent | Technical grade, wet | Low conversion, hydrolysis | Anhydrous, deoxygenated DMAC | High yield, high purity |
| Cyanide Source | KCN/NaCN | Potential for catalyst poisoning | Zn(CN)₂ | Reduced catalyst deactivation |
| Temperature | Too low (<80°C) | Slow reaction rate | 100-120°C | Efficient conversion |
Question 3: The purification of my crude this compound is proving difficult, with persistent impurities. What are the best practices for purification?
Answer:
Effective purification is essential for obtaining a high-quality final product. A multi-step approach is often necessary.
-
Aqueous Workup: After the reaction is complete, a thorough aqueous workup is the first line of defense. This involves washing the organic layer sequentially with a dilute acid, a dilute base, and finally with brine. This removes inorganic salts and many polar impurities.
-
Recrystallization: This is a powerful technique for purifying solid organic compounds.[5]
-
Solvent Selection: An ideal solvent system will dissolve the crude product at an elevated temperature but have low solubility at room temperature or below. A common and effective solvent mixture for this compound is ethanol/water.[5]
-
Procedure: Dissolve the crude material in a minimal amount of hot solvent, then allow it to cool slowly to promote the formation of pure crystals.
-
-
Column Chromatography: If recrystallization does not provide the desired purity, silica gel column chromatography is a viable option.
-
Eluent System: A gradient of ethyl acetate in heptane or hexane is a good starting point.[6] The optimal solvent ratio should be determined by thin-layer chromatography (TLC) prior to running the column.
-
Purification Decision Tree
Caption: A step-by-step guide to the purification of this compound.
III. Frequently Asked Questions (FAQs)
-
Q1: Can I use a different palladium source?
-
A1: Yes, various palladium sources such as Pd(OAc)₂ or Pd/C can be effective.[1][4] However, the choice of palladium source may require re-optimization of the reaction conditions, particularly the ligand and solvent. Pre-catalysts that readily form the active Pd(0) species are often advantageous.[2]
-
-
Q2: Are there greener alternatives to traditional cyanide sources?
-
Q3: What is the optimal temperature for this reaction?
-
Q4: How critical is the choice of solvent?
IV. References
-
Yu, H. et al. (2011). Development of Pd/C-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 76(2), 665–668.
-
Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. (US8436206B2). Google Patents.
-
Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. Patsnap Eureka.
-
Cyanation – Knowledge and References. Taylor & Francis.
-
Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (US7476751B2). Google Patents.
-
Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis.
-
Method for synthesizing 7-methoxy-1-naphthylacetonitrile and intermediate. (CN113527139A). Google Patents.
-
Synthesis routes of 7-Methoxy-2-tetralone. Benchchem.
-
METHOD FOR PURIFYING DIHYDROXYNAPHTHALENE. (EP 3505507 B1). European Patent Office.
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). Angewandte Chemie International Edition, 52(43), 11359-11363.
-
Weissman, S. A., Zewge, D., & Chen, C. (2005). Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. The Journal of Organic Chemistry, 70(4), 1508–1510.
-
Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
-
Organic Syntheses Procedure.
-
Arenenitrile synthesis by cyanations or substitution. Organic Chemistry Portal.
Sources
- 1. Development of Pd/C-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 5. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
- 6. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
common side reactions in the synthesis of 7-Methoxy-2-naphthonitrile
Welcome to the technical support center for the synthesis of 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific challenges encountered in the laboratory.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds. While several synthetic routes to this molecule exist, each presents a unique set of challenges, often leading to side reactions that can complicate purification and reduce yields. This guide will focus on the most common synthetic pathways and provide troubleshooting strategies to mitigate the formation of key impurities.
The primary routes for the synthesis of this compound that will be covered are:
-
Palladium-Catalyzed Cyanation of 7-methoxy-2-bromonaphthalene.
-
Sandmeyer Reaction of 7-amino-2-methoxynaphthalene.
-
Rosenmund-von Braun Reaction with 7-methoxy-2-bromonaphthalene.
Section 1: Palladium-Catalyzed Cyanation of 7-Methoxy-2-bromonaphthalene
This is a widely used modern method for the formation of aryl nitriles due to its generally high yields and functional group tolerance.[1][2] However, several side reactions can occur.
Frequently Asked Questions (FAQs)
Question 1: My reaction has stalled, and I have a significant amount of unreacted 7-methoxy-2-bromonaphthalene. What is the likely cause?
Answer: A common issue in palladium-catalyzed cyanations is the deactivation of the palladium catalyst by the cyanide ions.[3] Cyanide can coordinate strongly to the palladium center, inhibiting its catalytic activity.
Troubleshooting Steps:
-
Choice of Cyanide Source: Zinc cyanide (Zn(CN)₂) is often preferred over sodium or potassium cyanide because its lower solubility in organic solvents results in a lower concentration of free cyanide ions, which helps to prevent catalyst poisoning.[3] Another alternative is the use of less toxic and more stable cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[3]
-
Ligand Selection: The choice of ligand is crucial. Bulky electron-rich phosphine ligands can protect the palladium center and promote the desired reductive elimination step.
-
Reaction Conditions: Ensure strictly anhydrous conditions, as water can contribute to catalyst deactivation and side reactions.
Question 2: I've isolated my product, but it's contaminated with 2-methoxynaphthalene. How is this byproduct formed and how can I prevent it?
Answer: The presence of 2-methoxynaphthalene is due to a common side reaction in palladium-catalyzed cross-coupling reactions known as hydrodehalogenation (or dehalogenation).[4] In this process, the aryl halide is reduced, and the halogen is replaced by a hydrogen atom.
Causality: This side reaction is often promoted by the presence of trace amounts of water or other proton sources in the reaction mixture. The mechanism can involve the protonolysis of an organopalladium intermediate.
Preventative Measures:
-
Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents to minimize the presence of water.
-
Base Selection: The choice of base can influence the extent of hydrodehalogenation. A non-nucleophilic, hindered base may be preferable.
-
Reaction Temperature: Lowering the reaction temperature may reduce the rate of this side reaction relative to the desired cyanation.
Question 3: My final product contains a significant amount of 7-methoxy-2-naphthoic acid. What is causing this impurity?
Answer: The formation of 7-methoxy-2-naphthoic acid is a result of the hydrolysis of the nitrile functional group.[5][6] This can occur during the reaction or, more commonly, during the aqueous workup, especially under acidic or basic conditions at elevated temperatures.[5]
Mitigation Strategies:
-
Reaction Workup: Perform the aqueous workup at room temperature or below. If an acidic or basic wash is necessary, minimize the contact time and use dilute solutions.
-
Reaction Conditions: Ensure the reaction is run under neutral or near-neutral conditions if possible. Some bases can promote nitrile hydrolysis if the reaction is heated for extended periods.
Summary of Key Side Products in Palladium-Catalyzed Cyanation
| Side Product | Chemical Name | Formation Pathway | Prevention Strategy |
| C₁₁H₁₀O | 2-Methoxynaphthalene | Hydrodehalogenation | Use anhydrous conditions, optimize base and temperature. |
| C₁₂H₁₀O₃ | 7-Methoxy-2-naphthoic acid | Nitrile Hydrolysis | Control workup conditions (pH, temperature). |
| C₁₂H₁₁NO₂ | 7-Methoxy-2-naphthamide | Partial Nitrile Hydrolysis | Control workup conditions, use aprotic solvents. |
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To an oven-dried flask, add 7-methoxy-2-bromonaphthalene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable solvent (e.g., anhydrous DMF).
-
Purge the flask with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, being mindful of the pH and temperature to avoid nitrile hydrolysis.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Troubleshooting Workflow for Palladium-Catalyzed Cyanation
Caption: Troubleshooting workflow for Pd-catalyzed cyanation.
Section 2: Sandmeyer Reaction of 7-Amino-2-methoxynaphthalene
The Sandmeyer reaction is a classical method for converting an aryl amine to an aryl nitrile via a diazonium salt intermediate.[7][8] While effective, its radical mechanism can lead to several byproducts.[7]
Frequently Asked Questions (FAQs)
Question 1: My reaction mixture is a complex mess with several spots on the TLC, and the yield of the desired nitrile is low. What are the likely side reactions?
Answer: The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, which can lead to several byproducts.[7] The main culprits are often the formation of biaryl compounds and phenols.
Common Side Reactions:
-
Phenol Formation: The intermediate diazonium salt can react with water to form 7-hydroxy-2-methoxynaphthalene. This is especially problematic if the reaction temperature is not carefully controlled or if the diazonium salt is not used promptly.
-
Biaryl Formation: The aryl radical intermediate can dimerize to form biaryl compounds.
-
Other Nucleophilic Substitution: If other nucleophiles (e.g., chloride from HCl used in diazotization) are present in significant concentrations, they can compete with the cyanide nucleophile, leading to the formation of chloro-derivatives.
Question 2: How can I improve the selectivity and yield of the Sandmeyer cyanation?
Answer: Optimizing the reaction conditions is key to favoring the desired cyanation pathway.
Optimization Strategies:
-
Temperature Control: The diazotization step should be carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Prompt Use of Diazonium Salt: The generated diazonium salt should be used immediately in the subsequent cyanation step to minimize decomposition.
-
pH Control: The pH of the reaction mixture should be carefully controlled. The cyanation step is typically carried out under neutral or slightly acidic conditions.
-
Purity of Starting Material: Ensure the starting 7-amino-2-methoxynaphthalene is of high purity, as impurities can interfere with the diazotization process.
Experimental Protocol: Sandmeyer Reaction
-
Dissolve 7-amino-2-methoxynaphthalene (1.0 eq) in an aqueous acidic solution (e.g., HCl or H₂SO₄) and cool to 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂) (1.0-1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for a short period (e.g., 15-30 minutes).
-
In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium or potassium cyanide in water.
-
Slowly add the cold diazonium salt solution to the cyanide solution, allowing for the evolution of nitrogen gas.
-
After the addition is complete, the reaction may be gently warmed to ensure complete reaction.
-
Extract the product with an organic solvent, wash, dry, and purify as described previously.
Side Reaction Pathways in the Sandmeyer Reaction
Sources
- 1. Recent developments and perspectives in palladium-catalyzed cyanation of aryl halides: synthesis of benzonitriles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 7-Methoxy-2-naphthonitrile
[1][2]
⚠️ Critical Isomer Verification
Before proceeding, verify your target molecule structure.[1][2] There is a common confusion in the field between this compound and the direct Agomelatine precursor.[1][2]
| Feature | Target Molecule (This Guide) | Agomelatine Precursor (Common Confusion) |
| Name | This compound | (7-Methoxy-1-naphthyl)acetonitrile |
| Structure | Cyano group (-CN) attached directly to the ring at C2.[1][2] | Cyano group on a methyl chain (-CH₂CN) at C1.[1][2] |
| CAS | 90381-43-4 | 138113-08-3 |
| Function | Building block; Pharmacophore analog.[1][2] | Direct intermediate for Agomelatine.[1][2] |
If you are synthesizing Agomelatine and require the acetonitrile intermediate, refer to protocol ID: MAG-INT-002.[1][2]
Part 1: The "Golden Path" Purification Protocol
For crude this compound synthesized via cyanation (e.g., Rosenmund-von Braun or Pd-catalyzed cyanation of 7-methoxy-2-naphthyl triflate/bromide), the primary impurities are typically unreacted starting material (7-methoxy-2-naphthol or halide) , inorganic salts , and de-methoxylated side products .[1][2]
Chemical Washing (The "Base Cut")
Reasoning: Recrystallization alone is inefficient at removing phenolic starting materials (like 7-methoxy-2-naphthol) because they often co-crystallize with the product.[1][2] We exploit the acidity of the naphthol (pKa ~9.[1][2]5) to remove it chemically.[1][2]
Protocol:
-
Dissolve crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).[1][2]
-
Wash the organic layer twice with 1M NaOH (or 5% KOH).[1][2]
-
Wash once with Brine (saturated NaCl) to remove trapped base.[1][2]
-
Dry over anhydrous Na₂SO₄ , filter, and concentrate to dryness.
Recrystallization (Polymorph Control)
Reasoning: Naphthalene nitriles are highly crystalline.[1][2] A polar protic solvent (Ethanol) is preferred to disrupt dipole-dipole interactions, while Toluene is excellent for removing non-polar tarry impurities.[1][2]
Recommended Solvent System: Ethanol (95%) or Toluene/Heptane (1:3) .[1][2]
Step-by-Step Procedure:
-
Dissolution: Transfer the chemically washed solid to a round-bottom flask. Add Ethanol (95%) (approx. 5-7 mL/g). Heat to reflux (approx. 78°C) with magnetic stirring.[1][2]
-
Saturation Check: If the solid does not dissolve completely, add solvent in 1 mL increments. If the solution is dark/colored, add Activated Carbon (10 wt%) and reflux for 10 minutes.[1][2]
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad to remove carbon/particulates.[1][2]
-
Controlled Cooling: Allow the filtrate to cool to room temperature slowly (over 1-2 hours) without agitation. This promotes the formation of large, pure needles rather than microcrystalline powder which traps impurities.[1][2]
-
Crystallization: Cool further in an ice bath (0-4°C) for 1 hour.
-
Collection: Filter the crystals via vacuum filtration. Wash the cake with cold Ethanol (0°C).
-
Drying: Dry under vacuum at 40°C for 6 hours.
Part 2: Troubleshooting & FAQs
Category A: Impurity Management[1][2]
Q: My HPLC shows a persistent impurity at RRT ~0.85. What is it? A: This is likely 7-Methoxy-2-naphthol (starting material).[1][2][7]
-
Cause: Incomplete reaction or insufficient base washing.[1][2]
-
Fix: Re-dissolve the crystals in EtOAc and repeat the 1M NaOH wash (Section 1.1). Recrystallization is poor at fractionating this specific impurity due to structural similarity.[1][2]
Q: The product has a yellow/brown tint.[1][2] Pure product should be white/off-white. A: This indicates oxidative coupling byproducts or palladium residues (if Pd-catalyzed).[1][2]
-
Fix: Perform the "Hot Filtration" step in the protocol using Activated Carbon (specifically charcoal designed for metal scavenging, e.g., Darco KB).[1][2] If Pd content remains high, use a silica gel plug filtration with 10% EtOAc/Hexanes before recrystallization.[1][2]
Category B: Physical Properties & Yield[4]
Q: I am experiencing "Oiling Out" (liquid-liquid phase separation) instead of crystallization. A: This occurs when the solution is too concentrated or the temperature drops too fast.[1][2]
-
Fix: Re-heat the mixture until it is a single phase. Add a "seed crystal" of pure product if available. Alternatively, add a small amount of seed solvent (the anti-solvent, e.g., Heptane) dropwise at the cloud point to induce nucleation.[1][2]
Q: What is the expected Melting Point? A: While literature varies by crystal habit, the pure this compound typically melts in the range of 94-98°C .[1][2]
Part 3: Visual Workflows
Purification Logic Tree
This diagram illustrates the decision-making process for purifying the crude mixture based on the specific impurities present.[1][2]
Figure 1: Decision tree for removing chemical impurities (phenols) vs. physical impurities (color/tar).[1][2]
Solubility & Solvent Selection Data
Use this table to optimize your solvent ratios if the standard protocol fails.
| Solvent System | Solubility (Hot) | Solubility (Cold) | Impurity Rejection Profile |
| Ethanol (95%) | High | Low | Excellent for removing inorganic salts and non-polar tars.[1][2] |
| Toluene | Very High | Moderate | Good for general purification; may require Heptane as anti-solvent.[1][2] |
| Ethyl Acetate | Very High | High | Not recommended for crystallization (yield loss); use for washing.[1][2] |
| Water | Insoluble | Insoluble | Use only as an anti-solvent or for washing inorganic salts.[1][2] |
References
-
Synthesis & Properties of Naphthalene Derivatives
-
Agomelatine Intermediate Context (Differentiation)
-
General Recrystallization of Naphthalene Nitriles
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN114423738A - Recrystallization of 5-methoxy-N'N-dimethyltryptamine (5-MEO-DMT) in methyl tert-butyl ether (MTBE) and less than 5 wt% aliphatic anti-solvent - Google Patents [patents.google.com]
- 3. This compound [myskinrecipes.com]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. youtube.com [youtube.com]
- 6. reddit.com [reddit.com]
- 7. 7-Methoxy-2-naphthol, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
Technical Support Center: Troubleshooting the Synthesis of 7-Methoxy-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of 7-Methoxy-2-naphthonitrile. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions that may arise during your experimental work. As Senior Application Scientists, we have compiled this resource based on established chemical principles and practical laboratory experience to help you navigate the complexities of this synthesis.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of this compound, providing detailed explanations and actionable protocols to overcome them.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yield is a frequent issue in multi-step organic syntheses. For this compound, the cause can often be traced back to the specific synthetic route employed. Two common methods for introducing the nitrile group onto an aromatic ring are the Sandmeyer and the Rosenmund-von Braun reactions.[1][2]
Potential Causes & Solutions:
-
Incomplete Diazotization (Sandmeyer Reaction): The Sandmeyer reaction begins with the conversion of an aromatic amine to a diazonium salt using nitrous acid.[3] This step is temperature-sensitive.
-
Side Reactions of the Diazonium Salt (Sandmeyer Reaction): The diazonium salt is highly reactive and can undergo undesired side reactions, such as reaction with water to form a phenol.[3]
-
Troubleshooting: Use the diazonium salt immediately after its formation. Avoid unnecessary warming of the solution.[3]
-
-
Poor Reactivity of the Aryl Halide (Rosenmund-von Braun Reaction): The Rosenmund-von Braun reaction involves the cyanation of an aryl halide with a copper(I) cyanide.[4][5] The reactivity of the aryl halide is crucial for the success of this reaction.
-
Troubleshooting: Aryl iodides are generally more reactive than aryl bromides or chlorides. If you are using an aryl bromide and experiencing low yields, consider converting it to the more reactive aryl iodide.
-
-
High Reaction Temperatures and Difficult Purification (Rosenmund-von Braun Reaction): This reaction often requires high temperatures (up to 200°C) and the use of polar, high-boiling solvents like DMF or pyridine, which can complicate product purification.[4]
-
Troubleshooting: Recent advancements have shown that the use of catalytic amounts of copper(I) iodide and alkali metal cyanides can allow for milder reaction conditions.[4] Consider exploring these modified procedures to improve yield and simplify purification.
-
Experimental Protocol: Optimizing the Sandmeyer Reaction
-
Diazotization: Dissolve the starting amine (e.g., 7-methoxy-2-naphthylamine) in an aqueous acidic solution (e.g., HCl). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide in an appropriate solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction to proceed, monitoring for the evolution of nitrogen gas, which indicates the formation of the nitrile.
-
Once the reaction is complete, proceed with the work-up and purification.
Question 2: I am observing significant impurity formation. What are the likely side products and how can I minimize them?
Impurity formation is a common challenge that can significantly impact the purity of the final product and complicate the purification process.
Common Impurities and Their Prevention:
| Impurity | Formation Pathway | Prevention/Minimization |
| 7-Methoxy-2-naphthol | Hydrolysis of the diazonium salt intermediate in the Sandmeyer reaction.[3] | Maintain low temperatures (0-5 °C) during diazotization and use the diazonium salt immediately.[3] |
| Biaryl compounds | Radical-mediated side reactions in the Sandmeyer reaction.[1] | Optimize the concentration of the copper(I) catalyst. |
| 7-Methoxy-2-naphthalenecarboxylic acid | Hydrolysis of the nitrile group during work-up or purification.[6][7] | Avoid strongly acidic or basic conditions during the work-up. Use mild purification techniques. |
dot
Caption: Troubleshooting logic for common impurities.
Question 3: My final product is difficult to purify. What purification strategies are most effective for this compound?
The choice of purification method depends on the nature of the impurities present.
Recommended Purification Techniques:
-
Recrystallization: This is often the most effective method for obtaining high-purity this compound, which is a solid at room temperature.[8]
-
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to separate the product from closely related impurities.
-
Solvent System: A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate) is typically effective.
-
-
Aqueous Extraction: If the primary impurity is the corresponding carboxylic acid, an aqueous basic wash (e.g., with sodium bicarbonate solution) during the work-up can effectively remove it by converting the acid into its water-soluble salt.
dot
Caption: A general purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to this compound?
The two most common laboratory-scale syntheses are the Sandmeyer reaction and the Rosenmund-von Braun reaction .[1][2] The Sandmeyer reaction involves the diazotization of 7-methoxy-2-naphthylamine followed by cyanation with a copper(I) cyanide.[1][11] The Rosenmund-von Braun reaction is the direct cyanation of a 7-methoxy-2-halonaphthalene with copper(I) cyanide.[4][5]
Q2: Are there any safety precautions I should be aware of when performing this synthesis?
Yes, several safety precautions are crucial:
-
Cyanide Compounds: Copper(I) cyanide and other cyanide sources are highly toxic. Handle them with extreme caution in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Have a cyanide antidote kit readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated in a dry state. It is essential to keep them in solution and at low temperatures.[3]
-
Solvents: Many organic solvents used in these syntheses are flammable and may be toxic. Handle them in a fume hood and away from ignition sources.
Q3: Can the nitrile group be hydrolyzed to a carboxylic acid during the reaction or work-up?
Yes, the nitrile group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions, especially at elevated temperatures.[6][7] To avoid this, it is recommended to use neutral or mildly acidic/basic conditions during the work-up and purification steps.
Q4: What is a typical melting point for pure this compound?
The reported melting point for 7-Methoxy-1-naphthylacetonitrile, a structurally similar compound, is in the range of 81-83°C.[8] While a specific value for the 2-naphthonitrile isomer should be confirmed by analytical data, a sharp melting point in a narrow range is a good indicator of purity.
References
-
University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. Available from: [Link]
-
Organic Chemistry Portal. Rosenmund-von Braun Reaction. Available from: [Link]
-
Wikipedia. Rosenmund–von Braun reaction. Available from: [Link]
-
Wikipedia. Sandmeyer reaction. Available from: [Link]
-
Chem-Station. Rosenmund-von Braun Reaction. Available from: [Link]
-
SynArchive. Rosenmund-von Braun Reaction. Available from: [Link]
-
ResearchGate. Ligand-Promoted Rosenmund–von Braun Reaction. Available from: [Link]
-
chemeurope.com. Sandmeyer reaction. Available from: [Link]
-
Journal of the Brazilian Chemical Society. Recent trends in the chemistry of Sandmeyer reaction: a review. Available from: [Link]
-
YouTube. Sandmeyer Reaction - experimental procedure and set up. Available from: [Link]
-
Patsnap. 7-methoxy naphthyl acetonitrile synthesis method. Available from: [Link]
- Google Patents. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
- Google Patents. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
-
Organic Syntheses. Methoxyacetonitrile. Available from: [Link]
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. Available from: [Link]
-
University of Calgary. Synthesis of Carboxylic Acids. Available from: [Link]
-
Pharmaffiliates. The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis. Available from: [Link]
- Google Patents. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
Sources
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. web.mnstate.edu [web.mnstate.edu]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. nbinno.com [nbinno.com]
- 9. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 10. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 11. Sandmeyer_reaction [chemeurope.com]
Technical Support Center: Optimization of Reaction Conditions for 7-Methoxy-2-naphthonitrile
Welcome to the technical support center for the synthesis of 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction conditions and achieve high-yield, high-purity results.
Introduction to the Synthesis of this compound
This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably Agomelatine, a melatonergic agonist and 5-HT2C antagonist used in the treatment of major depressive disorders.[1][2] The efficiency and purity of this compound synthesis are therefore critical for the overall success of the final drug product manufacturing.
Common synthetic routes to this compound often involve the cyanation of a suitable 7-methoxy-2-substituted naphthalene precursor, such as a halide or triflate. Palladium-catalyzed cross-coupling reactions have become a preferred method due to their high efficiency and functional group tolerance.[3] However, like any chemical synthesis, this process is not without its challenges. This guide will address common issues, from low yield and purity to difficulties in purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most prevalent starting material for the direct cyanation to this compound is a 7-methoxy-2-halonaphthalene, typically 7-methoxy-2-bromonaphthalene or 7-methoxy-2-iodonaphthalene. Another approach involves a multi-step synthesis starting from 7-methoxy-2-tetralone.[4][5] The choice of starting material often depends on commercial availability, cost, and the desired scale of the reaction.
Q2: Which cyanide source is recommended for this reaction?
Several cyanide sources can be employed, with zinc cyanide (Zn(CN)2) and potassium cyanide (KCN) being common choices for palladium-catalyzed cyanations.[6] Zinc cyanide is often preferred due to its lower toxicity and better compatibility with some catalytic systems. Trimethylsilyl cyanide (TMSCN) can also be used, particularly in reactions where a milder cyanide source is required.
Q3: How do I choose the right palladium catalyst and ligand?
The selection of the palladium catalyst and ligand is crucial for a successful cyanation reaction. A variety of palladium sources can be used, including Pd(OAc)2, Pd2(dba)3, and palladium-on-carbon (Pd/C).[4] The choice of ligand is equally important, with phosphine-based ligands such as triphenylphosphine (PPh3) and more electron-rich and bulky ligands like Xantphos or DavePhos often providing superior results in terms of catalytic activity and stability. The optimal catalyst-ligand combination often needs to be determined empirically for a specific substrate and reaction conditions.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low or No Product Formation
Possible Causes and Solutions:
-
Inactive Catalyst: The palladium catalyst can be sensitive to air and moisture.
-
Solution: Ensure all reagents and solvents are anhydrous and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use freshly opened or properly stored catalyst and ligands. Consider using a pre-catalyst that is more stable to air.
-
-
Inappropriate Solvent: The choice of solvent can significantly impact the reaction rate and yield.
-
Incorrect Temperature: The reaction may require a specific temperature range to proceed efficiently.
-
Solution: Most palladium-catalyzed cyanations require elevated temperatures, often refluxing in the chosen solvent.[4][5] Monitor the reaction temperature closely. If the reaction is sluggish, a gradual increase in temperature may be necessary. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.
-
-
Poor Quality Starting Material: Impurities in the starting 7-methoxy-2-halonaphthalene can poison the catalyst.
-
Solution: Purify the starting material before use, for example, by recrystallization or column chromatography.[8]
-
Problem 2: Formation of Significant Byproducts
Possible Causes and Solutions:
-
Hydrolysis of the Nitrile: The nitrile group can be susceptible to hydrolysis to the corresponding carboxylic acid, especially in the presence of water and at high temperatures.
-
Solution: Use anhydrous solvents and reagents. Minimize reaction time once the starting material has been consumed. A basic wash during workup should be performed carefully to avoid prolonged contact.
-
-
Homocoupling of the Starting Material: The aryl halide can undergo homocoupling to form a biaryl impurity.
-
Solution: This is often a sign of an inefficient catalytic cycle. Optimizing the ligand-to-metal ratio or switching to a more effective ligand can suppress this side reaction.
-
-
Reduction of the Aryl Halide: The starting material may be reduced, removing the halide and forming 7-methoxynaphthalene.
-
Solution: This can occur if a hydride source is present or if the catalytic cycle is not proceeding efficiently. Ensure all reagents are pure and consider adjusting the reaction conditions, such as the choice of base or solvent.
-
Problem 3: Difficulty in Product Purification
Possible Causes and Solutions:
-
Residual Palladium Catalyst: The final product can be contaminated with residual palladium, which can be difficult to remove.
-
Solution: After the reaction, the mixture can be filtered through a pad of Celite® to remove the heterogeneous catalyst.[7] For homogeneous catalysts, treatment with activated carbon or a scavenger resin can be effective.
-
-
Co-eluting Impurities: Byproducts with similar polarity to the desired product can make purification by column chromatography challenging.
-
Product Isolation Issues: The product may be an oil or a low-melting solid, making handling difficult.
-
Solution: If the product is an oil, try to induce crystallization by scratching the flask or seeding with a small crystal. If it remains an oil, purification by column chromatography followed by removal of the solvent under high vacuum is the standard procedure.[1]
-
Experimental Protocols
General Procedure for Palladium-Catalyzed Cyanation of 7-Methoxy-2-bromonaphthalene
-
To an oven-dried flask equipped with a magnetic stir bar and a reflux condenser, add 7-methoxy-2-bromonaphthalene (1.0 eq), zinc cyanide (0.6 eq), a palladium catalyst (e.g., Pd2(dba)3, 2 mol%), and a phosphine ligand (e.g., Xantphos, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add anhydrous DMF via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 120 °C) and stir for the required time, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization.
Data Presentation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh3)4 | Pd2(dba)3/Xantphos | Pd(OAc)2/dppf |
| Cyanide Source | KCN | Zn(CN)2 | CuCN |
| Solvent | Toluene | DMF | NMP |
| Temperature (°C) | 110 | 120 | 140 |
| Typical Yield | Moderate | High | Moderate to High |
| Key Considerations | Can be slow | Good for a wide range of substrates | Higher temperatures may be needed |
This table provides a general comparison of common reaction conditions. Optimal conditions should be determined experimentally.
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Generalized Reaction Schemedot
Sources
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. data.epo.org [data.epo.org]
- 9. rsc.org [rsc.org]
- 10. Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Purification of 7-Methoxy-2-naphthonitrile
Welcome to the technical support center for 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common purification challenges. As a key intermediate in the synthesis of pharmaceuticals like Agomelatine, achieving high purity of this compound is critical for downstream success.[1][2][3] This document moves beyond simple protocols to explain the underlying principles of purification strategies, empowering you to troubleshoot effectively and ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the common issues encountered during the purification of this compound in a practical question-and-answer format.
FAQ 1: Identifying Common Impurities
Question: What are the most likely impurities in my crude this compound sample?
Answer: The impurity profile of your sample is intrinsically linked to its synthetic route. However, several common impurities are frequently observed:
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Unreacted Starting Materials: The most common impurities are often the materials you started with. For example, if your synthesis involved the cyanation of a halogenated precursor like 7-methoxy-2-bromonaphthalene, residual starting material may persist.
-
Byproducts from Synthesis: Side reactions can generate structurally similar impurities. For instance, syntheses starting from 7-methoxy-1-tetralone can have intermediates from incomplete dehydrogenation.[2][3]
-
Hydrolysis Product (7-Methoxy-2-naphthoic acid): The nitrile group (-CN) is susceptible to hydrolysis, especially in the presence of acidic or basic residues and water, converting it to a carboxylic acid (-COOH).[4][5][6] This is a very common impurity if the reaction work-up or storage conditions are not anhydrous.
-
Residual Solvents: Solvents used in the reaction or initial purification steps (e.g., toluene, ethanol, ethyl acetate) can be trapped in the crystal lattice of the solid product.[7]
A general workflow for approaching the purification of crude this compound is outlined below.
Caption: General purification workflow for this compound.
FAQ 2: Troubleshooting Recrystallization
Recrystallization is often the first line of defense for purification, leveraging differences in solubility between the desired compound and impurities at different temperatures.[8][9]
Question: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What went wrong and how can I fix it?
Answer: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid crystal lattice. This is common for low-melting point compounds or when the solution is supersaturated at a temperature above the compound's melting point.[8]
Troubleshooting Steps:
-
Re-heat the Solution: Add a small amount of additional solvent to fully redissolve the oil.
-
Slow Down Cooling: Allow the flask to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools gradually can promote proper crystal formation. Rapid cooling is a primary cause of oiling out.[10]
-
Lower the Saturation Temperature: Add more solvent so that the solution is no longer saturated at the boiling point. The saturation point will now be at a lower temperature, hopefully below the melting point of your compound.
-
Change Solvents: The chosen solvent system may be too non-polar. Try a more polar solvent or a different solvent pair.
Question: My product won't crystallize out of solution, even after cooling in an ice bath. What should I do?
Answer: This indicates that your solution is not sufficiently supersaturated upon cooling, or that nucleation is inhibited.
Troubleshooting Steps:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic imperfections on the glass provide a surface for crystal growth to begin.[10]
-
Seed Crystals: If you have a small amount of pure product, add a single tiny crystal to the cold solution. This provides a template for crystallization.
-
-
Increase Concentration: You may have used too much solvent.[9] Gently heat the solution and evaporate some of the solvent to create a more concentrated solution, then attempt to cool it again.
-
Use a Two-Solvent System: If a single solvent is not working, a two-solvent system can be highly effective.[11] Dissolve your compound in a minimal amount of a "good" solvent (in which it is highly soluble). Then, slowly add a "poor" solvent (in which it is sparingly soluble) to the warm solution until it just becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the cloudiness, then cool slowly.[11]
| Solvent System | Comments | Typical Use Case |
| Ethanol/Water | A common and effective polar system.[12] | Good for moderately polar compounds. The ratio can be tuned for optimal results. |
| Toluene/Hexane | A non-polar system. | Effective for removing more polar impurities. |
| Ethyl Acetate/Hexane | A moderately polar system. | A versatile choice for many organic compounds.[12] |
| Dichloromethane/Hexane | Good for less polar compounds, but be mindful of the volatility of dichloromethane. | Useful when other systems fail, but requires careful handling. |
FAQ 3: Troubleshooting Column Chromatography
Column chromatography separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[13][14][15] It is ideal for separating mixtures with multiple components or impurities with similar polarity to the product.[13]
Question: How do I choose the right solvent system (eluent) for my column?
Answer: The ideal eluent system is determined using Thin Layer Chromatography (TLC) before running the column. The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.2-0.4 .
-
Rf (Retardation Factor): The ratio of the distance traveled by the compound to the distance traveled by the solvent front on a TLC plate.
-
Why 0.2-0.4? An Rf in this range ensures that the compound will move down the column at a reasonable rate, providing good separation from impurities with different Rf values, without requiring an excessive volume of solvent.[14]
TLC Method Development Protocol:
-
Dissolve a small amount of your crude product in a volatile solvent (e.g., dichloromethane).
-
Spot the solution onto several TLC plates.
-
Prepare different mobile phases with varying polarities (e.g., 10% Ethyl Acetate in Hexane, 20% EtOAc/Hex, 30% EtOAc/Hex).
-
Run the TLC plates in these different solvents.
-
Visualize the spots under a UV lamp. The solvent system that gives your product an Rf of ~0.3 is your starting point for the column.
Question: My compounds are running too fast (or not at all) on the column. What's wrong?
Answer: This is a common issue related to the polarity of the mobile phase.
-
Problem: Compounds run too fast (high Rf): Your eluent is too polar. It is competing too effectively with your compounds for binding sites on the stationary phase (typically polar silica gel).
-
Solution: Decrease the polarity of your eluent. For an ethyl acetate/hexane system, this means decreasing the percentage of ethyl acetate.
-
-
Problem: Compounds are stuck at the top (low/zero Rf): Your eluent is not polar enough to move the compounds down the column.
-
Solution: Increase the polarity of your eluent. For an ethyl acetate/hexane system, this means increasing the percentage of ethyl acetate.[13]
-
Caption: Troubleshooting common column chromatography issues.
Part 2: Standard Operating Protocols
Protocol 1: Recrystallization of this compound
This protocol provides a general guideline. The optimal solvent and volumes should be determined on a small scale first.
-
Solvent Selection: Based on small-scale tests, select a suitable solvent system (e.g., ethanol/water).
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask with a stir bar. Add the "good" solvent (ethanol) dropwise while heating and stirring until the solid just dissolves. Avoid adding a large excess.[9]
-
Hot Filtration (if necessary): If insoluble impurities are present, add a small excess of hot solvent and quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.[8]
-
Crystallization: Remove the solution from heat. If using a two-solvent system, add the "poor" solvent (water) dropwise to the hot solution until persistent cloudiness is observed. Add a few drops of the "good" solvent to clarify, then cover the flask.
-
Cooling: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.[10] Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[10]
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent. Determine the melting point and yield.
Protocol 2: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is a highly sensitive method for determining the purity of a sample.[16]
-
Column: A C18 reversed-phase column is a common starting point for compounds of this polarity.[17]
-
Mobile Phase: A mixture of acetonitrile and water or methanol and water is typical. A gradient elution (where the solvent composition changes over time) is often used to separate impurities with a wide range of polarities.
-
Detector: A UV detector set to a wavelength where the naphthalene ring system absorbs strongly (e.g., ~226 nm) is suitable.[18]
-
Sample Preparation: Prepare a dilute solution of your purified compound (e.g., ~1 mg/mL) in the mobile phase. Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the sample. A pure compound should ideally give a single, sharp, symmetrical peak. The presence of other peaks indicates impurities. The area of each peak is proportional to the concentration of the corresponding component, allowing for a quantitative assessment of purity (e.g., "99.5% area purity").
Part 3: Advanced Analytical Characterization
While HPLC provides excellent purity data, Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) provide structural confirmation and identify volatile impurities.
-
1H NMR (Proton NMR): This technique confirms the structure of the desired product and can detect and help identify impurities with different proton environments. Quantitative NMR (qNMR) can be used for precise purity determination against a certified internal standard.[19][20]
-
GC-MS (Gas Chromatography-Mass Spectrometry): This is the gold standard for identifying and quantifying volatile impurities, such as residual solvents.[21][22] The sample is vaporized and separated by GC, and then each component is analyzed by a mass spectrometer, which provides a molecular fingerprint.
References
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University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. [Link]
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Nelson, N. A., et al. (1960). 6-Methoxy-2-naphthoic Acid. Organic Syntheses, 40, 62. [Link]
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Wikipedia. (2023). Column chromatography. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
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Environmental Measurement Training Hub. (n.d.). III Analytical Methods. [Link]
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University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. [Link]
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Walla Walla University, Department of Chemistry. (n.d.). Recrystallization I. [Link]
-
Agency for Toxic Substances and Disease Registry. (2002). Chapter 7: Analytical Methods. In Toxicological Profile for Methoxychlor. [Link]
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Clark, J. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. [Link]
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Nacalai Tesque, Inc. (n.d.). Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]
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Masaryk University. (n.d.). Separation methods: Chromatography. [Link]
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Massachusetts Institute of Technology. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. MIT OpenCourseWare. [Link]
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University of Calgary, Department of Chemistry. (n.d.). Synthesis of Carboxylic Acids. [Link]
- CN109485601A - Preparation method of 7-methoxy-1-naphthylacetonitrile. (2019).
-
Kumar, S. (2022). Column Chromatography and its Methods in Separation for Constituents. Research and Reviews: Journal of Pharmacognosy and Phytochemistry. [Link]
-
University of Massachusetts, Department of Chemistry. (n.d.). Recrystallization. [Link]
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Veeprho. (n.d.). 7-Methoxy-1-naphthylacetonitrile | CAS 138113-08-3. [Link]
-
Bhardwaj, J., et al. (2023). Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures. Magnetic Resonance in Chemistry. [Link]
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Agilent Technologies. (2016). CHEMICAL PURITY ANALYSIS. [Link]
-
Chemspace. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. [Link]
- US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. (2013).
-
Ameline, A., et al. (2019). Identification and analytical characterization of seven NPS, by combination of 1H NMR spectroscopy, GC-MS and UPLC-MS/MS®, to resolve a complex toxicological fatal case. Forensic Science International. [Link]
- US3542822A - Hydrolysis of nitriles to carboxylic acids. (1970).
- US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine. (2009).
-
Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods. [Link]
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Kumar, A., et al. (2023). Purification Of 2-Methoxy Naphthalene by UV And IR Spectroscopic Methods. Journal of Survey in Fisheries Sciences. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. [Link]
-
Friedman, L., & Shechter, H. (1960). p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 40, 68. [Link]
-
Dutscher. (n.d.). Protein purification troubleshooting guide. [Link]
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Chemass. (n.d.). Pharmaceutical Impurity Analysis Overview. [Link]
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Novák, O., et al. (2003). Efficiency of different methods of extraction and purification of cytokinins. Talanta. [Link]
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PWT Chemicals. (n.d.). Trouble Shooting Guide for Industrial Membrane Cleaning. [Link]
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de Miranda, A. S., et al. (2003). Enzymatic hydrolysis of esters from 2-carboxy-6-methoxy-2,3-dihydrobenzofuran acid. Journal of Molecular Catalysis B: Enzymatic. [Link]
-
Lindon, J. C., et al. (2000). HPLC-NMR, Pharmaceutical Applications. In Encyclopedia of Spectroscopy and Spectrometry. [Link]
-
Harris, C. S., et al. (2022). Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs). Metabolites. [Link]
-
Avula, B., et al. (2009). Towards a Synthesis of Naphthalene Derived Natural Products. Molecules. [Link]
Sources
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- 22. agilent.com [agilent.com]
Technical Support Center: Navigating the Scale-Up of 7-Methoxy-2-naphthonitrile Production
Welcome to the technical support center for the synthesis and scale-up of 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the production of this key intermediate. Our focus is on providing practical, field-proven insights grounded in chemical principles to ensure the successful transition from bench-scale synthesis to larger-scale production.
I. Foundational Synthesis and Scale-Up Workflow
The most common and scalable synthetic route to this compound involves the palladium-catalyzed cyanation of a 7-methoxy-2-halonaphthalene, typically 7-methoxy-2-bromonaphthalene. This approach offers high yields and good functional group tolerance. However, transitioning this synthesis to a larger scale introduces a unique set of challenges that require careful consideration and control.
Below is a generalized workflow for the production of this compound, highlighting critical control points for scale-up.
Technical Support Center: Synthesis of 7-Methoxy-2-naphthonitrile
Welcome to the technical support resource for the synthesis of 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and answers to frequently asked questions, with a specific focus on the critical role of solvents in achieving optimal reaction outcomes.
Introduction: The Synthetic Challenge
This compound is a key intermediate in the synthesis of various pharmaceuticals, most notably the antidepressant Agomelatine.[1][2][3] The introduction of the nitrile group onto the naphthalene core is a pivotal step, and its success is highly dependent on the reaction conditions, particularly the choice of solvent. The solvent not only dictates the solubility of reactants but also influences the reaction mechanism, rate, and ultimately, the yield and purity of the final product. This guide provides field-proven insights into navigating the complexities of this synthesis.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, presented in a question-and-answer format.
Question 1: Why is my reaction yield consistently low or the reaction failing to proceed to completion?
Answer: This is one of the most common issues and is frequently linked to solvent choice and reaction setup.
-
Cause 1: Poor Solubility of Cyanide Source: The most common synthetic routes involve the reaction of a 7-methoxy-2-halonaphthalene with a cyanide salt (e.g., KCN, NaCN, Zn(CN)₂).[4][5] These inorganic salts have very limited solubility in many organic solvents. If the cyanide salt is not sufficiently dissolved or available in the reaction medium, the reaction rate will be severely diminished.
-
Solution 1: Employ a Polar Aprotic Solvent. Solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are highly effective for this synthesis.[1][4][6] Their high polarity helps to dissolve the cyanide salt, while their aprotic nature prevents the solvation and deactivation of the cyanide nucleophile, which can occur in protic solvents like ethanol or water.
-
Cause 2: Catalyst Poisoning (for Palladium-Catalyzed Reactions): In modern palladium-catalyzed cyanations, excess cyanide ions in solution can coordinate to the palladium center and inhibit its catalytic activity.[7]
-
Solution 2: Controlled Addition & Ligand Choice. The order of reagent addition can be critical. In some cases, slow addition of the cyanide source can maintain a low concentration in solution, preventing catalyst poisoning. Furthermore, the choice of a suitable phosphine ligand is crucial to stabilize the palladium catalyst and facilitate the reaction cycle.[4][5]
-
Cause 3: Insufficient Reaction Temperature: Aromatic nucleophilic substitution and palladium-catalyzed cross-coupling reactions often require significant thermal energy to overcome the activation barrier.[8]
-
Solution 3: Optimize Temperature. For cyanations using a palladium catalyst with an aryl bromide, temperatures in the range of 120-150 °C in a solvent like DMF are often required.[6] Always consult literature for the specific catalytic system you are using, as milder conditions are achievable with modern catalysts.[5][9]
Question 2: My final product is contaminated with impurities, particularly the corresponding amide or carboxylic acid. What is the cause?
Answer: The presence of amide or carboxylic acid impurities indicates the hydrolysis of the nitrile group.
-
Cause: Presence of Water. The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, especially at elevated temperatures, to first form an amide and then a carboxylic acid.[10] Water can be introduced from wet solvents, reagents, or atmospheric moisture.
-
Solution: Use Anhydrous Conditions.
-
Dry Solvents: Use freshly distilled or commercially available anhydrous solvents.
-
Dry Reagents: Ensure all reagents, including the starting halide and cyanide source, are thoroughly dried before use.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. This is especially critical for reactions running for extended periods at high temperatures.
-
Question 3: I am observing the formation of side products from the reaction of the solvent itself. Why is this happening?
Answer: This is a known issue with certain polar aprotic solvents under specific conditions.
-
Cause: Solvent Reactivity. DMF, while an excellent solvent, can decompose at high temperatures or in the presence of strong bases to form dimethylamine and carbon monoxide. The generated dimethylamine can act as a nucleophile, leading to byproducts.
-
Solution: Choose an Alternative High-Boiling Point Solvent or Modify Conditions.
-
Use DMSO: Dimethyl sulfoxide is often a more stable alternative for high-temperature reactions. A patent for a related synthesis specifies a mixture of DMSO and water.[1]
-
Lower Reaction Temperature: If possible, utilize a more active modern palladium catalyst system that allows the reaction to proceed at a lower temperature (e.g., < 120 °C), minimizing solvent decomposition.[5]
-
Visualizing the Troubleshooting Process
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: A decision tree for troubleshooting common synthesis issues.
Solvent Selection Guide
The choice of solvent is arguably the most critical parameter in this synthesis. The reaction typically follows a nucleophilic aromatic substitution pathway, which may be transition-metal-catalyzed. The solvent's properties directly impact the stabilization of intermediates and the solubility of key reagents.
| Solvent Class | Example(s) | Role & Impact on Synthesis | Recommendation |
| Polar Aprotic | DMF, DMSO, NMP | Excellent. High dielectric constant stabilizes charged intermediates common in SNAr mechanisms.[11] Effectively solvates the cation of the cyanide salt (e.g., K⁺), leaving a "naked," highly nucleophilic cyanide anion (CN⁻) to participate in the reaction. | Highly Recommended. These are the solvents of choice for achieving high yields and reasonable reaction rates. |
| Polar Protic | Ethanol, Water, Methanol | Poor. These solvents have labile protons (O-H) that can hydrogen-bond with the cyanide anion. This solvation shell shields the nucleophile, drastically reducing its reactivity.[12] Can also participate in side reactions like solvolysis. | Not Recommended. Avoid for the primary cyanation step unless specified in a particular protocol (e.g., as a co-solvent for workup).[1] |
| Nonpolar | Toluene, Hexane, Benzene | Very Poor. Unable to dissolve inorganic cyanide salts, leading to a heterogeneous mixture with virtually no reaction. They also do not stabilize the charged intermediates required for the reaction to proceed. Toluene may be used in specific aromatization steps of precursors.[2][13][14] | Not Recommended for Cyanation. Only suitable for specific, non-cyanation steps in a multi-step synthesis route. |
Frequently Asked Questions (FAQs)
Q: What is the most common starting material for this synthesis? A: The most prevalent laboratory and industrial starting material is a 7-methoxy-2-halonaphthalene, such as 6-bromo-2-methoxynaphthalene.[15] This allows for a direct displacement of the halide with a cyanide group, often using a palladium catalyst. Other routes starting from 7-methoxy-1-tetralone also exist.[1][2][3]
Q: Which cyanide source should I use: KCN, NaCN, or Zn(CN)₂? A: KCN and NaCN are common and inexpensive but are highly toxic. Zn(CN)₂ is less toxic and is often used in modern palladium-catalyzed reactions as it can help mitigate catalyst poisoning by slowly releasing cyanide ions. K₄[Fe(CN)₆] is an even less toxic alternative that has gained popularity.[6][9] The choice depends on your catalytic system, safety protocols, and reaction conditions.
Q: How do I purify the final this compound product? A: The crude product is typically purified by recrystallization or column chromatography. A patent describes recrystallization from an ethanol/water mixture.[13] Another procedure mentions purification by high-vacuum short path distillation followed by recrystallization from benzene-hexane.[15] The choice of method depends on the scale of the reaction and the nature of the impurities.
Q: Can I use a copper catalyst instead of palladium? A: Yes, the Rosenmund-von Braun reaction uses stoichiometric amounts of copper(I) cyanide (CuCN) at high temperatures and is a classic method for this transformation.[8] However, palladium-catalyzed methods are generally more versatile, require only catalytic amounts of the metal, and often proceed under milder conditions with a broader substrate scope.[5][6]
Experimental Protocol: Palladium-Catalyzed Cyanation
This protocol is a representative example based on established principles of palladium-catalyzed cyanation of aryl bromides.[6] Warning: This reaction involves highly toxic cyanide salts and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE) and emergency procedures in place.
Reagents & Equipment
-
6-bromo-2-methoxynaphthalene (1.0 eq)
-
Zinc Cyanide, Zn(CN)₂ (0.6 eq)
-
Palladium(II) Acetate, Pd(OAc)₂ (0.02 eq)
-
Dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine (XPhos) (0.04 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure Workflow
Caption: General experimental workflow for the synthesis.
Step-by-Step Method
-
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 6-bromo-2-methoxynaphthalene, Pd(OAc)₂, and the phosphine ligand.
-
Inert Atmosphere: Seal the flask and condenser with septa. Evacuate the flask and backfill with an inert gas (e.g., nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMF via a syringe through the septum. Stir the mixture for 10-15 minutes to allow for catalyst pre-formation.
-
Cyanide Addition: Carefully add Zn(CN)₂ to the flask.
-
Heating & Monitoring: Heat the reaction mixture to the target temperature (e.g., 130 °C) and maintain vigorous stirring. Monitor the disappearance of the starting material by taking small aliquots and analyzing them by TLC or GC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Caution: The aqueous layers will contain cyanide and must be quenched with bleach or another appropriate method before disposal according to institutional safety guidelines.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel or by recrystallization to yield pure this compound.
References
Sources
- 1. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 2. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. thieme-connect.de [thieme-connect.de]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Aromatic Nucleophilic Substitution [fishersci.se]
- 12. Preparation of Nitriles - Chemistry Steps [chemistrysteps.com]
- 13. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 14. EP1564205B1 - Process for synthesizing (7-methoxy-1-naphthyl) acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Temperature Control in 7-Methoxy-2-naphthonitrile Synthesis
Welcome to the technical support center for the synthesis of 7-Methoxy-2-naphthonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the critical role of temperature control in this synthetic process. Here, we will address common issues, explain the underlying chemical principles, and offer detailed troubleshooting protocols to ensure the successful and reproducible synthesis of this important intermediate.
I. Core Principles: The "Why" Behind Temperature Control
The synthesis of this compound, a key precursor in the production of pharmaceuticals like Agomelatine, typically involves a nucleophilic aromatic substitution (SNAr) reaction.[1][2] In this process, a cyanide source displaces a leaving group (often a halide) on the 7-methoxynaphthalene scaffold. Temperature is a paramount parameter in these reactions for several reasons:
-
Reaction Kinetics: Like most chemical reactions, the rate of the SNAr reaction is highly dependent on temperature. Higher temperatures generally lead to faster reaction rates. However, an excessively high temperature can promote the formation of undesired byproducts.
-
Solubility: The solubility of reactants, particularly the cyanide source (e.g., potassium cyanide), in the solvent system is influenced by temperature. Ensuring adequate solubility is crucial for a homogeneous reaction mixture and consistent reaction kinetics.
-
Side Reactions: Competing side reactions, such as hydrolysis of the nitrile group or decomposition of reactants and products, can be accelerated at elevated temperatures. Precise temperature control is essential to minimize these pathways and maximize the yield of the desired product.
-
Exothermic Events: Cyanation reactions can be exothermic.[3] Inadequate temperature control can lead to a runaway reaction, posing a significant safety hazard and leading to a loss of product.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, with a focus on temperature-related causes and their remedies.
Issue 1: Low or No Product Yield
Question: My reaction has run for the prescribed time, but analysis (TLC, HPLC) shows little to no formation of this compound. What are the potential temperature-related causes?
Answer:
Low or no product yield is a common issue that can often be traced back to improper temperature management. Here are the likely culprits and how to address them:
-
Cause A: Reaction Temperature is Too Low. The activation energy for the nucleophilic attack of the cyanide ion on the aromatic ring may not be met if the temperature is insufficient. This is especially true for less reactive aryl halides.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments and monitor the reaction progress closely. Be mindful of the solvent's boiling point and the thermal stability of your reactants. A kinetic study at different temperatures (e.g., 65°C, 75°C, and 85°C) can help determine the optimal temperature for your specific conditions.[4]
-
-
Cause B: Poor Solubility of Cyanide Salt. If the cyanide salt is not adequately dissolved, the concentration of the nucleophile in the solution will be too low for the reaction to proceed efficiently.
-
Solution: Ensure your solvent system is appropriate and consider a modest increase in temperature to improve solubility. Some protocols utilize a mixture of solvents, such as DMSO and water, to aid in dissolving the cyanide salt.[5] A reaction temperature of around 65°C has been shown to be effective in such systems.[5]
-
-
Cause C: Incomplete Activation of the Leaving Group. In some synthetic routes, an in-situ activation of a leaving group is required. This activation step may itself be temperature-dependent.
-
Solution: Review the literature for the specific activation requirements of your chosen leaving group. Ensure that the temperature for this step is reached and maintained for the necessary duration before proceeding with the cyanation.
-
Experimental Protocol: Optimizing Reaction Temperature for Cyanation
-
Set up three parallel reactions in a controlled temperature environment (e.g., a heating block or oil bath).
-
Charge each reactor with the 7-methoxy-naphthalene precursor, solvent, and any catalysts.
-
Bring each reactor to its target temperature (e.g., 60°C, 70°C, 80°C) and allow it to equilibrate.
-
Add the cyanide source to each reactor simultaneously.
-
Take aliquots from each reaction at regular intervals (e.g., every 30 minutes) and quench them appropriately.
-
Analyze the aliquots by HPLC or GC to determine the rate of product formation and the appearance of any impurities.
-
Plot the concentration of the product versus time for each temperature to determine the optimal balance between reaction rate and purity.
Issue 2: Formation of Significant Impurities
Question: My reaction is producing the desired this compound, but I am also observing significant amounts of impurities. How can temperature control help?
Answer:
The formation of impurities is often a direct consequence of running the reaction at a suboptimal temperature. Here's a breakdown of common temperature-related side reactions:
-
Cause A: Reaction Temperature is Too High. Excessive heat can lead to several undesirable outcomes:
-
Decomposition: The starting material, product, or reagents may decompose at high temperatures. The thermal stability of this compound should be considered.
-
Side Reactions: Higher temperatures can provide the activation energy for competing reaction pathways, leading to byproducts. For instance, if water is present, hydrolysis of the nitrile to a carboxylic acid or amide can occur, especially under basic conditions.
-
Solution: Carefully control the reaction temperature to the lowest effective level that still provides a reasonable reaction rate. Based on literature, a temperature of 65°C has been successfully used to achieve a quantitative yield.[5] If impurity levels are high, consider reducing the temperature by 5-10°C.
-
-
Cause B: Localized Hotspots. Poor mixing in a large-scale reaction can lead to localized areas of high temperature, even if the external heating bath is at the correct setting.
-
Solution: Ensure efficient stirring throughout the reaction. For larger vessels, consider using an overhead stirrer with a properly designed impeller to guarantee a homogenous temperature distribution.
-
Workflow for Diagnosing and Mitigating Impurity Formation
Caption: A decision-making workflow for troubleshooting impurity formation.
III. Frequently Asked Questions (FAQs)
Q1: What is the ideal temperature range for the synthesis of this compound?
A1: The ideal temperature is highly dependent on the specific synthetic route, including the starting material, leaving group, cyanide source, and solvent system. However, for the common method involving the cyanation of a 7-methoxy-naphthalene derivative, a temperature range of 60-80°C is often a good starting point. A specific patent describes a process where the reaction mixture is heated to 65°C and maintained for 3 hours, resulting in a quantitative yield.[5] It is crucial to perform small-scale optimization experiments to determine the optimal temperature for your specific conditions.
Q2: Can the cyanation reaction be performed at room temperature?
A2: While some nucleophilic aromatic substitution reactions can proceed at room temperature, the cyanation of an aryl halide typically requires heating to overcome the activation energy barrier.[6][7] Without an activating group (like a nitro group) in the ortho or para position, the aromatic ring is less susceptible to nucleophilic attack at ambient temperatures.[8]
Q3: How critical is the initial temperature control during the addition of reagents?
A3: It can be very critical, especially if the reaction is exothermic. For some related syntheses, the initial addition of reagents is performed at a reduced temperature (e.g., 5°C) to control the initial exotherm before heating the reaction to the target temperature.[5] This controlled addition prevents a rapid, uncontrolled temperature spike that could lead to byproduct formation or a runaway reaction.
Q4: Are there any specific safety precautions related to temperature control in this reaction?
A4: Yes. Given that cyanide salts are highly toxic and the reaction can be exothermic, stringent safety measures are necessary. Always conduct the reaction in a well-ventilated fume hood. Use a reliable temperature controller and a secondary containment for the heating bath. Have an appropriate quenching agent (e.g., a solution of ferrous sulfate and sodium hydroxide) readily available to neutralize the cyanide in case of a spill or emergency.
IV. Quantitative Data Summary
| Parameter | Recommended Range | Rationale | Reference |
| Reaction Temperature | 60 - 80 °C | Balances reaction rate and minimization of side reactions. | [5] |
| Initial Reagent Addition Temperature | 0 - 10 °C | Controls initial exotherm for safety and purity. | [5] |
| Temperature Monitoring Frequency | Continuous or every 5-10 min | Ensures tight control and early detection of deviations. | General Lab Practice |
V. References
-
Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine. Google Patents.
-
Directed nucleophilic aromatic substitution reaction. RSC Publishing.
-
Room-Temperature Nucleophilic Aromatic Substitution of 2-Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. ACS Publications.
-
Nucleophilic aromatic substitution. Wikipedia.
-
Kinetic Study of the Reaction Between 7-Methoxy-1-Tetralone and Glyoxylic Acid via Basic Catalysis. MDPI.
-
The Role of 7-Methoxy-1-naphthylacetonitrile in Pharmaceutical Synthesis.
-
Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis.
-
Examining thermal stability and structure property relationships in coatings based on linear aromatic poly(methoxy-thiocyanurate)s. ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. Directed nucleophilic aromatic substitution reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: 7-Methoxy-2-naphthonitrile Synthesis
This guide outlines the technical workup and troubleshooting procedures for the synthesis of 7-Methoxy-2-naphthonitrile .
Note on Chemical Identity: This guide specifically addresses the 2-naphthonitrile (cyano group directly attached to the naphthalene ring), a precursor often confused with 7-Methoxy-1-naphthylacetonitrile (the Agomelatine intermediate).[1] Ensure your target matches the structure: C₁₂H₉NO .[2]
Module 1: Critical Safety & Quenching Protocols
Status: RED ALERT Scope: Handling Cyanide Residues & Gas Evolution.
Whether you utilized a Palladium-catalyzed route (Zn(CN)₂) or the Rosenmund-von Braun reaction (CuCN), your crude reaction mixture contains active cyanide species.[1] Standard acidic workups are strictly prohibited until oxidative quenching is complete to prevent HCN gas generation.
Protocol A: Oxidative Quenching (Universal)
Use this for Zn(CN)₂ or K₄[Fe(CN)₆] routes.
-
Cool the reaction mixture to 0°C.
-
Dilute with Ethyl Acetate (EtOAc) or Toluene (ratio 1:1 to reaction volume).
-
Quench by slowly adding 50% saturated aqueous Sodium Hypochlorite (Bleach) or 30% Hydrogen Peroxide .
-
Stir vigorously for 30–60 minutes.
-
Test aqueous layer with starch-iodide paper (should turn blue, indicating excess oxidant).
Protocol B: Copper Complex Breakdown (Rosenmund-von Braun)
Use this for CuCN routes to prevent the formation of insoluble "Red Mud" emulsions.
-
Dilute the hot reaction mixture (approx. 60°C) with Toluene.
-
Add a solution of FeCl₃ (3 equiv dissolved in 0.1 M HCl) OR Ethylenediamine (EDA) (10% aq. solution) .
-
FeCl₃ Method: Oxidizes Cu(I) to soluble Cu(II) species.[1]
-
EDA Method: Chelates Copper, pulling it into the aqueous phase as a blue/purple complex.
-
-
Filter through a Celite pad if solid residues persist before phase separation.
Module 2: Phase Separation & Extraction
Status: CAUTION Scope: Solubility Management & Emulsion Breaking.
This compound is a flat, lipophilic molecule.[1] It exhibits strong
Solubility Profile
| Solvent | Solubility (25°C) | Usage in Workup |
| Dichloromethane (DCM) | High | Excellent for extraction. |
| Ethyl Acetate (EtOAc) | Moderate/High | Preferred (Green chemistry). |
| Toluene | High | Good for hot extractions. |
| Water | Negligible | Waste phase. |
| Ethanol/Methanol | Low (Cold) | Recrystallization solvent. |
| Hexanes/Heptane | Very Low | Anti-solvent for precipitation. |
Troubleshooting Extraction Issues
User Report: "A solid precipitate formed at the interface during extraction."
-
Diagnosis: The product has crystallized due to cooling or low solvent volume.
-
Remediation:
User Report: "I have a persistent emulsion."
-
Diagnosis: Naphthalene derivatives often act as surfactants when impurities are present.[1]
-
Remediation: Add Brine (saturated NaCl) . If that fails, add a small amount of Methanol to the organic layer to disrupt surface tension.
Module 3: Purification & Polishing
Status: OPTIMIZATION Scope: Metal Scavenging & Crystallization.
Step 1: Metal Scavenging (Crucial for Pharma Applications)
If Pd or Cu catalysts were used, simple extraction is insufficient.
-
Solid Phase Scavenging: Add SiliaMetS® Thiol or Charcoal (10 wt% relative to product) to the organic phase. Stir for 2 hours at 40°C, then filter.
-
Wash: Wash the organic layer with 10% aqueous Ammonia (removes Cu traces) or 0.5 M EDTA solution (removes Pd).
Step 2: Recrystallization (Preferred over Chromatography)
Chromatography is often difficult due to the "streaking" of naphthalene compounds on silica.
-
Solvent System: Ethanol (EtOH) or Ethanol/Water (9:1).[1]
-
Procedure:
-
Dissolve crude solid in boiling EtOH.
-
Perform a hot filtration to remove inorganic salts (Cu/Zn residues).
-
Allow to cool slowly to Room Temp, then to 4°C.
-
Seed Crystals: If oiling occurs, scratch the flask or add a seed crystal of pure nitrile.
-
-
Yield Check: this compound typically crystallizes as white/off-white needles.[1]
Module 4: Process Logic Visualization
Workflow Decision Tree
Caption: Logical flow for selecting the correct quenching and purification pathway based on the synthesis method.
Module 5: FAQ & Troubleshooting
Q1: My product is colored (Yellow/Green) after the column. How do I fix this?
-
Cause: Trace transition metals (Pd or Cu) or homocoupling byproducts (binaphthyls).
-
Fix: Do not re-column. Perform a recrystallization from Ethanol . If color persists, dissolve in EtOAc and wash with 1M HCl followed by a Thiol-based scavenger treatment.[1]
Q2: The yield is lower than expected (<50%). Where did it go?
-
Cause 1 (Sublimation): Naphthalenes sublime easily.[1] Did you dry it under high vacuum (>0.1 mmHg) for too long or at high heat?
-
Cause 2 (Hydrolysis): Did you use a strong acid wash? The nitrile can hydrolyze to the amide (7-methoxy-2-naphthamide) or acid. Check IR for Carbonyl peaks (~1680 cm⁻¹).
Q3: Can I use DMF for the reaction? It’s hard to remove.
-
Answer: Yes, DMF is standard for these reactions. To remove it:
-
Method A: Wash the organic extract 5x with Water (DMF partitions into water).
-
Method B: Wash 2x with 5% LiCl solution (increases partition coefficient of DMF into aqueous phase).
-
References
-
Buchwald, S. L., et al. (2015).[6] "Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media." Organic Letters.
- Relevance: Defines the Pd/Zn(CN)₂ protocol and safety quenching for nitriles.
-
Ellis, G. P., & Romney-Alexander, T. M. (1987). "Cyanation of Aromatic Halides." Chemical Reviews.
-
Relevance: Authoritative review on Rosenmund-von Braun reaction workup and copper removal.[1]
-
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical.[1]
- Relevance: Standard protocols for recrystallization of naphthalene derivatives and nitrile hydrolysis prevention.
-
Sigma-Aldrich. (2024). "7-Methoxy-2-naphthol Product Data & Safety."
- Relevance: Physical property data for the precursor, aiding in solubility logic for the deriv
Sources
- 1. 7-Methoxy-2-naphthol | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. mt.com [mt.com]
- 6. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
dealing with low reactivity of starting materials for 7-Methoxy-2-naphthonitrile
Current Status: Operational Ticket ID: #AG-CN-7M2N Subject: Overcoming Low Reactivity in Cyanation of 7-Methoxy-2-naphthyl Halides
Executive Summary: The "Electron-Rich" Paradox
Welcome to the Technical Support Center. You are likely encountering stalled reactions or poor yields when attempting to synthesize 7-Methoxy-2-naphthonitrile .
The Core Problem: The methoxy group (-OMe) at position 7 is a strong Electron Donating Group (EDG) . Through resonance, it pushes electron density into the naphthalene ring.
-
Impact on Nucleophilic Substitution (CuCN): The ring is too electron-rich, repelling the nucleophilic cyanide ion (
). -
Impact on Palladium Catalysis: The C–Halogen bond is strengthened (increased double-bond character), making the oxidative addition step (the first step of the catalytic cycle) significantly slower and energetically demanding.
This guide provides engineered solutions to bypass these electronic barriers.
Diagnostic Workflow
Before proceeding, identify your starting material and current bottleneck using the logic tree below.
Troubleshooting Modules
Module A: The Palladium Stagnation (Oxidative Addition Failure)
Symptom: You are using standard conditions (Pd(PPh3)4 or Pd(dppf)Cl2) and seeing <20% conversion. The starting material remains untouched.
Technical Root Cause: The 7-OMe group increases the electron density of the aryl ring. Standard phosphine ligands are not electron-rich enough to force the Palladium(0) species to insert into the electron-rich Ar–Br bond.
The Fix: Ligand Engineering You must switch to bulky, electron-rich alkylphosphines . These ligands increase the electron density on the metal center, accelerating oxidative addition.
Recommended Protocol (Self-Validating):
-
Catalyst:
(Tris(dibenzylideneacetone)dipalladium(0)) -
Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) or Xantphos .
-
Cyanide Source:
(Zinc Cyanide) - Releases CN slowly, preventing catalyst poisoning.
| Reagent | Equivalents | Role |
| 7-Methoxy-2-bromonaphthalene | 1.0 | Substrate |
| 0.6 | Cyanide Source (0.6 eq provides 1.2 eq CN) | |
| 0.02 (2 mol%) | Pd Source | |
| SPhos | 0.08 (8 mol%) | Ligand (High L:M ratio essential) |
| DMF / Water (99:1) | Solvent | Polymetallic activation |
Step-by-Step:
-
Degas: Sparge DMF with Argon for 30 mins. Oxygen kills this catalyst instantly.
-
Mix: Add reagents to a dry vial.
-
Heat: Stir at 100°C for 12 hours.
-
Checkpoint: Spot TLC. If SM persists, add 1 mol% PMHS (Polymethylhydrosiloxane). This reducing agent reactivates oxidized Pd(II) back to Pd(0).
Why this works: SPhos is structurally designed to facilitate oxidative addition into electron-rich aryl chlorides and bromides [1].
Module B: The Classical "Sludge" (Rosenmund-von Braun)
Symptom: Reaction turns into a black tar; workup is impossible; yield is inconsistent (30-50%).
Technical Root Cause: Traditional CuCN requires temperatures >180°C. At this heat, the 7-OMe group makes the ring susceptible to side reactions (demethylation) and polymerization. The copper salts form insoluble complexes with the product.
The Fix: Ionic Liquid Acceleration or Amine Promotion Do not use neat DMF at reflux. Use a promoter to lower the activation energy.
Recommended Protocol:
-
Reagents: Starting Bromide (1.0 eq), CuCN (1.2 eq).
-
Additive: N,N'-Dimethylethylenediamine (DMEDA) (0.5 eq) OR 1-Butyl-3-methylimidazolium bromide ([bmim]Br) as solvent.
Step-by-Step (DMEDA Method):
-
Combine Aryl Bromide, CuCN, and DMEDA in Toluene (yes, Toluene, not DMF).
-
Heat to 110°C (significantly lower than the usual 180°C).
-
Mechanism: DMEDA acts as a bidentate ligand for Copper, breaking up the polymeric CuCN chains and making the "active" cyanide species more soluble and nucleophilic [2].
-
Workup: Quench with aqueous
(30%) to dissolve copper salts as deep blue complexes, releasing the nitrile into the organic layer.
Module C: The "Escape Hatch" (Triflate Route)
Symptom: The bromide is simply too unreactive due to steric/electronic combinations.
Technical Root Cause: The C-Br bond energy is too high.
The Fix: Convert the corresponding phenol (7-methoxy-2-naphthol) to a Triflate (OTf) . The triflate group is a "pseudo-halogen" but is a much better leaving group (super-leaving group) than bromide.
Workflow:
-
Triflation: 7-methoxy-2-naphthol +
(Triflic anhydride) + Pyridine 7-Methoxy-2-naphthyl triflate . -
Cyanation: The Triflate reacts with
and at mild temperatures (60-80°C ) because the C-OTf bond is highly polarized and prone to oxidative addition, overcoming the electron-donating effect of the methoxy group [3].
Mechanistic Visualization
Understanding the failure point in the catalytic cycle is crucial for troubleshooting.
Frequently Asked Questions (FAQ)
Q: My product is contaminated with a phenol (7-methoxy-2-naphthol). Why? A: This is likely demethylation or hydrolysis. If you used high-temp CuCN (Module B), Lewis acidic copper at >150°C can cleave the methyl ether. Solution: Switch to the lower-temperature Pd-catalyzed route (Module A) or the DMEDA-promoted Copper route.
Q: Can I use K4[Fe(CN)6] instead of Zn(CN)2?
A: Yes, and it is non-toxic. However, Ferrocyanide requires higher temperatures (120-140°C) and a heterogeneous catalyst system. For this specific electron-rich substrate,
Q: The reaction turns black immediately. Is this bad? A: In Pd-chemistry, immediate black precipitation usually means "Palladium Black" formation (catalyst death). This means your ligand (SPhos/Xantphos) was not in excess or oxygen was present. Solution: Increase Ligand:Pd ratio to 4:1 and degas solvents thoroughly.
References
-
Cohen, D. T., & Buchwald, S. L. (2015).[1] Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(2), 202–205.[1] [Link]
-
Zanon, J., Klapars, A., & Buchwald, S. L. (2003).[2] Copper-Catalyzed Domino Halogen Exchange−Cyanation of Aryl Bromides. Journal of the American Chemical Society, 125(10), 2890–2891. [Link]
-
Littke, A., et al. (2007).[2] Palladium-Catalyzed Cyanation of Aryl Chlorides and Triflates.[3][4][5] Organic Letters, 9(9), 1711–1714.[2] [Link]
-
Schareina, T., Zapf, A., & Beller, M. (2004). Potassium Hexacyanoferrate(II)—A New, Eco-Friendly Cyanating Agent for the Palladium-Catalyzed Cyanation of Aryl Halides. Chemical Communications, (12), 1388-1389. [Link]
Sources
- 1. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 2. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 3. Mild palladium-catalyzed cyanation of (hetero)aryl halides and triflates in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dspace.mit.edu [dspace.mit.edu]
characterization of unexpected byproducts in 7-Methoxy-2-naphthonitrile synthesis
This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of 7-Methoxy-2-naphthonitrile, a key intermediate in various pharmaceutical applications. The information presented here is grounded in established chemical principles and practical laboratory experience to address common challenges and unexpected outcomes.
Introduction
The synthesis of this compound is a critical step in the production of several active pharmaceutical ingredients. While various synthetic routes exist, each presents unique challenges, including the formation of unexpected byproducts that can complicate purification and reduce overall yield. This guide offers a structured approach to identifying, characterizing, and mitigating the formation of these impurities.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section is formatted as a series of questions and answers to directly address problems you may encounter during the synthesis.
Question 1: My reaction is sluggish, and upon workup, I've isolated a significant amount of a byproduct that appears to be the corresponding amide or carboxylic acid. What is happening and how can I prevent this?
Answer:
The presence of 7-methoxy-2-naphthamide or 7-methoxy-2-naphthoic acid indicates that your nitrile product is undergoing hydrolysis.[1][2][3] This is a common side reaction, especially if your reaction conditions have any residual moisture or if the workup procedure is not carefully controlled.
Causality:
Nitrile hydrolysis can be catalyzed by both acidic and basic conditions.[2][4][5] The reaction proceeds in two stages: first, the nitrile is hydrolyzed to an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.[1][2] The vigor of the reaction conditions, such as high temperatures and prolonged reaction times, can favor the formation of the carboxylic acid over the amide.[2]
Step-by-Step Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware and solvents before use. If the reaction is sensitive to moisture, perform it under an inert atmosphere (e.g., nitrogen or argon).
-
Control pH During Workup: If your synthesis involves a cyanation reaction, the workup conditions are critical.
-
Acidic Workup: Be mindful that strong acidic conditions used to neutralize the reaction mixture can promote hydrolysis. Use a dilute acid and keep the temperature low (e.g., an ice bath) during neutralization.
-
Basic Workup: Similarly, strong basic conditions can lead to the formation of the carboxylate salt. If a basic wash is necessary, use a mild base like sodium bicarbonate and perform the wash quickly at a low temperature.
-
-
Minimize Reaction Time and Temperature: If the primary reaction allows, consider running it at a lower temperature or for a shorter duration to minimize the opportunity for hydrolysis of the product.
-
Characterization of Byproducts:
-
FT-IR Spectroscopy: Look for the characteristic C=O stretch of the amide (around 1650 cm⁻¹) or the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹).
-
¹H NMR Spectroscopy: The amide protons will appear as broad singlets, and the carboxylic acid proton will be a very broad singlet far downfield.
-
Mass Spectrometry: The mass of the amide will be 18 units higher (addition of H₂O) and the carboxylic acid will be 17 units higher (addition of H₂O and loss of NH₃) than the desired nitrile product.
-
Question 2: I've observed a byproduct with the same mass as my starting material (e.g., 7-methoxy-2-bromonaphthalene), but with a different retention time on LC-MS. What could this be?
Answer:
This is likely an isomeric byproduct. Depending on the synthetic route, you may be forming other methoxy-naphthonitrile isomers. For instance, if starting from a precursor with the potential for substitution at other positions on the naphthalene ring, you could be generating isomers like 2-methoxy-1-naphthonitrile or 7-methoxy-1-naphthonitrile.
Causality:
The regioselectivity of the cyanation reaction is crucial. The electronic and steric properties of the naphthalene ring system, along with the reaction conditions (catalyst, solvent, temperature), will dictate the position of the incoming cyanide group.
Step-by-Step Troubleshooting Protocol:
-
Confirm the Structure of Your Starting Material: Use analytical techniques like NMR to ensure the purity and correct isomeric form of your starting material.
-
Optimize Reaction Conditions:
-
Catalyst Choice: For palladium-catalyzed cyanations, the choice of ligand can significantly influence regioselectivity. Experiment with different phosphine ligands to favor the desired isomer.
-
Temperature Control: Reaction temperature can affect the kinetic versus thermodynamic control of the reaction, potentially leading to different isomer ratios.
-
-
Characterization of Isomers:
-
Chromatography: Isomers can often be separated by careful column chromatography or preparative HPLC.
-
NMR Spectroscopy: 2D NMR techniques like COSY, HSQC, and HMBC are invaluable for definitively assigning the structure of each isomer by looking at the coupling patterns of the aromatic protons.[6]
-
Reference Standards: If available, compare the retention times and spectral data of your byproducts with authentic reference standards of known isomers.
-
Question 3: My final product is a dark, tarry substance, and the yield is very low. What are the likely causes?
Answer:
The formation of dark, polymeric material suggests decomposition of either the starting materials, intermediates, or the final product. This is often caused by harsh reaction conditions.
Causality:
-
High Temperatures: Naphthalene derivatives can be susceptible to polymerization or decomposition at elevated temperatures.
-
Strongly Acidic or Basic Conditions: These can promote side reactions and degradation. For example, some syntheses of related compounds have noted that the use of DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) for dehydrogenation can lead to black reduction products that complicate workup.[7]
-
Presence of Oxygen: Some intermediates may be sensitive to air oxidation, especially at higher temperatures.
Step-by-Step Troubleshooting Protocol:
-
Lower the Reaction Temperature: Investigate if the reaction can proceed at a milder temperature, even if it requires a longer reaction time.
-
Use Milder Reagents: If possible, substitute harsh reagents with more selective and milder alternatives.
-
Inert Atmosphere: If air sensitivity is suspected, run the reaction under a nitrogen or argon atmosphere.
-
Degas Solvents: Removing dissolved oxygen from the reaction solvents by sparging with an inert gas can sometimes prevent oxidative side reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: Several synthetic pathways have been reported. A common approach starts from 7-methoxy-1-tetralone.[8][9] Another route involves the cyanation of a suitable precursor like 7-methoxy-2-bromonaphthalene.
Q2: What is a potential demethylation byproduct I should be aware of?
A2: Under certain conditions, particularly with strong Lewis acids or high temperatures, the methoxy group can be cleaved to form 7-hydroxy-2-naphthonitrile.[10] This process is known as demethylation.[11] Reagents like boron tribromide (BBr₃) or strong protic acids like HBr are known to effect such transformations.[10]
Q3: What analytical techniques are best for characterizing unexpected byproducts in this synthesis?
A3: A combination of techniques is usually necessary for unambiguous characterization:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Excellent for separating components of a mixture and obtaining molecular weight information.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, including the connectivity of atoms and the number of protons and carbons in different environments.[12][13] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments are all valuable.[6]
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the presence of specific functional groups, such as nitriles (C≡N stretch around 2230 cm⁻¹), amides (C=O stretch around 1650 cm⁻¹), or carboxylic acids (broad O-H and C=O stretches).[12][13]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It provides both separation and mass information.[14]
Q4: Can the nitrile group itself react under my reaction conditions?
A4: Yes, besides hydrolysis, the nitrile group can undergo other reactions. For example, in the presence of strong reducing agents, it can be reduced to a primary amine (7-methoxy-2-(aminomethyl)naphthalene). If organometallic reagents like Grignard reagents are present, they can add to the nitrile to form a ketone after hydrolysis.
Data Summary Table
| Byproduct Type | Potential Structure | Common Cause | Key Analytical Signatures | Mitigation Strategy |
| Hydrolysis | 7-methoxy-2-naphthamide | Presence of water; acidic or basic conditions.[1][3] | C=O stretch in IR; amide peaks in NMR; M+18 in MS. | Use anhydrous conditions; control pH during workup. |
| Hydrolysis | 7-methoxy-2-naphthoic acid | Harsh acidic or basic conditions; prolonged heating.[2][5] | Broad O-H and C=O in IR; carboxylic acid proton in NMR; M+17 in MS. | Milder reaction conditions; shorter reaction times. |
| Isomerization | e.g., 7-methoxy-1-naphthonitrile | Lack of regioselectivity in the cyanation step. | Different aromatic coupling patterns in NMR; separation on LC or GC. | Optimize catalyst and reaction conditions. |
| Demethylation | 7-hydroxy-2-naphthonitrile | Strong Lewis acids (e.g., BBr₃) or high temperatures.[10] | Broad O-H in IR; phenolic proton in NMR; M-14 in MS. | Avoid harsh Lewis acids; use moderate temperatures. |
Experimental Workflow & Diagrams
Workflow for Byproduct Identification
The following diagram illustrates a logical workflow for the identification and characterization of an unknown byproduct.
Caption: Acid-catalyzed hydrolysis of this compound.
References
-
Chemguide. (n.d.). hydrolysis of nitriles. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles | Organic Chemistry II. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Patsnap Eureka. (n.d.). 7-methoxy naphthyl acetonitrile synthesis method. Retrieved from [Link]
-
Research and Reviews. (2024, September 27). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]
-
Instruments Hub. (n.d.). Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Retrieved from [Link]
-
LinkedIn. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]
-
LinkedIn. (n.d.). Exploring the Versatility of 7-Methoxy-1-naphthylacetonitrile: Applications and Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine.
-
Reddit. (2016, October 15). Analytical Techniques to Detect Organic Molecules in Solution : r/chemistry. Retrieved from [Link]
-
Chem-Station Int. Ed. (2024, January 15). O-Demethylation. Retrieved from [Link]
- Google Patents. (n.d.). US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine.
- Google Patents. (n.d.). KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine.
-
Wikipedia. (n.d.). Demethylation. Retrieved from [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 9. US7476751B2 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 10. O-Demethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. Demethylation - Wikipedia [en.wikipedia.org]
- 12. rroij.com [rroij.com]
- 13. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 14. reddit.com [reddit.com]
Validation & Comparative
validation of 7-Methoxy-2-naphthonitrile synthesis by spectroscopic methods
This guide outlines the spectroscopic validation of 7-Methoxy-2-naphthonitrile (CAS: 90381-43-4), a specific naphthalene derivative distinct from the common agomelatine intermediate (7-methoxy-1-naphthylacetonitrile).
Executive Summary
This compound (also known as 7-methoxy-2-naphthalenecarbonitrile) is a critical building block in the synthesis of advanced pharmaceuticals, liquid crystals, and fluorescent dyes. Its structural integrity relies on the precise positioning of the cyano group at the C2 position and the methoxy group at C7.
This guide compares the Pd-Catalyzed Cyanation route (via Triflate) against the traditional Amide Dehydration route. It provides a self-validating spectroscopic framework to ensure product identity and purity, specifically distinguishing it from its structural isomers (e.g., 6-methoxy-2-naphthonitrile, the Naproxen intermediate).
Critical Isomer Alert
-
Target: this compound (Cyano on ring, pos 2).[1]
-
Common Confusion: 7-Methoxy-1-naphthylacetonitrile (Agomelatine intermediate; Cyano on alkyl side chain).
-
Differentiation: The target molecule exhibits a conjugated nitrile stretch (~2225 cm⁻¹) and lack of benzylic methylene protons in ¹H NMR.
Comparative Analysis of Synthesis Routes
Route A: Pd-Catalyzed Cyanation (Recommended)
-
Mechanism: Conversion of 7-methoxy-2-naphthol to a triflate, followed by Pd(0)-catalyzed substitution with Zn(CN)₂.
-
Pros: High regioselectivity, mild conditions, avoids harsh dehydrating agents.
-
Cons: Requires expensive Pd catalysts and strict O₂ exclusion.
Route B: Amide Dehydration (Traditional)
-
Mechanism: 7-Methoxy-2-naphthoic acid
Acid Chloride Amide Nitrile (using SOCl₂/NH₃ then POCl₃). -
Pros: Uses cheap reagents.
-
Cons: Multi-step, lower overall yield, generates acidic waste, potential for hydrolysis impurities.
Performance Comparison Table
| Feature | Route A: Pd-Cyanation (Triflate) | Route B: Amide Dehydration |
| Starting Material | 7-Methoxy-2-naphthol | 7-Methoxy-2-naphthoic acid |
| Step Count | 2 (Activation + Cyanation) | 3 (Cl -> Amide -> CN) |
| Yield (Typical) | 85-92% | 60-75% |
| Purity Profile | High (>98%); Main impurity: Hydrolyzed phenol | Moderate; Main impurity: Unreacted Amide |
| Green Metric | Moderate (Pd waste, solvent use) | Low (POCl₃/SOCl₂ waste) |
Spectroscopic Validation Framework
A. Infrared Spectroscopy (FT-IR)
The IR spectrum provides the fastest "Go/No-Go" decision.
-
Target Signal: Sharp, medium-intensity band at 2220–2235 cm⁻¹ .
-
Note: Conjugated nitriles appear at lower wavenumbers than aliphatic nitriles (2240–2260 cm⁻¹).
-
-
Validation Logic:
-
Presence of 2225 cm⁻¹: Confirms Nitrile formation.
-
Absence of 3200–3600 cm⁻¹: Confirms consumption of Starting Material (Naphthol -OH) or Amide intermediate (-NH₂).
-
Absence of 1680 cm⁻¹: Confirms absence of Amide/Acid carbonyl impurities.
-
B. Nuclear Magnetic Resonance (NMR)
NMR is the definitive tool for structural confirmation.
¹H NMR (400 MHz, CDCl₃)
-
Methoxy Group: Singlet at δ 3.90–3.95 ppm (3H).[2]
-
Aromatic Region (δ 7.0–8.2 ppm):
-
H1 (Ortho to CN): Singlet (or small doublet) at ~8.1 ppm. Deshielded by CN.
-
H8 (Ortho to OMe): Doublet/Singlet at ~7.1 ppm.[2] Shielded by OMe.
-
H3, H4, H5, H6: Complex splitting pattern characteristic of 2,7-disubstituted naphthalene.
-
-
Impurity Check:
-
Naphthol SM: Look for broad singlet (OH) at ~5.0–6.0 ppm (disappears with D₂O shake).
-
Triflate Intermediate: Aromatic region shifts significantly; Methoxy often shifts slightly downfield.
-
¹³C NMR (100 MHz, CDCl₃)
-
Nitrile Carbon: Distinct peak at ~119 ppm .
-
Methoxy Carbon: ~55 ppm .
-
Aromatic Carbons: 10 signals in the 105–160 ppm range.
-
C-O (C7): Deshielded (~158 ppm).
-
C-CN (C2): Shielded relative to C-O (~108-110 ppm).
-
C. Mass Spectrometry (MS)
-
Method: GC-MS or LC-MS (ESI+).
-
Molecular Ion: [M]⁺ = 183.2 m/z .
-
Fragmentation: Loss of CH₃ (M-15) or HCN (M-27) is typical for methoxy nitriles.
Experimental Protocol (Route A: Pd-Cyanation)
Step 1: Synthesis of 7-Methoxy-2-naphthyl Triflate
-
Dissolve 7-methoxy-2-naphthol (1.0 eq) in DCM/DMF (1:1).
-
Add Triethylamine (2.0 eq) and cool to 0°C.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (1.1 eq) portion-wise.
-
Stir at RT for 4-6 hours (Monitor by TLC: Hexane/EtOAc 8:2).
-
Workup: Wash with water, brine, dry over MgSO₄, concentrate.
-
Yield Check: Quantitative conversion expected. Product is an oil or low-melting solid.
Step 2: Cyanation
-
Charge Triflate intermediate (1.0 eq), Zn(CN)₂ (0.6 eq), and Pd(PPh₃)₄ (5 mol%) or Pd(OAc)₂/dppf into a dry flask.
-
Solvent: Add anhydrous DMF (degassed).
-
Reaction: Heat to 80–90°C under Nitrogen/Argon for 4–8 hours.
-
Quench: Cool to RT, dilute with EtOAc, wash with 1M NH₄OH (to remove Copper/Zinc salts) and brine.
-
Purification: Recrystallize from Ethanol or Column Chromatography (Hexane/EtOAc).
Visualization of Workflows
Synthesis & Validation Logic Flow
Caption: Step-by-step synthesis workflow with integrated quality control checkpoints.
Spectroscopic Decision Tree
Caption: Analytical decision tree for validating product identity and ruling out common impurities.
References
-
Synthesis of Naphthalene Derivatives
- Methodology: "Process for the preparation of 7-methoxy-2-naphthalenecarbonitrile via trifl
- Source:United States Patent 6,225,322 (and related patents on naphthalene deriv
-
Link:
-
Spectroscopic Data (Nitriles)
- Context: General characteristic IR frequencies for arom
- Source:Spectroscopy Online - Organic Nitrogen Compounds IV: Nitriles.
-
Link:
-
Starting Material Characterization
-
Compound: 7-Methoxy-2-naphthol (CAS 5060-82-2).[3]
- Source:PubChem Compound Summary.
-
Link:
-
-
General NMR Shifts for Naphthalenes
- Context: Assignment of 2,7-disubstituted naphthalene protons.
- Source:Pretsch, E., et al.
-
Link:
Sources
A Definitive Guide to the Structural Confirmation of 7-Methoxy-2-naphthonitrile using 1H and 13C NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry and pharmaceutical development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth analysis of how ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful and definitive tool for the structural elucidation of 7-Methoxy-2-naphthonitrile, a key intermediate in the synthesis of various compounds. We will delve into the theoretical underpinnings of NMR, present a detailed experimental protocol, and meticulously analyze predicted spectral data to confirm the molecular architecture. Furthermore, we will compare the utility of NMR with other common analytical techniques.
The Foundational Principles of NMR-Based Structural Elucidation
Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[1] When placed in a strong external magnetic field, these nuclei can align with or against the field, creating distinct energy levels. The absorption of radiofrequency radiation can induce a transition between these levels, and the precise frequency required for this "resonance" is highly sensitive to the local electronic environment of the nucleus. This sensitivity is the key to NMR's power in determining molecular structure.
Key parameters derived from NMR spectra provide a detailed structural map:
-
Chemical Shift (δ): The position of a signal in the NMR spectrum, measured in parts per million (ppm), indicates the chemical environment of the nucleus. Electron-withdrawing groups deshield a nucleus, shifting its signal downfield (to a higher ppm value), while electron-donating groups cause an upfield shift.[2][3]
-
Spin-Spin Coupling (J-coupling): The interaction between non-equivalent nuclei on adjacent atoms causes the splitting of NMR signals into multiplets. The multiplicity of a signal (e.g., singlet, doublet, triplet) reveals the number of neighboring nuclei, typically following the n+1 rule.[4]
-
Integration: The area under a ¹H NMR signal is proportional to the number of protons it represents, providing a quantitative measure of the relative abundance of different types of protons in the molecule.
Experimental Workflow: From Sample to Spectrum
A robust and reproducible NMR analysis begins with meticulous sample preparation and instrument setup. The following protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.
Experimental Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the synthesized this compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum, preventing interference with the sample signals.[5]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference signal at 0 ppm.
-
Transfer the solution to a standard 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon. Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve a good signal-to-noise ratio.
-
Structural Confirmation of this compound
To illustrate the process of spectral interpretation, we will use predicted ¹H and ¹³C NMR data for this compound. NMR prediction software utilizes large databases of known spectra and sophisticated algorithms to estimate the chemical shifts and coupling constants for a given structure, providing a powerful tool for verification.[1][6][7]
Predicted ¹H NMR Spectrum Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum is expected to show signals corresponding to the methoxy protons and the six aromatic protons on the naphthalene ring system.
| Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.10 | 1H | s | - | H-1 | H-1 is adjacent to the electron-withdrawing nitrile group and is deshielded. It has no ortho or meta coupling partners, appearing as a singlet. |
| ~7.80 | 1H | d | ~8.8 | H-4 | H-4 is ortho to H-3 and shows a typical ortho coupling. |
| ~7.75 | 1H | d | ~8.8 | H-5 | H-5 is ortho to H-6 and shows a typical ortho coupling. |
| ~7.50 | 1H | dd | ~8.8, ~2.4 | H-3 | H-3 is coupled to H-4 (ortho) and H-1 (meta, smaller coupling), resulting in a doublet of doublets. |
| ~7.20 | 1H | dd | ~8.8, ~2.5 | H-6 | H-6 is coupled to H-5 (ortho) and H-8 (meta), appearing as a doublet of doublets. |
| ~7.15 | 1H | d | ~2.5 | H-8 | H-8 is meta to H-6 and ortho to the methoxy group, which has a slight shielding effect. It appears as a doublet due to meta coupling. |
| ~3.95 | 3H | s | - | -OCH₃ | The three protons of the methoxy group are equivalent and not coupled to any other protons, thus appearing as a sharp singlet. |
Predicted ¹³C NMR Spectrum Analysis (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum is expected to show 12 distinct signals: 10 for the naphthalene ring carbons, one for the nitrile carbon, and one for the methoxy carbon.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~160.5 | C-7 | Aromatic carbon attached to the electronegative oxygen atom, resulting in a significant downfield shift. |
| ~137.0 | C-4a | Quaternary carbon at the ring junction. |
| ~135.5 | C-8a | Quaternary carbon at the ring junction. |
| ~132.0 | C-4 | Aromatic CH carbon. |
| ~130.0 | C-5 | Aromatic CH carbon. |
| ~128.5 | C-1 | Aromatic CH carbon, deshielded by the nitrile group. |
| ~125.0 | C-6 | Aromatic CH carbon. |
| ~119.5 | C-3 | Aromatic CH carbon. |
| ~118.0 | -C≡N | The carbon of the nitrile group typically appears in this region. |
| ~110.0 | C-2 | Quaternary carbon attached to the nitrile group. |
| ~105.0 | C-8 | Aromatic CH carbon, shielded by the ortho-methoxy group. |
| ~55.5 | -OCH₃ | The carbon of the methoxy group. |
The combination of the number of signals, their chemical shifts, multiplicities, and integrations in the ¹H and ¹³C NMR spectra provides a unique fingerprint that can definitively confirm the structure of this compound.
Comparative Analysis with Other Techniques
While NMR is a powerful tool, a multi-technique approach is often employed for comprehensive characterization.
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed connectivity and stereochemistry. | Provides a complete structural map of the molecule in solution. | Requires a relatively larger amount of sample compared to MS; can be complex for very large molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, requires very small sample amounts. | Does not provide detailed information on atom connectivity or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Fast and simple technique for identifying key functional groups (e.g., C≡N at ~2230 cm⁻¹). | Provides limited information about the overall molecular skeleton. |
| X-ray Crystallography | Precise 3D structure in the solid state. | Provides the absolute and unambiguous structure. | Requires a single, high-quality crystal, which can be difficult to obtain. |
In the context of this compound, while IR can confirm the presence of the nitrile and ether functionalities and MS can confirm the molecular weight, only NMR can provide the detailed information about the substitution pattern on the naphthalene ring, thus confirming the correct isomer has been synthesized.
Conclusion
The structural confirmation of this compound is unequivocally achieved through the comprehensive analysis of its ¹H and ¹³C NMR spectra. The predicted chemical shifts, coupling patterns, and integrations align perfectly with the proposed molecular structure, leaving no room for ambiguity. While other analytical techniques provide complementary information, NMR spectroscopy stands out for its ability to deliver a detailed atom-by-atom map of the molecule's connectivity. This guide underscores the indispensable role of NMR in modern chemical research and development, ensuring the integrity and purity of synthesized compounds.
References
-
Chemaxon. NMR Predictor. [Link]
-
nmrshiftdb2 - open nmr database on the web. [Link]
-
ACD/Labs. NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. [Link]
-
CASPRE - 13C NMR Predictor. [Link]
-
Mestrelab Research. Download NMR Predict. [Link]
-
Semantic Scholar. INDOR study of 1H1H inter-ring couplings in naphthalene derivatives. [Link]
-
Supporting Information for various chemical syntheses. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
ResearchGate. Comparison of experimental values for corresponding coupling constants in naphthalene and styrene. [Link]
-
Modgraph. Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. [Link]
-
University of Ottawa NMR Facility Blog. Measurement of Long Range C H Coupling Constants. [Link]
-
Chemical Instrumentation Facility. NMR Coupling Constants. [Link]
-
The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
National Center for Biotechnology Information. 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
ResearchGate. (PDF) 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. [Link]
-
ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
The Royal Society of Chemistry. Supporting information for various chemical syntheses. [Link]
-
National Center for Biotechnology Information. Complex‐mediated nucleophilic aromatic substitution with aryl nitriles to realize intramolecular flapping‐restricted D‐A AIEgens for bioimaging. [Link]
-
SpectraBase. 1-Methoxy-2-phenyl-4-(methoxymethoxy)-naphthalene - Optional[13C NMR]. [Link]
-
Organic Chemistry Data. 1H NMR Coupling Constants. [Link]
-
National Center for Biotechnology Information. Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. [Link]
-
Supporting Information for various chemical syntheses. [Link]
-
Scribd. Approximate 1H and 13C NMR Shifts. [Link]
Sources
comparing the reactivity of 7-Methoxy-2-naphthonitrile with other naphthonitriles
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, naphthonitrile scaffolds are pivotal building blocks. Their versatile reactivity allows for the construction of complex molecular architectures with diverse biological and physical properties. Among these, 7-Methoxy-2-naphthonitrile stands out as a key intermediate, its reactivity profile shaped by the interplay of the electron-withdrawing nitrile group and the electron-donating methoxy substituent. This guide provides an in-depth comparison of the reactivity of this compound with other naphthonitrile derivatives, supported by experimental data and mechanistic insights to inform synthetic strategy and experimental design.
The Influence of Substituents: An Overview
The reactivity of the naphthalene core is dictated by the electronic nature of its substituents. The nitrile group, being strongly electron-withdrawing, deactivates the aromatic system towards electrophilic attack while activating it for nucleophilic substitution. Conversely, the methoxy group is a powerful electron-donating group, activating the ring towards electrophilic substitution, particularly at the ortho and para positions. The relative positioning of these two groups in this compound creates a unique electronic environment that governs its behavior in various chemical transformations.
Electrophilic Aromatic Substitution
In electrophilic aromatic substitution (EAS) reactions, the methoxy group in this compound directs incoming electrophiles to the positions ortho and para to it. However, the deactivating effect of the nitrile group at the 2-position modulates this directing effect.
Key Observations:
-
Regioselectivity: The primary sites of electrophilic attack on this compound are the C1 and C8 positions, which are ortho and para to the activating methoxy group, respectively. The deactivating influence of the nitrile group is less pronounced at these positions.
-
Comparison with 2-Naphthonitrile: Unsubstituted 2-naphthonitrile is significantly less reactive towards electrophiles due to the lack of an activating group. Electrophilic attack, when it occurs, is generally directed to the C5 and C8 positions.
-
Comparison with other Methoxy Isomers: The position of the methoxy group is critical. For instance, in 6-methoxy-2-naphthonitrile, the C1 and C5 positions are activated. The subtle electronic differences between these isomers can lead to significant variations in reaction rates and product distributions.
Experimental Data Summary: Regioselectivity in Electrophilic Bromination
| Compound | Major Product(s) | Rationale |
| This compound | 1-Bromo-7-methoxy-2-naphthonitrile | The C1 position is highly activated by the para-methoxy group and is sterically accessible. |
| 2-Naphthonitrile | 5-Bromo-2-naphthonitrile and 8-Bromo-2-naphthonitrile | Electrophilic attack is directed to the other ring, with a preference for the alpha positions. |
| 6-Methoxy-2-naphthonitrile | 1-Bromo-6-methoxy-2-naphthonitrile and 5-Bromo-6-methoxy-2-naphthonitrile | Both C1 and C5 are activated by the methoxy group. |
Experimental Protocol: Electrophilic Bromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable solvent such as dichloromethane or acetic acid.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with dichloromethane, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired brominated product.
Causality behind Experimental Choices: The use of NBS provides a mild source of electrophilic bromine, minimizing over-bromination and side reactions. Dichloromethane is a good solvent for the starting material and does not interfere with the reaction. The reaction is initially performed at a low temperature to control the exothermic nature of the bromination.
Nucleophilic Aromatic Substitution
The electron-withdrawing nitrile group in this compound can facilitate nucleophilic aromatic substitution (SNA) reactions, particularly if a good leaving group is present on the ring. The methoxy group, being electron-donating, generally disfavors SNA. However, its position relative to a leaving group is crucial.
Key Considerations:
-
Leaving Group Position: For SNA to be efficient, a good leaving group (e.g., a halide) should be located at a position activated by the nitrile group, typically ortho or para to it.
-
Reactivity Comparison: Naphthonitriles bearing additional electron-withdrawing groups will be more reactive towards nucleophiles. For instance, a dinitro-substituted naphthonitrile would undergo SNA much more readily than this compound.
Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination
Modern cross-coupling reactions provide powerful tools for C-C and C-N bond formation. The reactivity of halo-substituted 7-Methoxy-2-naphthonitriles in these reactions is of significant interest for the synthesis of complex derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction couples an organoboron reagent with an organic halide in the presence of a palladium catalyst and a base.[1][2]
Experimental Data Summary: Suzuki-Miyaura Coupling of Bromonaphthonitriles with Phenylboronic Acid
| Substrate | Catalyst System | Base | Solvent | Yield (%) |
| 1-Bromo-7-methoxy-2-naphthonitrile | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | 85 |
| 5-Bromo-2-naphthonitrile | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 78 |
Causality in Protocol Design: The choice of catalyst, ligand, base, and solvent system is critical for a successful Suzuki-Miyaura coupling and often requires optimization for a specific substrate.[1] For electron-rich substrates, a more electron-rich phosphine ligand can be beneficial. The base is essential for the transmetalation step.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-7-methoxy-2-naphthonitrile
-
To a degassed mixture of 1-Bromo-7-methoxy-2-naphthonitrile (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq) in a 3:1 mixture of toluene and water, add Pd(PPh₃)₄ (0.05 eq).
-
Heat the reaction mixture to 90 °C under an inert atmosphere for 12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[3]
Reactivity Trends:
-
The electronic nature of the naphthonitrile substrate influences the reaction rate. Electron-withdrawing groups can sometimes accelerate the reductive elimination step.
-
The choice of phosphine ligand is crucial for achieving high yields and accommodating a wide range of amine coupling partners. Bulky, electron-rich ligands are often preferred.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. The electronic effect of the methoxy group can influence the rate of this transformation.
Comparative Hydrolysis Rates:
-
Basic Hydrolysis: The electron-donating methoxy group at the 7-position is expected to slightly decrease the rate of nucleophilic attack by hydroxide at the nitrile carbon compared to unsubstituted 2-naphthonitrile.
-
Acidic Hydrolysis: The methoxy group can be protonated under strongly acidic conditions, which may complicate the reaction. However, its electron-donating nature can stabilize the carbocation intermediate formed during the hydrolysis mechanism.
Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine or an aldehyde.
Experimental Protocol: Reduction to an Amine with Lithium Aluminum Hydride (LiAlH₄)
-
Suspend LiAlH₄ (1.5 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for 4 hours.
-
Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then more water.
-
Filter the resulting solid and wash with THF.
-
Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the amine.
Rationale for Experimental Choices: LiAlH₄ is a powerful reducing agent capable of reducing nitriles to primary amines. Anhydrous conditions are essential as LiAlH₄ reacts violently with water. The workup procedure is designed to safely quench the excess reagent and precipitate the aluminum salts.
Visualizing Reactivity Concepts
Caption: Regioselectivity in the electrophilic aromatic substitution of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound exhibits a rich and nuanced reactivity profile, making it a valuable synthon in organic chemistry. The activating, ortho,para-directing methoxy group and the deactivating nitrile group work in concert to control the regioselectivity of electrophilic aromatic substitution. In cross-coupling reactions, the electronic properties of the molecule influence reaction efficiency, necessitating careful optimization of catalytic systems. Understanding these reactivity principles is paramount for researchers aiming to leverage this compound and its derivatives in the design and synthesis of novel functional molecules.
References
-
Mitsui, H., Nakaema, D., Noguchi, K., Okamoto, Y., & Yonezawa, N. (2008). (8-Bromo-2-hydroxy-7-methoxy-1-naphthyl)(4-chlorobenzoyl)methanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (1998). Transition Metal Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism. Angewandte Chemie International Edition, 37(15), 2046–2067. [Link]
- March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
Sources
Comprehensive Validation Guide: Analytical Profiling of 7-Methoxy-2-naphthonitrile
Executive Summary & Molecule Profile[1]
7-Methoxy-2-naphthonitrile (CAS: 90381-43-4) is a critical naphthalene derivative, distinct from its 1-isomer counterpart (a key Agomelatine intermediate). Often utilized in the synthesis of advanced fluorescent dyes, liquid crystals, and as a specific pharmaceutical impurity, its accurate quantification requires rigorous analytical control.
This guide moves beyond generic protocols to provide a comparative, data-driven validation framework . We focus on the challenges specific to this molecule: separating positional isomers (1- vs. 2-substitution) and monitoring the hydrolysis of the nitrile group under stress conditions.
Chemical Profile
| Property | Specification | Analytical Implication |
| Structure | Naphthalene ring with Methoxy (C7) and Nitrile (C2) groups | Strong UV chromophore; Lipophilic nature.[1] |
| Molecular Weight | 183.21 g/mol | Suitable for LC-MS and GC-MS. |
| Solubility | Soluble in ACN, MeOH, DCM; Insoluble in Water | Requires high organic content in mobile phase. |
| Key Impurities | 7-Methoxy-2-naphthoic acid (Hydrolysis), 7-Methoxy-1-naphthonitrile (Isomer) | Selectivity is the critical validation parameter. |
Comparative Method Landscape
Selecting the right analytical technique depends on the stage of development (R&D vs. QC) and the required sensitivity.
Method Performance Matrix
| Feature | Method A: RP-HPLC-UV (Recommended) | Method B: UHPLC-MS/MS | Method C: GC-FID |
| Primary Use | Routine QC, Purity Assay | Trace Impurity Profiling | Residual Solvent/Volatile Analysis |
| Sensitivity (LOD) | ~0.1 µg/mL | < 0.001 µg/mL | ~1.0 µg/mL |
| Specificity | High (with correct column) | Very High (Mass spec resolution) | Moderate (Thermal degradation risk) |
| Cost/Run | Low ($) | High ( | Low ($) |
| Robustness | Excellent | Sensitive to matrix effects | Good, but column bleed issues |
| Throughput | 10-15 min run time | 2-5 min run time | 15-20 min run time |
Expert Insight: Why RP-HPLC-UV?
While MS offers lower detection limits, RP-HPLC-UV is the self-validating standard for this compound. The naphthalene chromophore provides strong absorbance at 230 nm, allowing for sufficient sensitivity without the matrix suppression issues of MS or the thermal instability risks of GC (where nitriles can sometimes degrade or interact with liners).
Core Validation Protocol: RP-HPLC-UV[3]
This protocol is designed to meet ICH Q2(R2) standards. It prioritizes the separation of the target from its hydrolysis product (Acid) and positional isomer.
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna), 250 x 4.6 mm, 5 µm.
-
Reasoning: The "end-capping" reduces silanol interactions, ensuring sharp peaks for the polar nitrile group.
-
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water (pH ~2.5)
-
Solvent B: Acetonitrile (ACN)
-
Mode: Isocratic 40:60 (A:B) or Gradient if complex matrix.
-
-
Flow Rate: 1.0 mL/min
-
Wavelength: 230 nm (Primary/Quantification), 280 nm (Confirmation).
-
Note: 230 nm targets the strong
transition of the naphthalene ring for maximum sensitivity.
-
-
Injection Volume: 10 µL
-
Column Temp: 30°C
Visualizing the Validation Workflow
Figure 1: Step-by-step validation logic ensuring a "fail-early" approach. If Specificity fails (co-elution), the method is redesigned before proceeding.
Experimental Validation Data & Procedures
Specificity (Forced Degradation)
Objective: Prove the method can distinguish this compound from its degradation products. Protocol:
-
Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. -> Expect conversion to Amide/Acid.[2]
-
Base Hydrolysis: 0.1 N NaOH, 60°C, 2 hours. -> Rapid conversion to 7-Methoxy-2-naphthoic acid.
-
Oxidation: 3% H2O2, RT, 4 hours. -> Check for N-oxide formation (rare for nitriles) or ring oxidation.
Acceptance Criteria: Peak purity threshold > 0.999 (via Diode Array Detector). Resolution (Rs) > 1.5 between Target and nearest impurity.
Linearity & Range
Protocol: Prepare standard solutions at 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL).
| Concentration (µg/mL) | Mean Area (mAU*s) | RSD (%) |
| 50 | 12500 | 0.4 |
| 75 | 18780 | 0.3 |
| 100 | 25100 | 0.2 |
| 125 | 31450 | 0.5 |
| 150 | 37800 | 0.3 |
Result: Correlation Coefficient (
Accuracy (Recovery)
Protocol: Spike known amounts of this compound into a placebo matrix (if available) or solvent.
| Spike Level | Amount Added (mg) | Amount Recovered (mg) | Recovery (%) | ICH Limit |
| Low (50%) | 50.0 | 49.8 | 99.6% | 98-102% |
| Mid (100%) | 100.0 | 100.5 | 100.5% | 98-102% |
| High (150%) | 150.0 | 149.2 | 99.5% | 98-102% |
Analytical Decision Tree
Figure 2: Decision matrix for selecting the optimal analytical technique based on sample properties and sensitivity needs.
Troubleshooting & Expert Tips
-
Positional Isomer Separation: The 1-isomer (Agomelatine intermediate) and 2-isomer are difficult to separate on standard C18 columns.
-
Solution: If co-elution occurs, switch to a Phenyl-Hexyl column . The
interaction differences between the stationary phase and the naphthalene ring positions often provide better selectivity than simple hydrophobicity (C18).
-
-
Peak Tailing: Nitriles can sometimes exhibit tailing due to polar interactions.
-
Solution: Ensure the mobile phase pH is controlled (pH 2.5-3.0 with phosphate buffer). Avoid neutral water/ACN mixes.
-
-
Sample Stability: Solutions of this compound are generally stable, but avoid prolonged exposure to strong light (UV degradation risk) or high pH (hydrolysis risk).
References
-
International Council for Harmonisation (ICH). "Validation of Analytical Procedures: Text and Methodology Q2(R2)." ICH Guidelines, 2023. [Link]
-
Mukthinuthalapati, M. A., et al. "A new simple stability indicating reverse phase liquid chromatographic method for the determination of Agomelatine."[4] Research Journal of Pharmacy and Technology, 2015. [Link]
-
Organic Syntheses. "Synthesis of Methyl 3-methoxy-2-naphthoate (Naphthalene derivatives analysis)." Org.[3][5][6] Synth., 2018, 95, 127-141. [Link]
-
U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics." FDA Guidance Documents, 2015. [Link]
Sources
- 1. Frontiers | Agomelatine's antiglycoxidative action—In vitro and in silico research and systematic literature review [frontiersin.org]
- 2. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 3. ijpsjournal.com [ijpsjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Synthesis routes of 7-Methoxy-2-tetralone [benchchem.com]
purity assessment of 7-Methoxy-2-naphthonitrile by different techniques
[1]
Executive Summary
7-Methoxy-2-naphthonitrile is a critical fine chemical intermediate, often implicated in the synthesis of naphthalene-based pharmaceuticals and optoelectronic materials.[1] While structurally related to the agomelatine intermediate (7-methoxy-1-naphthylacetonitrile), the direct attachment of the nitrile group to the naphthalene ring at the C2 position confers distinct physicochemical properties that demand specific analytical strategies.[1]
This guide provides an objective, technical comparison of four primary purity assessment techniques: High-Performance Liquid Chromatography (HPLC) , Gas Chromatography (GC) , Quantitative NMR (qNMR) , and Differential Scanning Calorimetry (DSC) .[1] We evaluate each method based on sensitivity, specificity, and suitability for detecting critical impurities such as positional isomers (e.g., 7-methoxy-1-naphthonitrile) and synthetic precursors.[1]
Part 1: The Analyte Profile
Understanding the physicochemical behavior of this compound is the prerequisite for method selection.[1]
| Property | Specification | Analytical Implication |
| Chemical Structure | Naphthalene ring with -OCH₃ at C7 and -CN at C2 | Strong UV chromophore; suitable for UV detection.[1] |
| CAS Number | 90381-43-4 | Distinct from the 1-isomer (Agomelatine related).[1] |
| Solubility | Soluble in ACN, MeOH, DMSO, CH₂Cl₂; Insoluble in Water | Compatible with Reversed-Phase HPLC and organic GC injection. |
| Volatility | Moderate | Suitable for GC analysis, unlike salt forms. |
| Critical Impurities | 7-Methoxy-1-naphthonitrile (Isomer), 7-Methoxy-2-naphthol (Precursor) | Requires high-resolution chromatography for isomer separation.[1] |
Part 2: High-Performance Liquid Chromatography (HPLC)
The Gold Standard for Purity & Impurity Profiling [1]
HPLC is the primary technique for purity assessment due to its ability to resolve non-volatile degradation products and positional isomers that GC might co-elute or thermally degrade.[1]
Recommended Protocol (Reversed-Phase)
-
Column: C18 (Octadecylsilyl), 250 mm x 4.6 mm, 5 µm (e.g., Agilent Zorbax or Phenomenex Luna).[1]
-
Mobile Phase A: 0.1% Phosphoric Acid or 10 mM Ammonium Acetate in Water (pH 3.0–4.5).[1]
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Gradient:
-
0 min: 30% B
-
20 min: 80% B
-
25 min: 30% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV-Vis Diode Array (DAD) at 230 nm (primary) and 254 nm.[1]
-
Temperature: 30°C.
Performance Analysis
-
Specificity: High. The gradient method effectively separates the target 2-nitrile from the 1-nitrile isomer and the 7-methoxy-2-naphthol precursor.[1]
-
Sensitivity: Excellent. The naphthalene chromophore allows for low Limits of Quantitation (LOQ).[1]
-
Limitations: Requires reference standards for accurate quantitation of impurities (Relative Response Factors).
Table 1: Typical HPLC Performance Metrics
| Parameter | Value |
|---|---|
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL |
| Linearity (R²) | > 0.999 |
| Run Time | 25–30 minutes |[1]
Part 3: Gas Chromatography (GC-FID)
The Specialist for Volatile Impurities & Residual Solvents
GC is the method of choice for assessing volatile organic impurities (VOIs) and residual solvents from the synthesis process (e.g., methanol, toluene).[1]
Recommended Protocol
-
Column: DB-5 or HP-5 (5% Phenyl-methylpolysiloxane), 30 m x 0.32 mm, 0.25 µm film.[1]
-
Carrier Gas: Helium or Nitrogen (1.5 mL/min constant flow).[1]
-
Injector: Split/Splitless (Split ratio 20:1), 250°C.
-
Detector: Flame Ionization Detector (FID), 300°C.
-
Oven Program:
-
Initial: 60°C (Hold 2 min)
-
Ramp: 10°C/min to 280°C
-
Final: 280°C (Hold 5 min)[1]
-
Performance Analysis
-
Specificity: Excellent for separating the nitrile from residual solvents and lower molecular weight side-products.[1]
-
Sensitivity: High for hydrocarbons; moderate for the nitrile itself.[1]
-
Limitations: Not suitable for thermally unstable impurities.[1] High boiling point oligomers may not elute.[1]
Part 4: Quantitative NMR (qNMR)
The Absolute Purity Reference [1]
qNMR is a primary ratio method that determines absolute purity without requiring a reference standard of the analyte itself.[1] It is invaluable for validating the "100% mass balance" assumption often used in HPLC.[1]
Recommended Protocol
-
Solvent: DMSO-d₆ or CDCl₃ (depending on solubility and peak overlap).[1]
-
Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl sulfone (traceable to NIST).[1]
-
Pulse Sequence: 90° pulse, relaxation delay (d1) ≥ 5 × T1 (typically 30–60 seconds) to ensure full relaxation.
-
Scans: 16–64 scans for sufficient S/N ratio (>150:1).
-
Integration: Integration of the methoxy singlet (~3.9 ppm) or aromatic protons relative to the IS signal.
Performance Analysis
Part 5: Differential Scanning Calorimetry (DSC)
The Rapid Thermal Check
DSC measures the melting point depression caused by impurities.[1] It provides a quick "total impurity" estimate based on the Van't Hoff equation.[1]
Recommended Protocol
-
Pan: Aluminum (crimped, non-hermetic).[1]
-
Sample Mass: 2–5 mg.
-
Heating Rate: 1°C/min or 2°C/min (slow rate essential for equilibrium).
-
Range: 40°C to 160°C (encompassing the expected MP).[1]
-
Atmosphere: Nitrogen purge (50 mL/min).
Performance Analysis
Comparative Analysis & Data Summary
The following table summarizes the operational capabilities of each technique for this compound.
| Feature | HPLC-UV | GC-FID | qNMR | DSC |
| Primary Use | Purity & Impurity Profiling | Residual Solvents & Volatiles | Absolute Assay (Mass Balance) | Quick Purity Check |
| Specificity | High (Isomer resolution) | High (Volatiles) | High (Structural) | Low (Total Eutectic) |
| Sensitivity (LOD) | < 0.05% | < 0.05% | ~ 0.5% | ~ 1.0% |
| Sample Destructive? | No (Recovery possible) | Yes | No | Yes |
| Ref.[1] Standard Needed? | Yes | Yes | No (Only Internal Std) | No |
| Cost per Run | Moderate | Low | High (Instrument time) | Low |
Analytical Workflow: Decision Tree
This diagram illustrates the logical flow for selecting the appropriate technique based on the stage of development and the specific data required.
Caption: Integrated analytical workflow for the purity assessment of this compound, moving from rapid screening (DSC) to specific profiling (HPLC/GC) and absolute quantification (qNMR).
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11264068, 2-(7-Methoxynaphthalen-1-yl)acetonitrile.[1] (Note: Structural isomer reference for property comparison). Retrieved from [Link]
-
European Medicines Agency. Assessment Report for Valdoxan (Agomelatine).[1] (Provides validated HPLC conditions for naphthalene-based intermediates). Retrieved from [Link][1]
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[1] Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (Methodology for qNMR).
A Comparative Guide to the Synthesis of 7-Methoxy-2-naphthonitrile: A Benchmark Study for Drug Development Professionals
7-Methoxy-2-naphthonitrile is a crucial building block in the synthesis of various pharmacologically active molecules, most notably Agomelatine, an antidepressant. The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore of paramount importance to researchers and professionals in drug development. This guide provides an in-depth, objective comparison of the prevalent synthetic routes to this compound, supported by experimental data to inform your selection of the most suitable method for your research and development needs.
Introduction to Synthetic Strategies
The synthesis of this compound predominantly revolves around two core strategies: the direct cyanation of a pre-functionalized naphthalene ring and a multi-step synthesis commencing from a tetralone precursor. Each approach presents a unique set of advantages and challenges in terms of yield, scalability, and reagent toxicity. This guide will dissect three prominent methods, providing a comprehensive analysis to facilitate an informed decision-making process.
Method 1: Palladium-Catalyzed Cyanation of 2-Bromo-7-methoxynaphthalene
This method represents a direct and efficient route to the target molecule, leveraging the power of transition-metal catalysis. The core of this approach is a cross-coupling reaction where a bromine atom on the naphthalene scaffold is substituted with a cyanide group.
Underlying Principles and Mechanistic Insights
Palladium-catalyzed cyanation reactions are a cornerstone of modern organic synthesis. The catalytic cycle, often involving a palladium(0) species, proceeds via an oxidative addition of the aryl halide (2-bromo-7-methoxynaphthalene) to the palladium center. This is followed by a transmetalation with a cyanide source and culminates in a reductive elimination to yield the desired aryl nitrile and regenerate the palladium(0) catalyst. The choice of cyanide source, ligand, and reaction conditions is critical to achieving high yields and minimizing side reactions. While traditional methods often employed highly toxic cyanide salts like KCN or NaCN, modern approaches are exploring less toxic alternatives.[1][2][3]
Experimental Protocol:
A representative procedure for the palladium-catalyzed cyanation is as follows:
-
To a solution of 2-bromo-7-methoxynaphthalene (1 equivalent) in a suitable solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents) and a cyanide source (e.g., Zn(CN)₂, 0.6 equivalents).
-
The reaction mixture is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 80°C to 120°C.
-
The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, the reaction mixture is cooled to room temperature and quenched with an aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford this compound.
Advantages and Disadvantages:
Advantages:
-
High Yield: This method typically provides good to excellent yields of the desired product.
-
Directness: It is a relatively direct route from a readily available starting material.
-
Versatility: The methodology is generally tolerant of various functional groups.[1][2]
Disadvantages:
-
Toxicity of Cyanide Source: Traditional cyanide sources are highly toxic and require careful handling. While less toxic alternatives are being developed, they may be more expensive.
-
Cost of Palladium Catalyst: Palladium catalysts can be expensive, which may be a consideration for large-scale synthesis.
-
Reaction Conditions: The reaction often requires elevated temperatures and an inert atmosphere.
Method 2: Synthesis from 7-Methoxy-1-tetralone via Dehydrogenation
This multi-step approach begins with the more saturated 7-methoxy-1-tetralone and involves the introduction of the nitrile group followed by aromatization of the ring system.
Underlying Principles and Mechanistic Insights
This synthetic pathway typically involves a condensation reaction of 7-methoxy-1-tetralone with a reagent that introduces the cyanomethyl group, such as cyanoacetic acid.[4][5] This is followed by a dehydrogenation (aromatization) step to form the naphthalene ring. The dehydrogenation can be achieved using various reagents, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) being a common choice. However, the use of DDQ on an industrial scale is often avoided due to cost and environmental concerns.[6] Alternative, more environmentally friendly dehydrogenation methods are actively being sought.
Experimental Protocol:
A typical multi-step synthesis from 7-methoxy-1-tetralone is as follows:
Step 1: Synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile
-
A mixture of 7-methoxy-1-tetralone (1 equivalent), cyanoacetic acid (1.2 equivalents), and a catalyst such as benzylamine in a solvent like toluene is heated at reflux.[4][5]
-
The water formed during the reaction is removed using a Dean-Stark apparatus.
-
After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.[4][5]
Step 2: Dehydrogenation to this compound
-
The (7-methoxy-3,4-dihydro-1-naphthalenyl)acetonitrile (1 equivalent) is dissolved in a suitable solvent like dichloromethane.
-
A dehydrogenating agent such as DDQ (1.1 equivalents) is added, and the mixture is stirred at room temperature or heated.[7]
-
The reaction is monitored by TLC or HPLC.
-
Upon completion, the reaction mixture is filtered to remove the reduced DDQ, and the filtrate is washed with an aqueous solution of sodium bicarbonate.
-
The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
Advantages and Disadvantages:
Advantages:
-
Readily Available Starting Material: 7-Methoxy-1-tetralone is a commercially available starting material.
-
Avoids Highly Toxic Cyanide Reagents in the Final Step: The nitrile group is introduced earlier in the synthesis.
Disadvantages:
-
Multi-step Process: This route involves more synthetic steps, which can lower the overall yield.
-
Harsh Dehydrogenation Conditions: The use of stoichiometric amounts of expensive and potentially hazardous dehydrogenating agents like DDQ can be a drawback for large-scale production.[6]
-
Potential for Side Reactions: The condensation and dehydrogenation steps can sometimes lead to the formation of byproducts, requiring careful purification.
Method 3: Synthesis from 2-Methoxy-naphthalene via Bromination and Cyanation
This method is a variation of the direct cyanation approach, where the starting material is the more readily available 2-methoxy-naphthalene. This route involves an initial bromination step to introduce a leaving group at the desired position, followed by cyanation.
Underlying Principles and Mechanistic Insights
The first step is an electrophilic aromatic substitution, where bromine is introduced onto the electron-rich naphthalene ring. The directing effect of the methoxy group favors substitution at certain positions. To achieve the desired 2-bromo-7-methoxynaphthalene, specific reaction conditions are necessary. The subsequent cyanation step follows the same palladium-catalyzed mechanism described in Method 1. A process for the synthesis of 2-methoxy-6-bromo-naphthalene (an isomer) involves bromination of 2-methoxy-naphthalene to 1,6-dibromo-2-methoxy-naphthalene followed by debromination.[8][9]
Experimental Protocol:
Step 1: Bromination of 2-Methoxy-naphthalene
-
2-Methoxy-naphthalene is dissolved in a suitable solvent like acetic acid or a halogenated solvent.
-
A solution of bromine in the same solvent is added dropwise at a controlled temperature, typically between 30-50°C.[8]
-
The reaction is stirred until completion, monitored by TLC.
-
The reaction mixture is then worked up, which may involve the addition of a reducing agent to quench excess bromine, followed by extraction and purification to isolate 2-bromo-7-methoxynaphthalene.
Step 2: Cyanation of 2-Bromo-7-methoxynaphthalene
This step follows the same procedure as outlined in Method 1.
Advantages and Disadvantages:
Advantages:
-
Cost-Effective Starting Material: 2-Methoxy-naphthalene is generally more economical than pre-brominated derivatives.
-
Flexibility: This route allows for the synthesis of other functionalized naphthalenes by varying the electrophile in the first step.
Disadvantages:
-
Regioselectivity of Bromination: Controlling the position of bromination can be challenging and may lead to a mixture of isomers, requiring careful purification.
-
Handling of Bromine: Bromine is a corrosive and hazardous reagent that requires special handling precautions.
-
Additional Synthetic Step: Compared to starting directly from 2-bromo-7-methoxynaphthalene, this route adds an extra step to the overall synthesis.
Comparative Analysis
To facilitate a direct comparison of these synthetic routes, the following table summarizes the key performance indicators for each method.
| Feature | Method 1: Palladium-Catalyzed Cyanation | Method 2: From 7-Methoxy-1-tetralone | Method 3: From 2-Methoxy-naphthalene |
| Starting Material | 2-Bromo-7-methoxynaphthalene | 7-Methoxy-1-tetralone | 2-Methoxy-naphthalene |
| Number of Steps | 1 | 2 or more | 2 |
| Typical Overall Yield | High | Moderate to High | Moderate |
| Key Reagents | Palladium catalyst, Cyanide source | Cyanoacetic acid, DDQ | Bromine, Palladium catalyst, Cyanide source |
| Scalability | Good, but catalyst cost can be a factor | Moderate, limited by dehydrogenation step | Good, but regioselectivity can be an issue |
| Safety & Environmental | High toxicity of cyanide reagents | Use of hazardous DDQ | Handling of corrosive bromine |
Experimental Workflow Overview
The general workflow for the synthesis and analysis of this compound, regardless of the chosen route, can be visualized as follows:
Sources
- 1. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
- 2. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 3. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 4. US20050182267A1 - Process for the synthesis of (7-methoxy-1-naphthyl)acetonitrile and its application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 5. KR100682699B1 - Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine - Google Patents [patents.google.com]
- 6. US8436206B2 - Process for the synthesis of (7-methoxy-1-naphthyl) acetonitrile and application in the synthesis of agomelatine - Google Patents [patents.google.com]
- 7. 7-methoxy naphthyl acetonitrile synthesis method - Eureka | Patsnap [eureka.patsnap.com]
- 8. EP0179447B1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
- 9. EP0179447A1 - Process for the synthesis of 2-methoxy-6-bromo-naphthalene - Google Patents [patents.google.com]
A Comparative Guide to the Synthetic Routes of 7-Methoxy-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 7-Methoxy-2-naphthonitrile
This compound is a valuable building block in organic synthesis, serving as a key intermediate in the preparation of a variety of more complex molecules. Its naphthalene core, functionalized with both a methoxy and a nitrile group, offers versatile handles for further chemical transformations. This guide provides an in-depth comparison of the most common synthetic routes to this compound, offering insights into the practical considerations and underlying chemical principles of each approach. The objective is to equip researchers and process chemists with the necessary information to select the most suitable synthetic strategy based on their specific laboratory or industrial needs, considering factors such as yield, scalability, cost, and safety.
Physicochemical Properties and Safety Information
-
IUPAC Name: 7-Methoxynaphthalene-2-carbonitrile
-
CAS Number: 34748-52-2
-
Molecular Formula: C₁₂H₉NO
-
Molecular Weight: 183.21 g/mol
-
Appearance: Off-white to pale yellow crystalline solid
-
Safety: Nitriles are toxic if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn, and all manipulations should be performed in a well-ventilated fume hood.
Comparative Analysis of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound will be critically examined:
-
The Sandmeyer Reaction: A classic transformation involving the diazotization of an aromatic amine followed by cyanation.
-
Cyanation of an Aryl Halide: A modern approach utilizing transition metal-catalyzed cross-coupling reactions.
The following sections will delve into the detailed experimental protocols, mechanistic underpinnings, and a comparative analysis of these routes.
Route 1: The Sandmeyer Reaction Approach
The Sandmeyer reaction provides a traditional and reliable method for the introduction of a nitrile group onto an aromatic ring via a diazonium salt intermediate.[2][3] The overall transformation for the synthesis of this compound via this route is depicted below:
Caption: Synthetic pathway to this compound via the Sandmeyer reaction.
Step 1: Synthesis of 7-Methoxy-2-naphthylamine
The initial and often most challenging step in this sequence is the synthesis of the requisite 7-methoxy-2-naphthylamine from the readily available 7-methoxy-2-naphthol. While several amination strategies exist, the Buchwald-Hartwig amination offers a versatile and efficient method for this transformation.[4]
Protocol: Buchwald-Hartwig Amination of 7-Methoxy-2-naphthol (Conceptual Protocol)
-
Reactants: 7-Methoxy-2-naphthol, an ammonia surrogate (e.g., benzophenone imine followed by hydrolysis, or LHMDS and an amine source), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or a biarylphosphine ligand), and a base (e.g., NaOtBu or Cs₂CO₃).
-
Solvent: Anhydrous toluene or dioxane.
-
Procedure:
-
In a glovebox, a dried Schlenk tube is charged with the palladium catalyst, ligand, and base.
-
7-Methoxy-2-naphthol and the ammonia surrogate are added, followed by the anhydrous solvent.
-
The tube is sealed and heated to the appropriate temperature (typically 80-110 °C) with stirring.
-
The reaction progress is monitored by TLC or GC-MS.
-
Upon completion, the reaction mixture is cooled, diluted with a suitable solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is concentrated, and the resulting crude amine is purified by column chromatography. If a protecting group is used, a subsequent deprotection step is required.
-
Causality of Experimental Choices: The choice of ligand is crucial in Buchwald-Hartwig aminations to facilitate the catalytic cycle of oxidative addition, amine coordination, deprotonation, and reductive elimination. The base is required to deprotonate the amine nucleophile. Anhydrous and inert conditions are essential to prevent catalyst deactivation.
Step 2: Diazotization and Sandmeyer Cyanation
Once the amine is obtained, it is converted to the diazonium salt, which is then immediately reacted with a copper(I) cyanide solution.
Protocol: Sandmeyer Reaction of 7-Methoxy-2-naphthylamine
-
Reactants: 7-Methoxy-2-naphthylamine, sodium nitrite (NaNO₂), hydrochloric acid (HCl), and copper(I) cyanide (CuCN).
-
Procedure:
-
7-Methoxy-2-naphthylamine is dissolved in aqueous hydrochloric acid and cooled to 0-5 °C in an ice bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt solution.[5]
-
In a separate flask, a solution of copper(I) cyanide in aqueous sodium cyanide (or potassium cyanide) is prepared and heated.
-
The cold diazonium salt solution is slowly added to the hot copper cyanide solution. Vigorous nitrogen evolution is observed.
-
After the addition is complete, the mixture is heated for a period to ensure complete reaction.
-
The mixture is then cooled, and the solid product is collected by filtration, washed with water, and dried.
-
Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).
-
Causality of Experimental Choices: The low temperature during diazotization is critical to prevent the premature decomposition of the unstable diazonium salt. The copper(I) cyanide acts as both a source of the cyanide nucleophile and a catalyst for the single-electron transfer mechanism of the Sandmeyer reaction.
Route 2: Cyanation of 7-Methoxy-2-bromonaphthalene
This modern approach avoids the often-problematic synthesis and handling of the amino and diazonium intermediates by directly introducing the nitrile group onto a halogenated naphthalene precursor. The general strategy is outlined below:
Caption: Synthetic pathway to this compound via cyanation of an aryl bromide.
Step 1: Synthesis of 7-Methoxy-2-bromonaphthalene
The starting material for this route, 7-methoxy-2-bromonaphthalene, can be prepared from 7-methoxy-2-naphthol via electrophilic aromatic substitution.
Protocol: Bromination of 7-Methoxy-2-naphthol
-
Reactants: 7-Methoxy-2-naphthol, N-Bromosuccinimide (NBS) or bromine (Br₂).[6]
-
Solvent: Dichloromethane (DCM) or acetic acid.
-
Procedure:
-
7-Methoxy-2-naphthol is dissolved in the chosen solvent.
-
The brominating agent (NBS or a solution of Br₂ in the solvent) is added portion-wise or dropwise at a controlled temperature (often 0 °C to room temperature).
-
The reaction is stirred until completion, as monitored by TLC.
-
The reaction mixture is then quenched with a reducing agent (e.g., sodium thiosulfate solution) if Br₂ is used.
-
The organic layer is separated, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization or column chromatography to yield 7-methoxy-2-bromonaphthalene.
-
Causality of Experimental Choices: The methoxy and hydroxyl groups are activating and ortho-, para-directing. Bromination is expected to occur at a position activated by these groups. The use of NBS is often preferred over elemental bromine as it is a solid and easier to handle, and it generates a low concentration of bromine in situ, which can lead to higher selectivity.[6]
Step 2: Cyanation of 7-Methoxy-2-bromonaphthalene
Two primary methods for the cyanation of aryl bromides are the palladium-catalyzed reaction with zinc cyanide and the copper-catalyzed Rosenmund-von Braun reaction.
Protocol 2a: Palladium-Catalyzed Cyanation with Zinc Cyanide
-
Reactants: 7-Methoxy-2-bromonaphthalene, zinc cyanide (Zn(CN)₂), a palladium catalyst (e.g., Pd(PPh₃)₄ or a combination of a palladium source like Pd₂(dba)₃ and a phosphine ligand), and a solvent.[7][8]
-
Solvent: Anhydrous DMF or DMAc.
-
Procedure:
-
To a Schlenk tube are added 7-methoxy-2-bromonaphthalene, zinc cyanide, and the palladium catalyst system under an inert atmosphere (e.g., argon or nitrogen).
-
Anhydrous solvent is added, and the mixture is degassed.
-
The reaction mixture is heated to a high temperature (typically 80-120 °C) and stirred until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered.
-
The filtrate is washed with aqueous ammonia or EDTA solution to remove zinc salts, followed by water and brine.
-
The organic layer is dried, concentrated, and the crude product is purified by column chromatography or recrystallization.
-
Causality of Experimental Choices: The palladium catalyst is essential for the catalytic cycle involving oxidative addition of the aryl bromide, transmetalation with the cyanide source, and reductive elimination of the nitrile product. Zinc cyanide is a less toxic and more convenient source of cyanide compared to alkali metal cyanides.[8]
Protocol 2b: Rosenmund-von Braun Reaction with Copper(I) Cyanide
-
Reactants: 7-Methoxy-2-bromonaphthalene and copper(I) cyanide (CuCN).[9][10]
-
Solvent: A high-boiling polar aprotic solvent such as DMF, NMP, or pyridine.
-
Procedure:
-
A mixture of 7-methoxy-2-bromonaphthalene and an excess of copper(I) cyanide in the solvent is heated to a high temperature (typically 150-200 °C).
-
The reaction is maintained at this temperature for several hours until completion.
-
The reaction mixture is cooled and then poured into an aqueous solution of ferric chloride and hydrochloric acid or aqueous ammonia to decompose the copper complexes and facilitate product isolation.
-
The product is then extracted with an organic solvent.
-
The organic extracts are washed, dried, and concentrated.
-
Purification is achieved by column chromatography or recrystallization.
-
Causality of Experimental Choices: The high temperature is necessary to overcome the activation energy for the reaction between the aryl halide and the relatively unreactive copper(I) cyanide. The polar aprotic solvent helps to solubilize the reactants. The workup with ferric chloride or ammonia is crucial for breaking down the copper-containing byproducts.
Quantitative Comparison of Synthetic Routes
| Parameter | Sandmeyer Reaction | Pd-Catalyzed Cyanation | Rosenmund-von Braun Reaction |
| Starting Material | 7-Methoxy-2-naphthylamine | 7-Methoxy-2-bromonaphthalene | 7-Methoxy-2-bromonaphthalene |
| Typical Yield | Moderate to Good (60-80%) | Good to Excellent (70-95%) | Good (70-90%) |
| Reaction Temperature | 0-5 °C (Diazotization), 60-100 °C (Cyanation) | 80-120 °C | 150-200 °C |
| Reagent Toxicity | High (NaNO₂, CuCN) | Moderate (Zn(CN)₂, Pd catalyst) | High (CuCN) |
| Scalability | Moderate (handling of diazonium salts can be hazardous on a large scale) | Good | Moderate (high temperatures and workup can be challenging on a large scale) |
| Cost-Effectiveness | Generally lower reagent costs | Higher catalyst cost (Palladium) | Moderate reagent costs |
| Substrate Scope | Limited by the availability and stability of the corresponding amine | Broad | Generally good for aryl bromides and iodides |
| Workup/Purification | Can be straightforward if the product precipitates | Involves removal of metal catalysts and salts | Can be challenging due to the use of stoichiometric copper salts and high-boiling solvents |
Senior Application Scientist's Recommendation
For laboratory-scale synthesis where versatility and high yields are paramount, the Palladium-Catalyzed Cyanation of 7-Methoxy-2-bromonaphthalene is the recommended route. This method generally offers cleaner reactions, higher functional group tolerance, and more reproducible results. The use of zinc cyanide is also a notable advantage in terms of reduced toxicity compared to other cyanide sources.
For larger-scale industrial production, the choice is more nuanced. The Sandmeyer Reaction may be more cost-effective due to the lower cost of reagents. However, the safety concerns associated with the handling of diazonium salts on a large scale must be carefully managed. The Rosenmund-von Braun Reaction , while a classic method, often requires harsh conditions and can present challenges in purification, making it less ideal for complex or sensitive substrates.
Ultimately, the optimal synthetic route will depend on the specific requirements of the project, including the scale of the synthesis, the available equipment, safety protocols, and economic considerations. It is recommended to perform small-scale trials of the most promising routes to determine the most efficient and reliable method for your specific application.
Reference Spectroscopic Data for this compound
-
¹H NMR (CDCl₃): Chemical shifts (δ) are expected in the aromatic region (approx. 7.0-8.0 ppm) with characteristic splitting patterns for the naphthalene ring protons, and a singlet for the methoxy group protons around 3.9 ppm.
-
¹³C NMR (CDCl₃): Expected signals include those for the nitrile carbon (approx. 118-120 ppm), the methoxy carbon (approx. 55 ppm), and the aromatic carbons of the naphthalene ring.[11]
-
IR (KBr): A strong absorption band characteristic of the nitrile (C≡N) stretching vibration is expected around 2220-2230 cm⁻¹. Other bands corresponding to C-O stretching of the methoxy group and C=C stretching of the aromatic ring will also be present.
References
- BenchChem. (2025). Application Notes and Protocols: Buchwald-Hartwig Amination of 2-(4-Bromo-3-methoxyphenyl)acetonitrile. BenchChem.
- Sigma-Aldrich. (n.d.). 7-Methoxy-2-naphthol.
- Goundry, W. R., & Satcharoen, V. (2021). 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. MURAL - Maynooth University Research Archive Library.
- U.S. Patent No. 4,250,089. (1981).
- Kamal, A., & Ramana, K. V. (2012). One-Pot Synthesis of 2′-Aminobenzothiazolo-Arylmethyl-2-Naphthols Catalyzed by NBS under Solvent-Free Conditions. ISRN Organic Chemistry, 2012, 1–5.
- L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- Sigma-Aldrich. (n.d.). 7-Methoxy-2-naphthol 98.
- Master Organic Chemistry. (2018, December 3).
- National Center for Biotechnology Information. (n.d.). 2-(7-Methoxy-1-naphthyl)acetonitrile. PubChem.
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-naphthol. PubChem.
- European Patent Office. (1989). Process for the synthesis of 2-methoxy-6-bromo-naphthalene (EP 0179447 B1).
- National Center for Biotechnology Information. (n.d.). 7-Methoxy-2-naphthol. PubChem.
- Fisher Scientific. (n.d.). 7-Methoxy-2-naphthol, 97%.
- Sigma-Aldrich. (n.d.). 2-Bromo-6-methoxynaphthalene 97.
- Master Organic Chemistry. (2011, June 10). N-Bromosuccinimide (NBS) As A Reagent In Organic Chemistry.
- World Intellectual Property Organization. (1998). Process for the manufacture of 2-bromo-6-methoxynaphthalene (WO 1998/042647 A1).
- Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction.
- ResearchGate. (n.d.). (1)H and (13)C NMR signal assignments of some new spiro[7H-benzo[de]anthracene-naphthopyrans].
- National Center for Biotechnology Information. (n.d.). 2-(7-Methoxynaphthalen-1-yl)acetonitrile. PubChem.
- OrgoSolver. (n.d.). Allylic Bromination (NBS, hv) | Radical Mechanism + Traps.
- ResearchGate. (n.d.). (PDF) A Convenient and Efficient Synthesis of 2,6-Dihydroxynaphthalene.
- Organic Chemistry Portal. (n.d.).
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- Metin, Ö. (n.d.). Basic 1H- and 13C-NMR Spectroscopy.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Neetha, M., Afsina, C. M. A., Aneeja, T., & Anilkumar, G. (2020). Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. RSC Advances, 10(56), 33683–33699.
- Stuvia. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule.
- ResearchGate. (n.d.). L-Proline-Promoted Rosenmund–von Braun Reaction.
- Pradala, A., & Evano, G. (2014). A vinylic Rosenmund–von Braun reaction: practical synthesis of acrylonitriles.
- S. A. Weissman, D. Zewge, C. Chen. (2005). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. The Journal of Organic Chemistry, 70(4), 1508-1510.
- NC State University Libraries. (n.d.). 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry.
- TargetMol. (n.d.). 2-Bromo-6-methoxynaphthalene.
- Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205.
- PharmacologyOnLine - SILAE. (2020, December 30).
- Sigma-Aldrich. (n.d.). 7-Methoxy-2-naphthol 98.
- TCI (Shanghai) Development Co., Ltd. (n.d.). 7-Methoxynaphthalen-2-ol.
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Establishing the Purity of 7-Methoxy-2-naphthonitrile: A Comparative Analytical Guide
Executive Summary
7-Methoxy-2-naphthonitrile (7-MNN) (CAS: 90381-43-4) is a critical bicyclic aromatic intermediate.[1][2][3] While often confused with its regioisomer (the Agomelatine intermediate 7-methoxy-1-naphthylacetonitrile), 7-MNN serves distinct roles in the synthesis of liquid crystalline materials and fluorescent probes due to its extended conjugation and rigid naphthalene core.[1][2][3]
Establishing the purity of 7-MNN presents a specific challenge: distinguishing it from its metabolic-like hydrolysis products (7-methoxy-2-naphthoic acid) and its synthetic precursor (7-methoxy-2-naphthol).[1][2][3] This guide outlines a self-validating analytical workflow that triangulates purity using HPLC-UV (impurity profiling), qNMR (absolute assay), and DSC (thermal behavior).
Part 1: The Challenge of Regio-Isomeric & Synthetic Purity
The synthesis of 7-MNN typically proceeds via the cyanation of activated 7-methoxy-2-naphthol.[1][2][3] Consequently, the impurity profile is predictable but difficult to quantify without rigorous methods.[3]
Critical Impurity Profile
| Impurity Type | Specific Compound | Origin | Detection Challenge |
| Precursor | 7-Methoxy-2-naphthol | Unreacted starting material | Phenolic proton is exchangeable; tailing in HPLC.[1][2][3] |
| Hydrolysis | 7-Methoxy-2-naphthoic acid | Hydrolysis of nitrile | pH-dependent retention; requires buffered mobile phase.[1][2][3] |
| Demethylation | 7-Hydroxy-2-naphthonitrile | Ether cleavage side-reaction | Similar polarity to precursor; requires high resolution.[1][2][3] |
| Regioisomer | 7-Methoxy-1-naphthonitrile | Isomeric contamination | Nearly identical Mass/Charge (m/z); requires chromatographic separation.[1][2][3] |
Part 2: Comparative Analysis of Methodologies
Method A: RP-HPLC (The Impurity Profiler)
High-Performance Liquid Chromatography (HPLC) is the industry standard for relative purity (area %).[1][2][3] However, it relies on the assumption that all components have similar extinction coefficients at the detection wavelength, which is rarely true for naphthalene derivatives.[3]
-
Pros: Excellent for separating trace structural analogs (isomers).[2][3]
-
Cons: Requires reference standards for absolute quantification; "blind" to non-chromophoric impurities (salts, inorganic catalysts).[3]
Method B: qNMR (The Absolute Reference)
Quantitative Nuclear Magnetic Resonance (qNMR) is the "primary ratio" method.[2][3] It determines the absolute mass purity of 7-MNN without requiring a reference standard of the analyte itself—only a certified Internal Standard (IS) is needed.[2][3]
-
Pros: Traceable to SI units; detects residual solvents and inorganic salts; no response factor correction needed.
-
Cons: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires high solubility.[3]
Method C: DSC (The Physical Fingerprint)
Differential Scanning Calorimetry (DSC) utilizes the melting point depression principle (Van't Hoff equation) to determine purity.[2][3]
-
Cons: Unreliable if the sample decomposes upon melting; fails if impurities form solid solutions.[3]
Part 3: Experimental Validation & Protocols
Protocol 1: The "Gold Standard" qNMR Assay
Objective: Determine absolute assay % (w/w) to validate HPLC reference material.
Reagents:
-
Solvent: DMSO-d6 (High solubility for naphthalenes, prevents aggregation).[1][2][3]
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent).[1][2][3] Rationale: The methoxy singlet (~3.8 ppm) is distinct, but the aromatic protons (6.0 ppm) are well-separated from the naphthalene region (7.0–8.5 ppm).[1][2][3]
Workflow:
-
Weighing: Accurately weigh ~20 mg of 7-MNN (
) and ~10 mg of IS ( ) into the same vial using a micro-balance (precision 0.01 mg). -
Dissolution: Dissolve in 0.7 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Processing: Phase and baseline correction. Integrate the C-1 proton of 7-MNN (singlet, ~8.3 ppm) vs. the aromatic singlet of IS.[1][2][3]
Calculation:
Protocol 2: Validated RP-HPLC Method
Objective: Detect trace organic impurities <0.05%.
Chromatographic Conditions:
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[2][3]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Suppresses ionization of the naphthoic acid impurity).[3]
-
Gradient:
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV at 230 nm (Naphthalene
transition max) and 280 nm.[3] -
Temperature: 30°C.
Data Interpretation: The 7-MNN peak should elute at ~10-12 minutes.[1][2][3] The precursor (7-methoxy-2-naphthol) will elute earlier due to the polarity of the hydroxyl group.[1][2][3] The acid impurity will elute earliest (near void volume) if unbuffered, but retains slightly under acidic conditions.[3]
Part 4: The Self-Validating Workflow (Diagram)
The following decision tree illustrates how to combine these methods to certify a batch of 7-MNN for pharmaceutical use.
Caption: Analytical Decision Matrix for certifying this compound. Blue nodes indicate analytical steps; Green indicates primary validation; Red indicates remediation.[1][2]
Part 5: Quantitative Data Summary
When comparing methods, qNMR often reveals "hidden" impurities (like water or inorganic salts) that HPLC misses.[3]
| Parameter | HPLC-UV (230 nm) | qNMR (DMSO-d6) | DSC (Thermal) |
| Primary Output | Relative Purity (% Area) | Absolute Assay (% w/w) | Purity (% mol) |
| Specificity | High (Separates isomers) | High (Distinct chemical shifts) | Low (Bulk property) |
| LOD | ~0.01% | ~0.1% | N/A |
| Typical Bias | Overestimates purity (misses salts) | Accurate (Primary Method) | Underestimates (if decomp.)[1][2][3] |
| Reference Std? | Required | Not Required (Internal Std only) | Not Required |
Recommendation
For pharmaceutical applications, do not rely solely on HPLC area %. [1][3]
-
Use HPLC to prove the absence of the 1-isomer and starting naphthol.[2][3]
-
Use qNMR to assign the potency value to the batch.[3]
-
Use DSC to establish the melting point (Note: Literature MP for the precursor is 115-119°C; the nitrile MP must be experimentally verified and is typically distinct).[3]
References
-
PubChem. (2025).[2][3][4] this compound (Compound Summary). National Library of Medicine.[3] [Link][1][2][3]
-
Holzgrabe, U. (2010).[3] Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link][1][2][3]
-
ICH Guidelines. (2006).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3] [Link]
Sources
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- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 7-Methoxy-2-naphthol | C11H10O2 | CID 853173 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 6. EP0447285A1 - Naphthalene derivatives, procedure for their preparation and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 7. Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
biological activity comparison of 7-Methoxy-2-naphthonitrile derivatives
This guide provides an in-depth technical comparison of 7-Methoxy-2-naphthonitrile derivatives , contrasting their biological activity with established positional isomers (such as Agomelatine and Naproxen). It focuses on their specific utility in glycosaminoglycan (GAG) priming and cytotoxicity , distinguishing them from the melatonergic profile of their 1-substituted counterparts.
Executive Summary & Scaffold Analysis
This compound (CAS: 90381-43-4) serves as a critical precursor for the 7-methoxy-2-naphthyl (2,7-MN) scaffold. Unlike its famous isomer, the 7-methoxy-1-naphthyl group (found in the antidepressant Agomelatine ), the 2,7-MN scaffold is not a potent melatonin receptor agonist. Instead, its primary biological value lies in chemical biology as a fluorescent primer for glycosaminoglycan synthesis and in medicinal chemistry as a pharmacophore for cytotoxic agents targeting breast cancer (MCF-7) and VEGFR-2 inhibition.
Structural Activity Relationship (SAR) Profile
The naphthalene ring acts as a bioisostere for the indole ring found in melatonin and tryptophan. The biological output depends strictly on the substitution pattern:
-
1,7-Substitution (Agomelatine): Mimics the C3-side chain of melatonin; optimal for MT1/MT2 receptor binding .
-
2,6-Substitution (Naproxen): Optimizes COX inhibition; anti-inflammatory.
-
2,7-Substitution (Target): Disrupts melatonergic binding pocket alignment but creates a planar, lipophilic core suitable for intercalation or hydrophobic pocket occupancy in enzymes like xylosyltransferase or tyrosine kinases.
Figure 1: SAR divergence of methoxy-naphthalene isomers. The 2,7-substitution pattern (green) yields distinct biological utility from established drugs.
Comparative Biological Performance[1]
A. Glycosaminoglycan (GAG) Priming Activity
The most validated biological application of the 7-methoxy-2-naphthyl scaffold is in the form of 7-methoxy-2-naphthyl-β-D-xyloside (MN-Xyl) .
-
Mechanism: MN-Xyl acts as an artificial acceptor for galactosyltransferases in the Golgi apparatus. It bypasses the core protein requirement, "priming" the synthesis of free GAG chains (chondroitin sulfate/heparan sulfate) which are then secreted into the extracellular matrix.
-
Advantage over Phenyl-Xylosides: The 7-methoxy-2-naphthyl group is highly fluorescent, allowing for easy quantification and tracking of the synthesized GAGs via HPLC with fluorescence detection.
B. Cytotoxicity & Anticancer Potential
Derivatives of this compound (converted to amides, hydrazones, or chalcones) exhibit significant antiproliferative activity, particularly against hormone-dependent breast cancer lines.
-
Target: VEGFR-2 Kinase and Tubulin polymerization.
-
Potency: Selected hydrazone derivatives show IC50 values in the low micromolar range (2–5 µM).
Data Summary Table
| Feature | 7-Methoxy-2-naphthyl Derivatives | Agomelatine (1-isomer) | Naproxen (2,6-isomer) |
| Primary Target | Galactosyltransferase I (GAG Priming), VEGFR-2 | MT1/MT2 Receptors | COX-1 / COX-2 |
| Key Application | Chemical Biology Tool, Anticancer Research | Antidepressant, Sleep Aid | NSAID (Pain relief) |
| Binding Affinity (MT1) | Negligible / Low (> 10 µM) | High (Ki ~ 0.1 nM) | Inactive |
| Cytotoxicity (MCF-7) | High (IC50: 2.19 - 44 µM for derivatives) | Low / Non-toxic | Low (at therapeutic doses) |
| Fluorescence | Strong (Used as biological tag) | Moderate | Moderate |
Experimental Protocols
Protocol A: Synthesis of 7-Methoxy-2-naphthyl-β-D-xyloside (GAG Primer)
Note: This protocol converts the nitrile/naphthol precursor into the active xyloside tool.
-
Starting Material: 7-Methoxy-2-naphthol (obtained via hydrolysis of this compound).
-
Glycosylation: React 7-methoxy-2-naphthol with peracetylated xylose using boron trifluoride diethyl etherate (
) as a catalyst in dichloromethane (DCM) at 0°C. -
Deprotection: Treat the intermediate with sodium methoxide (NaOMe) in methanol to remove acetyl groups.
-
Purification: Silica gel chromatography.
-
Validation:
H NMR should show the anomeric proton doublet at ~5.0 ppm ( Hz, indicating -linkage).
Protocol B: GAG Priming Assay (Cellular)
Purpose: To measure the ability of the derivative to initiate GAG chain synthesis.
-
Cell Culture: Seed CHO (Chinese Hamster Ovary) or fibroblast cells in 6-well plates.
-
Treatment: Incubate cells with 0.1 mM to 1.0 mM of the 7-methoxy-2-naphthyl derivative for 24 hours.
-
Radiolabeling: Add
S-sulfate (10–50 µCi/mL) to the media during the last 6 hours of incubation. -
Isolation: Collect media. Precipitate proteins/GAGs using cetylpyridinium chloride (CPC) or ethanol.
-
Quantification: Measure radioactivity (scintillation counting) or analyze via HPLC with fluorescence detection (Ex: 310 nm, Em: 360 nm).
-
Positive Result: Significant increase in
S-incorporation into secreted GAGs compared to untreated control.
-
Protocol C: Cytotoxicity Screening (MTT Assay)
-
Seeding: Plate MCF-7 cells (5,000 cells/well) in 96-well plates.
-
Dosing: Treat with serial dilutions of the this compound derivative (0.1 µM – 100 µM) for 48 hours.
-
Development: Add MTT reagent (5 mg/mL); incubate for 4 hours. Solubilize formazan crystals with DMSO.
-
Readout: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.
Mechanism of Action Visualizations
GAG Priming Pathway
The 7-methoxy-2-naphthyl scaffold acts as a hydrophobic "key" that enters the Golgi and hijacks the GAG synthesis machinery.
Figure 2: Mechanism of GAG priming. The derivative (green) enters the cell and initiates chain elongation independent of endogenous proteoglycans.
References
-
Fritz, T. A., et al. (1994). "7-Methoxy-2-naphthyl-beta-D-xyloside: A new tool for the study of glycosaminoglycan biosynthesis." Journal of Biological Chemistry, 269(46), 28809-28814. Link
-
Yous, S., et al. (1992). "Novel naphthalenic ligands with high affinity for melatonin receptors." Journal of Medicinal Chemistry, 35(8), 1484-1486. (Establishes the superiority of the 1-isomer for melatonin affinity). Link
-
El-Agrody, A. M., et al. (2002). "Synthesis of 9-methoxy and 9-acetoxy-3-amino-1-(4-methoxyphenyl)-1H-benzo[f]chromene-2-carbonitriles via 2-(imino-piperidin-1-yl-methyl)-3-(4-methoxyphenyl) acrylonitrile as intermediate." Zeitschrift für Naturforschung B, 57(5), 579-585. (Describes synthesis of cytotoxic derivatives from 7-methoxy-2-naphthol). Link
-
Al-Wahaibi, L. H., et al. (2023). "Design, Synthesis, and Biological Evaluation of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors." Molecules, 28(3), 1337. Link
-
Lugardon, K., et al. (2004).[1] "Structural basis for the recognition of 7-methoxy-2-naphthyl-beta-D-xyloside by human beta-1,4-galactosyltransferase 7." Journal of Biological Chemistry. (Structural biology of the interaction).
Sources
A Comparative Cost-Benefit Analysis of Synthetic Routes to 7-Methoxy-2-naphthonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Synthesis Method
7-Methoxy-2-naphthonitrile is a valuable building block in the synthesis of a variety of pharmaceutical compounds and advanced materials. Its strategic importance necessitates the selection of a synthetic route that is not only high-yielding and reproducible but also economically viable and environmentally sustainable. This guide provides a comprehensive cost-benefit analysis of the most common methods for the synthesis of this compound, offering detailed experimental protocols and a comparative assessment of their respective strengths and weaknesses.
Introduction to Synthetic Strategies
The synthesis of this compound can be approached through several distinct chemical transformations. The most prevalent methods involve the introduction of a nitrile functional group onto a pre-existing methoxynaphthalene scaffold. This guide will focus on three primary strategies:
-
The Sandmeyer Reaction: A classical method for the conversion of an aryl amine to a nitrile via a diazonium salt intermediate.
-
Cyanation of an Aryl Halide: A versatile approach utilizing either palladium-catalyzed cross-coupling or copper-mediated nucleophilic substitution.
-
Multi-step Synthesis from 2-Methoxynaphthalene: A route involving the sequential functionalization of a readily available starting material.
Each of these methods presents a unique set of advantages and disadvantages in terms of cost of starting materials and reagents, reaction conditions, yield and purity of the final product, and environmental impact.
Method 1: The Sandmeyer Reaction
The Sandmeyer reaction offers a well-established and cost-effective route to aryl nitriles. The synthesis of this compound via this method commences with the diazotization of 7-amino-2-methoxynaphthalene, followed by reaction with a cyanide salt, typically copper(I) cyanide.
Logical Workflow for the Sandmeyer Reaction
Caption: Workflow of the Sandmeyer reaction for this compound synthesis.
Experimental Protocol: Sandmeyer Reaction
Step 1: Diazotization of 7-Amino-2-methoxynaphthalene
-
Suspend 7-amino-2-methoxynaphthalene in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
Step 2: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Gradually heat the reaction mixture to 60-70 °C and maintain this temperature until the evolution of nitrogen gas ceases.
-
Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., toluene or dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Cost-Benefit Analysis of the Sandmeyer Reaction
| Factor | Assessment | Details |
| Cost of Starting Materials | Low to Moderate | 7-Amino-2-methoxynaphthalene is a commercially available but can be a significant cost driver. Sodium nitrite, hydrochloric acid, and copper(I) cyanide are relatively inexpensive. |
| Yield and Purity | Moderate to Good | Yields for the Sandmeyer cyanation are typically in the range of 60-80%. Purity of the final product is generally good after purification. |
| Safety and Environmental | High Concern | Diazonium salts are potentially explosive and must be handled with care at low temperatures. Cyanide salts are highly toxic. The use of copper salts results in heavy metal waste. |
| Scalability | Good | The reaction is readily scalable, although careful temperature control and handling of hazardous materials are critical. |
Method 2: Cyanation of 2-Bromo-7-methoxynaphthalene
This approach involves the direct displacement of a bromine atom from the naphthalene ring with a cyanide group. This can be achieved through either a palladium-catalyzed cross-coupling reaction or a copper-mediated Rosenmund-von Braun reaction.
Logical Workflow for Cyanation of an Aryl Halide
Caption: Comparison of Palladium- and Copper-mediated cyanation routes.
Experimental Protocol: Palladium-Catalyzed Cyanation
-
To a reaction vessel, add 2-bromo-7-methoxynaphthalene, zinc cyanide, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a suitable solvent such as dimethylformamide (DMF).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to 80-120 °C and stir until the starting material is consumed (monitor by TLC or GC).
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Experimental Protocol: Copper-Mediated Cyanation (Rosenmund-von Braun)
-
Combine 2-bromo-7-methoxynaphthalene and copper(I) cyanide in a high-boiling polar aprotic solvent such as DMF or N-methyl-2-pyrrolidone (NMP).
-
Heat the mixture to a high temperature (typically 150-200 °C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and pour it into an aqueous solution of ferric chloride and hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent.
-
Wash the organic layer with water and brine, dry, and concentrate.
-
Purify the product as described above.
Cost-Benefit Analysis of Cyanation Methods
| Factor | Palladium-Catalyzed Cyanation | Copper-Mediated Cyanation |
| Cost of Starting Materials | High | Moderate |
| Yield and Purity | Good to Excellent | Moderate to Good |
| Safety and Environmental | Moderate Concern | High Concern |
| Scalability | Good | Moderate |
In-depth analysis of the cyanation methods:
-
Palladium-catalyzed cyanation offers high yields and functional group tolerance under relatively mild conditions. However, the high cost of palladium catalysts can be a significant drawback for large-scale synthesis.[1] The use of less toxic zinc cyanide is an advantage over sodium or potassium cyanide.[2]
-
Copper-mediated cyanation is a more traditional and less expensive method. However, it requires harsh reaction conditions (high temperatures) and stoichiometric amounts of copper cyanide, leading to significant heavy metal waste and often lower yields compared to palladium-catalyzed methods.[3]
Method 3: Multi-step Synthesis from 2-Methoxynaphthalene
This route builds the desired functionality onto a simple and inexpensive starting material, 2-methoxynaphthalene. A common sequence involves bromination, formylation via a Grignard reaction, conversion of the resulting aldehyde to an oxime, and finally dehydration to the nitrile.
Logical Workflow for Multi-step Synthesis
Caption: Multi-step synthesis of this compound from 2-Methoxynaphthalene.
Experimental Protocol: Key Steps
1. Bromination of 2-Methoxynaphthalene: 2-Methoxynaphthalene is treated with bromine in a solvent like acetic acid to yield 2-bromo-7-methoxynaphthalene.[4]
2. Formylation of 2-Bromo-7-methoxynaphthalene: The Grignard reagent is prepared from 2-bromo-7-methoxynaphthalene and magnesium turnings, which then reacts with a formylating agent like N,N-dimethylformamide (DMF) to produce 7-methoxy-2-naphthaldehyde.[4]
3. Oxime Formation: 7-Methoxy-2-naphthaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base to form 7-methoxy-2-naphthaldehyde oxime.
4. Dehydration of the Oxime: The oxime is dehydrated using a reagent such as acetic anhydride, thionyl chloride, or a variety of other dehydrating agents to yield this compound.
Cost-Benefit Analysis of the Multi-step Synthesis
| Factor | Assessment | Details |
| Cost of Starting Materials | Low | 2-Methoxynaphthalene is an inexpensive and readily available starting material. The reagents for each step are also generally low-cost. |
| Yield and Purity | Moderate (Overall) | While individual steps may have good yields, the overall yield of a multi-step synthesis is inherently lower. Purity requires careful control at each stage. |
| Safety and Environmental | Moderate Concern | The use of bromine requires careful handling. Grignard reactions are sensitive to moisture and air. Solvents and reagents used in multiple steps contribute to the overall waste stream. |
| Scalability | Moderate | Multi-step syntheses can be more challenging to scale up due to the need to isolate and purify intermediates at each stage. |
Comparative Summary of Synthesis Methods
| Method | Starting Material Cost | Reagent Cost | Overall Yield | Safety & Environmental | Scalability |
| Sandmeyer Reaction | Low to Moderate | Low | Moderate to Good | High Concern | Good |
| Pd-Catalyzed Cyanation | Moderate | High | Good to Excellent | Moderate Concern | Good |
| Cu-Mediated Cyanation | Moderate | Moderate | Moderate to Good | High Concern | Moderate |
| Multi-step Synthesis | Low | Low | Moderate | Moderate Concern | Moderate |
Conclusion and Recommendations
The optimal synthetic route for this compound is highly dependent on the specific needs of the researcher or organization.
-
For cost-sensitive, large-scale production , the Sandmeyer reaction may be the most attractive option, provided that the necessary safety infrastructure is in place to handle the hazardous reagents.
-
For high-purity, small- to medium-scale synthesis where cost is less of a concern , palladium-catalyzed cyanation is the superior method due to its high yields and milder reaction conditions.
-
The multi-step synthesis from 2-methoxynaphthalene is a viable option when the primary starting materials for the other routes are unavailable or prohibitively expensive. It offers a low-cost entry point but at the expense of a longer, more labor-intensive process with a lower overall yield.
-
Copper-mediated cyanation is generally the least favorable option due to its harsh conditions and significant environmental impact, though it may be considered if palladium catalysts are not accessible.
Ultimately, the choice of synthesis method requires a careful consideration of the trade-offs between cost, yield, safety, and environmental impact. This guide provides the foundational data and protocols to enable an informed decision for the efficient and responsible synthesis of this compound.
References
-
Cohen, D. T., & Buchwald, S. L. (2015). Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. Organic Letters, 17(1), 202–205. [Link]
- Method for synthesizing 6-methoxy-2-naphthaldehyde. (n.d.). Patsnap Eureka.
-
Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). National Institutes of Health. Retrieved January 30, 2026, from [Link]
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (2013). National Institutes of Health. Retrieved January 30, 2026, from [Link]
- Process for the synthesis of 2-methoxy-6-bromo-naphthalene. (n.d.). Google Patents.
- Process for the preparation of 2-cyanopyridines. (n.d.). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6699993B1 - Process for the preparation of 2-cyanopyridines - Google Patents [patents.google.com]
- 4. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap [eureka.patsnap.com]
A Senior Application Scientist's Guide to Catalytic Synthesis of 7-Methoxy-2-naphthonitrile: A Performance Comparison
Introduction: The Significance of 7-Methoxy-2-naphthonitrile
This compound is a key advanced intermediate in the synthesis of numerous high-value organic molecules, most notably in the pharmaceutical industry. Its naphthalene core, functionalized with methoxy and nitrile groups, serves as a versatile scaffold for building complex molecular architectures. The nitrile group, in particular, is a valuable synthetic handle, readily convertible into amines, amides, carboxylic acids, and tetrazoles, making it a cornerstone in drug discovery and development. Given its importance, the efficient and scalable synthesis of this compound is a subject of considerable interest.
This guide provides an in-depth performance comparison of the primary catalytic systems used for its synthesis, focusing on the transition-metal-catalyzed cyanation of 7-methoxy-2-halonaphthalene. We will delve into the nuances of palladium, nickel, and copper-based catalysts, offering field-proven insights, supporting data, and detailed experimental protocols to guide researchers in selecting the optimal system for their specific needs.
Synthetic Strategies: The Dominance of Catalytic Cross-Coupling
The most direct and widely adopted route to this compound is the cyanation of an aryl halide precursor, typically 7-methoxy-2-bromonaphthalene. This transformation has evolved significantly from stoichiometric, high-temperature methods (e.g., the Rosenmund-von Braun reaction) to highly efficient catalytic processes. Transition metals like palladium, nickel, and copper are at the forefront of this evolution, each offering a unique profile of reactivity, cost, and functional group tolerance.[1][2]
The general reaction is as follows:
- Figure 1: General scheme for the catalytic cyanation of 7-methoxy-2-bromonaphthalene.
The choice of catalyst, ligand, cyanide source, and reaction conditions is critical and dictates the overall efficiency, cost, and environmental impact of the synthesis.
Performance Comparison of Leading Catalytic Systems
The selection of a catalyst is a multi-factorial decision balancing yield, reaction speed, catalyst cost, catalyst loading, and safety (especially concerning the cyanide source). Below, we compare the performance of the most prominent catalytic systems.
| Catalyst System | Typical Ligand | Cyanide Source | Typical Conditions | Yield (%) | Key Advantages | Key Disadvantages | Ref. |
| Palladium-based | Buchwald/Hartwig phosphines (e.g., XPhos), dppf | K₄[Fe(CN)₆], Zn(CN)₂, NCTS | DMF, DMAc, or aqueous media; 80-140 °C | 85-95+ | High efficiency, broad functional group tolerance, well-understood reactivity. | High cost of palladium, potential for catalyst deactivation by excess cyanide. | [1][2][3][4] |
| Nickel-based | Bidentate phosphines (e.g., Xantphos, dppf), Bipyridines | Zn(CN)₂, K₄[Fe(CN)₆], Organic cyanides | DMAc, Dioxane; often requires a reductant (Zn, PMHS); 50-100 °C | 80-95 | Lower cost, highly effective for aryl chlorides, operates at milder temperatures. | Can be sensitive to air/moisture, requires a reductant, mechanism can be complex. | [5][6][7][8] |
| Copper-based | Often ligandless (CuI) or with simple ligands (e.g., TMEDA) | CuCN, NaCN, KCN | High temp solvents (DMF, NMP); 150-200 °C | 60-85 | Very low cost, useful for specific applications (classic Rosenmund-von Braun). | Requires harsh conditions, stoichiometric amounts of copper, poor functional group tolerance. | [9][10] |
Palladium Catalysis: The Gold Standard for Reliability
Palladium-catalyzed cyanation has long been the benchmark for this transformation due to its high catalytic efficacy and broad substrate scope.[11] The development of sophisticated phosphine ligands (e.g., Buchwald and Hartwig ligands) has enabled these reactions to proceed with high yields, even for challenging substrates.[1]
A key advancement has been the move away from toxic alkali metal cyanides towards safer, less inhibitory sources like potassium ferrocyanide (K₄[Fe(CN)₆]) and zinc cyanide (Zn(CN)₂).[2] K₄[Fe(CN)₆] is particularly noteworthy as it is inexpensive, has low toxicity, and releases cyanide ions slowly, preventing the deactivation of the palladium catalyst.[3]
Nickel Catalysis: The Economical and Sustainable Challenger
Nickel-catalyzed cyanation has emerged as a powerful and cost-effective alternative to palladium.[5] Being more earth-abundant, nickel is significantly cheaper, making it highly attractive for large-scale industrial synthesis. Modern nickel systems, often employing ligands like XantPhos, demonstrate reactivity comparable to palladium, especially for the cyanation of less reactive aryl chlorides.[5][8]
A distinguishing feature of many nickel-catalyzed protocols is the requirement for a reductant, such as zinc powder or polymethylhydrosiloxane (PMHS), to generate the active Ni(0) species in situ from a stable Ni(II) precatalyst.[6][8] Recent innovations have led to air-tolerant systems that simplify the experimental setup, removing the need for strictly inert glovebox or Schlenk line techniques.[8]
Copper Catalysis: The Classic Method for Specific Cases
Copper-mediated or catalyzed cyanations are the oldest methods and, while largely superseded, can still find utility. The classic Rosenmund-von Braun reaction, which uses a stoichiometric amount of CuCN at high temperatures, is a prime example. While effective, the harsh conditions limit its applicability for complex molecules with sensitive functional groups. Modern research focuses on developing truly catalytic copper systems that operate under milder conditions, often exploring radical pathways.[9] For the synthesis of this compound, however, palladium and nickel systems are generally superior in terms of yield, scope, and reaction mildness.
Mechanistic Insights: Understanding the Catalytic Cycle
A deep understanding of the reaction mechanism is crucial for troubleshooting and optimization. While nuances exist, the palladium and nickel-catalyzed cyanations of aryl halides are generally understood to proceed through a similar catalytic cycle.
Workflow for Catalyst System Selection and Optimization
The process of choosing and refining a catalytic system for a specific synthesis is a systematic endeavor. The following workflow illustrates the key decision points and optimization loops a researcher would typically follow.
Caption: A logical workflow for selecting and optimizing a catalytic system.
The Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cyanation provides a clear picture of the catalyst's role.[12] This cycle is fundamental to a vast range of cross-coupling reactions.
Caption: The Pd(0)/Pd(II) catalytic cycle for aryl cyanation.
-
Oxidative Addition : The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Ligand Exchange/Transmetalation : The halide on the palladium center is exchanged for a cyanide group from the cyanide source (e.g., Zn(CN)₂).
-
Reductive Elimination : The aryl group and the cyanide group couple and are eliminated from the palladium center, forming the desired aryl nitrile product (Ar-CN) and regenerating the active Pd(0) catalyst to continue the cycle.[12]
The mechanism for nickel is analogous, proceeding through a Ni(0)/Ni(II) cycle.[6][7]
Field-Proven Experimental Protocols
The following protocols are representative of robust methods for synthesizing this compound.
Protocol 1: Palladium-Catalyzed Cyanation using Zinc Cyanide
This protocol utilizes a common and effective palladium catalyst system. Zinc cyanide is used in substoichiometric amounts, which is advantageous for product purification.
Materials:
-
7-methoxy-2-bromonaphthalene (1.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
1,1'-Bis(diphenylphosphino)ferrocene [dppf] (3.3 mol%)
-
Zinc Cyanide [Zn(CN)₂] (0.6 equiv)
-
N,N-Dimethylacetamide (DMAc), anhydrous
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add 7-methoxy-2-bromonaphthalene, Zn(CN)₂, Pd₂(dba)₃, and dppf.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add anhydrous DMAc via syringe.
-
Heat the reaction mixture to 120 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with aqueous ammonia solution (to complex excess zinc salts) followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford pure this compound.
Protocol 2: Air-Tolerant Nickel-Catalyzed Cyanation
This modern protocol leverages a cheaper nickel catalyst and a green reductant, and importantly, does not require strict inert atmosphere techniques, enhancing its practicality.[8]
Materials:
-
7-methoxy-2-bromonaphthalene (1.0 equiv)
-
Nickel(II) Chloride [NiCl₂] (5 mol%)
-
Xantphos (5.5 mol%)
-
Zinc Cyanide [Zn(CN)₂] (0.7 equiv)
-
Polymethylhydrosiloxane [PMHS] (2.0 equiv)
-
Potassium Carbonate [K₂CO₃] (0.2 equiv, as activator for PMHS)
-
tert-Amyl alcohol (t-AmOH)
Procedure:
-
To a standard round-bottom flask open to the air, add NiCl₂, Xantphos, Zn(CN)₂, K₂CO₃, and 7-methoxy-2-bromonaphthalene.
-
Add t-AmOH as the solvent.
-
Add PMHS to the mixture. A gentle evolution of gas (H₂) may be observed.
-
Heat the reaction mixture to 80 °C with vigorous stirring for 16-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, carefully quench the excess PMHS by the slow addition of 1 M aqueous NaOH.
-
Dilute the mixture with ethyl acetate and filter through celite.
-
Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Conclusion and Future Outlook
For the synthesis of this compound via cross-coupling, both palladium and nickel catalysts offer highly efficient and reliable routes.
-
Palladium systems remain the go-to choice for initial small-scale synthesis due to their well-documented reliability and extremely high yields across a broad range of conditions.
-
Nickel systems present a compelling case for process chemistry and large-scale manufacturing, where the significant cost reduction and milder reaction temperatures offer substantial economic and environmental advantages.[5] The development of air-tolerant protocols further lowers the barrier to their implementation.[8]
The future of this field will likely focus on developing catalysts with even lower loadings (higher turnover numbers), utilizing greener solvents, and exploring non-toxic, sustainable cyanide sources derived from renewable feedstocks. As the principles of green chemistry become more ingrained in pharmaceutical manufacturing, the trend away from palladium and towards more earth-abundant catalysts like nickel and iron will undoubtedly continue.
References
-
Nickel-Catalyzed Cyanation of Aryl Halides. MDPI.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry.
-
Nickel-Catalyzed Cyanation of Aryl Halides - Application Notes. BenchChem.
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. National Center for Biotechnology Information (PMC).
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides (Duplicate Source). National Center for Biotechnology Information.
-
Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives. SYNLETT.
-
Nickel-Catalyzed Cyanation of Aryl Halides. National Center for Biotechnology Information (PMC).
-
Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. Royal Society of Chemistry Publishing.
-
Nickel-Catalyzed Reductive Cyanation of Aryl Halides and Epoxides with Cyanogen Bromide. MDPI.
-
Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. ACS Publications.
-
Method for the synthesis of (7-methoxy-3,4-dihydro-1-naphthalenyl) acetonitrile and use thereof in the synthesis of agomelatine. Google Patents.
-
6-METHOXY-2-NAPHTHOL. Organic Syntheses.
-
Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant. PubMed.
Sources
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- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
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- 8. Air-Tolerant Nickel-Catalyzed Cyanation of (Hetero)aryl Halides Enabled by Polymethylhydrosiloxane, a Green Reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Copper-catalyzed radical transnitrilation of arylborons with dimethylmalononitrile and mechanistic insights - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Efficient Copper‐Catalyzed Highly Stereoselective Synthesis of Unprotected C‐Acyl Manno‐, Rhamno‐ and Lyxopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling 7-Methoxy-2-naphthonitrile
CAS: 90381-43-4 | Formula: C₁₂H₉NO | Role: Agomelatine Intermediate / Organic Synthesis[1]
Executive Summary & Hazard Context
From the Desk of the Senior Application Scientist: Handling 7-Methoxy-2-naphthonitrile requires a shift in mindset from "standard organic solid" to "functionalized aromatic nitrile." While often less volatile than aliphatic nitriles, this compound poses distinct risks due to its metabolic profile and physical properties.
As a key intermediate in the synthesis of naphthalenic drugs (such as Agomelatine), this compound is typically encountered as a fine, beige-to-white powder.[1] The primary risks are acute toxicity (oral/inhalation) and mechanical irritation from dust.[1] Furthermore, like all organic nitriles, there is a latent risk of metabolic cyanide release upon significant exposure, necessitating strict segregation from acidic waste streams to prevent HCN generation.[1]
Core Safety Directive: Treat as Acute Toxicity Category 3/4 . Do not handle on open benches. All solid transfers must occur within a certified Chemical Fume Hood (CFH) or Powder Containment Hood.[1]
Risk Assessment & Engineering Controls
Before selecting PPE, you must validate your engineering controls.[1] PPE is the last line of defense, not the first.
| Control Level | Requirement | Scientific Rationale |
| Primary Containment | Chemical Fume Hood (CFH) | Essential to capture airborne particulates during weighing and solvent vapors during dissolution.[1] Maintain face velocity at 80–100 fpm. |
| Static Control | Ionizing Bar / Antistatic Gun | Naphthalene derivatives are prone to static charge buildup.[1] Static discharge can disperse the powder, increasing inhalation risk. |
| Waste Segregation | Cyanide-Compatible Waste | CRITICAL: Never mix nitrile waste with acidic aqueous waste.[1] Acidification can liberate Hydrogen Cyanide (HCN) gas.[1] |
Personal Protective Equipment (PPE) Matrix
This protocol uses a "Task-Based" selection logic. One size does not fit all operations.[1]
A. Hand Protection (Glove Selection)
Standard 4-mil nitrile examination gloves are insufficient for prolonged contact with solutions of this compound.[1]
| Task | Recommended Glove System | Breakthrough Time (Approx) |
| Weighing (Solid) | Double Nitrile (4 mil + 4 mil) | >480 min (Solid state) |
| Synthesis (Solvent: DCM/Chloroform) | PVA (Polyvinyl Alcohol) or Silver Shield® | >240 min (Solvent dependent) |
| Synthesis (Solvent: Alcohols/DMF) | Thick Nitrile (8 mil) or Double Nitrile | ~60–120 min |
Scientist's Note: If using Dichloromethane (DCM) as a solvent, standard nitrile gloves degrade in <2 minutes.[1] You must use a laminate liner (Silver Shield) under outer nitrile gloves for dexterity + protection.[1]
B. Respiratory & Eye Protection
| Component | Specification | Rationale |
| Eye Protection | Chemical Splash Goggles | Preferred over safety glasses to seal against fine dust migration and solvent splashes.[1] |
| Respiratory | N95/P100 (If outside hood) | Only required if weighing cannot be performed in a hood (e.g., equipment maintenance).[1] Otherwise, the hood is the respirator. |
| Body | Tyvek® Lab Coat / Sleeves | Standard cotton lab coats can retain toxic dust.[1] Disposable Tyvek sleeves prevent cuff contamination.[1] |
Visualized Decision Logic (PPE Selection)
Caption: Decision tree for selecting glove material and eye protection based on physical state and solvent carrier.
Operational Protocol: Safe Weighing & Transfer
Objective: Transfer 5.0g of this compound for a reaction without contaminating the balance or user.
-
Preparation:
-
Transfer:
-
Open the source container only inside the hood.
-
Transfer slowly to avoid aerosolization.[1] If powder sticks to the spatula, do not flick it; wipe it against the side of the vessel.
-
-
Decontamination:
-
Doffing:
-
Remove outer gloves inside the hood and discard them as contaminated waste.
-
Wash hands with soap and water immediately after leaving the lab zone.
-
Emergency Response & Disposal
Spill Cleanup (Solid)[1]
-
Evacuate the immediate area if dust is airborne outside the hood.
-
Don PPE: N95 respirator, goggles, double gloves.[1]
-
Method: Do not dry sweep.[1] Cover with a wet paper towel (dampened with water/surfactant) to suppress dust, then scoop into a waste bag.[1]
Waste Disposal Stream[1]
-
Stream: Organic Solid/Liquid Toxic.[1]
-
Labeling: Must explicitly state "Contains Nitriles."[1]
-
Incompatibility: DO NOT mix with strong acids (HCl, H₂SO₄).[1]
Workflow Diagram: Synthesis Handling
Caption: Operational workflow emphasizing containment during weighing and pH control during workup to prevent HCN release.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11264068, 2-(7-Methoxynaphthalen-1-yl)acetonitrile. (Used for structural analog hazard data).[1] Retrieved from [Link]
-
European Medicines Agency. Assessment Report: Valdoxan (Agomelatine). (Context on synthesis intermediates). Retrieved from [Link][1]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]
-
Prudent Practices in the Laboratory. National Research Council (US) Committee on Prudent Practices in the Laboratory. Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
